Apalutamide-COOH
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12F4N4O3S/c21-14-7-10(2-3-12(14)16(29)30)28-18(32)27(17(31)19(28)4-1-5-19)11-6-13(20(22,23)24)15(8-25)26-9-11/h2-3,6-7,9H,1,4-5H2,(H,29,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICXCBGDFYFFSGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)C(=O)N(C(=S)N2C3=CC(=C(C=C3)C(=O)O)F)C4=CC(=C(N=C4)C#N)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12F4N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
464.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1332391-04-4 | |
| Record name | Apalutamide metabolite M4 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332391044 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(7-(6-CYANO-5-(TRIFLUOROMETHYL)PYRIDIN-3-YL)-8-OXO-6-THIOXO-5,7-DIAZASPIRO(3.4)OCTAN-5-YL)-2-FLUOROBENZOIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y58Z86OCE2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
What is the chemical structure of Apalutamide-COOH?
Audience: Researchers, scientists, and drug development professionals.
Introduction
Apalutamide (B1683753) is a potent, non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of prostate cancer.[1] Upon administration, it undergoes extensive metabolism to form several metabolites. This document provides a detailed technical overview of a key inactive metabolite, Apalutamide-COOH (also known as M4). While the primary active metabolite is N-desmethyl-apalutamide (M3), understanding the structure and disposition of inactive metabolites like this compound is crucial for a comprehensive characterization of the drug's absorption, distribution, metabolism, and excretion (ADME) profile.
Chemical Structure and Identification
This compound is formed through the metabolic hydrolysis of the N-methylbenzamide group of the parent drug, Apalutamide, to a carboxylic acid. It is also referred to as Apalutamide Benzoic Acid Impurity in reference standards.
Chemical Structure:
octane (B31449) core with thio and oxo substitutions. One nitrogen is attached to a fluorobenzoic acid group, and the other is attached to a cyanotrifluoromethylpyridine group." src="https" width="450"/>
Systematic (IUPAC) Name: 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid
CAS Number: 1332391-04-4
Physicochemical and Pharmacokinetic Data
This compound is a minor metabolite in plasma but a major metabolite found in urine.[2][3] The following table summarizes key identification and quantitative pharmacokinetic data.
| Parameter | Value | Reference |
| Identifier | ||
| IUPAC Name | 4-[7-[6-cyano-5-(trifluoromethyl)pyridin-3-yl]-8-oxo-6-sulfanylidene-5,7-diazaspiro[3.4]octan-5-yl]-2-fluorobenzoic acid | N/A |
| CAS Number | 1332391-04-4 | [4] |
| Molecular Formula | C₂₀H₁₂F₄N₄O₃S | N/A |
| Molecular Weight | 464.4 g/mol | N/A |
| Pharmacokinetic Data | ||
| Relative Plasma Exposure | Accounts for 3% of total ¹⁴C-radioactivity in plasma following oral administration of ¹⁴C-apalutamide. | [2][3][5][6] |
| Urinary Excretion | 31.1% of the total administered dose is excreted in urine as this compound. | [2][3][5][6] |
| Fecal Excretion | 2.4% of the total administered dose is excreted in feces as this compound. | [2][3][5][6] |
| Activity | Considered an inactive metabolite. | [2][3] |
Metabolic Pathway and Formation
Apalutamide is primarily metabolized in the liver by Cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[1][2] These enzymes mediate the formation of the main active metabolite, N-desmethyl-apalutamide (M3), through demethylation, and are also involved in the pathways leading to the inactive carboxylic acid metabolite, this compound (M4).[2][3]
Caption: Metabolic pathway of Apalutamide.
Experimental Protocols
Protocol: Human AME Study for Metabolite Profiling [2][3][5][6]
-
Subject Cohort: The study was conducted with healthy male volunteers.
-
Dosing Regimen:
-
A single oral dose of 240 mg of apalutamide was administered.
-
For the AME assessment, this was co-administered with a 400 µg capsule containing 37 kBq (1000 nCi) of ¹⁴C-labeled apalutamide.
-
-
Sample Collection:
-
Whole blood, plasma, urine, and feces were collected at predetermined time points over 70 days post-dose.
-
-
Sample Analysis:
-
Total radioactivity in the collected samples was quantified using accelerator mass spectrometry (AMS) or liquid scintillation counting.
-
Metabolite profiling was conducted on plasma, urine, and feces to identify and quantify apalutamide and its metabolites, including this compound (M4).
-
-
Results for this compound (M4):
-
This protocol confirmed that M4 accounted for 3% of the radioactivity in plasma.
-
It was identified as a major urinary metabolite, constituting 31.1% of the administered radioactive dose recovered in urine.
-
Fecal excretion of M4 was minor, at 2.4% of the dose.
-
Conclusion
This compound (M4) is a structurally defined, inactive metabolite of apalutamide. While it represents a minor component in systemic circulation, it is the primary metabolite excreted in urine, making its characterization essential for understanding the complete elimination pathway of apalutamide. The data summarized herein, derived from rigorous clinical AME studies, provides a foundational reference for researchers in drug metabolism and pharmacokinetics.
References
- 1. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. [PDF] Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | Semantic Scholar [semanticscholar.org]
- 6. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | CoLab [colab.ws]
An In-Depth Technical Guide to the Chemical Properties and Stability of Apalutamide-COOH
For Researchers, Scientists, and Drug Development Professionals
Abstract
Apalutamide-COOH is the inactive carboxylic acid metabolite of Apalutamide, a potent second-generation nonsteroidal antiandrogen used in the treatment of prostate cancer. A thorough understanding of the chemical properties and stability of this major metabolite is crucial for comprehensive drug metabolism and safety profiling. This technical guide provides a detailed overview of the known chemical properties of this compound, alongside a comprehensive examination of its stability under various stress conditions, drawing upon established protocols for its parent compound, Apalutamide. This document is intended to serve as a valuable resource for researchers and professionals engaged in the development and analysis of Apalutamide and related compounds.
Chemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoic acid | |
| Chemical Formula | C₂₀H₁₂F₄N₄O₃S | [1] |
| Molecular Weight | 464.39 g/mol | [1] |
| CAS Number | 1332391-04-4 | [1] |
| Appearance | White to off-white solid | [1] |
| Solubility | ≥ 100 mg/mL in DMSO | [1] |
Stability of this compound
The stability of a drug metabolite is a critical parameter in assessing its potential for accumulation and interaction within biological systems. While specific stability studies on this compound are not extensively published, a robust understanding can be extrapolated from the comprehensive forced degradation studies conducted on its parent drug, Apalutamide. These studies, performed under ICH guidelines, provide a framework for evaluating the stability of this compound.
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and pathways, and for developing stability-indicating analytical methods. The following conditions are typically employed:
-
Acidic Hydrolysis: Treatment with hydrochloric acid (e.g., 0.1 N to 2 N HCl) at elevated temperatures (e.g., 65-80°C) for several hours to days.[2][3]
-
Alkaline Hydrolysis: Exposure to a basic solution (e.g., 0.01 N to 0.1 N NaOH) at room temperature or elevated temperatures.[2][3]
-
Oxidative Degradation: Treatment with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂) in the dark.[2]
-
Thermal Degradation: Exposure to dry heat at elevated temperatures (e.g., 60-80°C) for an extended period.[2][3]
-
Photolytic Degradation: Exposure to UV light (e.g., 254 nm) and visible light.[2]
Predicted Degradation Pathways
Based on the structure of this compound and the known degradation of Apalutamide, hydrolysis of the thiohydantoin ring and modifications to the benzonitrile (B105546) moiety are potential degradation pathways under acidic and alkaline conditions. Oxidative conditions may lead to the formation of N-oxides or other oxidation products.
Storage and Handling
For research and analytical purposes, this compound should be stored under controlled conditions to ensure its integrity.
| Condition | Duration |
| Powder at -20°C | 3 years |
| Powder at 4°C | 2 years |
| In solvent at -80°C | 6 months |
| In solvent at -20°C | 1 month |
These recommendations are based on typical storage conditions for chemically similar compounds and should be verified by specific stability studies.
Experimental Protocols
Detailed experimental protocols are crucial for the reproducibility of stability studies. The following section outlines a general methodology for a forced degradation study and a stability-indicating HPLC method, adapted from published studies on Apalutamide.
Forced Degradation Study Protocol
This protocol provides a general framework for assessing the stability of this compound under various stress conditions.
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or a mixture of water and acetonitrile) at a known concentration (e.g., 500 ppm).[2]
-
Stress Conditions:
-
Acidic Hydrolysis: Mix the stock solution with an equal volume of 2 N HCl and heat at 80°C for 24 hours.[2]
-
Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and keep at room temperature for a specified period.[2]
-
Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂ and keep in the dark for 3 hours.[2]
-
Thermal Degradation: Expose the solid compound or a solution to 80°C for a specified duration.
-
Photolytic Degradation: Expose the solid compound or a solution to UV (254 nm) and fluorescent light according to ICH Q1B guidelines.
-
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to an appropriate concentration for analysis by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
A robust HPLC method is essential to separate the parent compound from its degradation products.
| Parameter | Typical Conditions | Reference |
| Column | Shimpack C18 (4.6 mm × 250 mm, 5 µm) | [2] |
| Mobile Phase | Gradient elution with 0.1% formic acid in water (A) and acetonitrile (B52724) (B) | [2] |
| Flow Rate | 1.0 mL/min | [2] |
| Detection | UV at 240 nm | [2] |
| Injection Volume | 10 µL | [2] |
Visualizations
Signaling Pathway of Apalutamide
Apalutamide, the parent drug of this compound, exerts its therapeutic effect by antagonizing the androgen receptor (AR) signaling pathway, which is a key driver in prostate cancer.
Caption: Mechanism of action of Apalutamide on the Androgen Receptor signaling pathway.
Experimental Workflow for Forced Degradation Study
The following diagram illustrates a typical workflow for conducting a forced degradation study to assess the stability of a compound like this compound.
Caption: A generalized workflow for conducting forced degradation studies.
Conclusion
This technical guide consolidates the currently available information on the chemical properties and stability of this compound. While specific experimental data for this metabolite is limited, the extensive studies on its parent compound, Apalutamide, provide a strong basis for understanding its likely behavior under stress conditions. The provided experimental outlines and visualizations serve as a practical resource for researchers involved in the analytical and metabolic profiling of Apalutamide. Further dedicated studies on this compound are warranted to fully characterize its physicochemical properties and degradation profile.
References
A Technical Guide to the Metabolism of Apalutamide to Apalutamide-COOH in Humans
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth examination of the metabolic fate of apalutamide (B1683753), a non-steroidal androgen receptor inhibitor, with a specific focus on its transformation to the inactive carboxylic acid metabolite, apalutamide-COOH (M4), in humans. Understanding this metabolic pathway is critical for characterizing the drug's pharmacokinetics, safety profile, and potential for drug-drug interactions.
The Metabolic Pathway of Apalutamide
Apalutamide is extensively metabolized in humans, with biotransformation being the primary route of elimination.[1] The process involves multiple enzymatic steps, leading to the formation of both active and inactive metabolites. The two most significant metabolites in circulation are an active N-desmethyl metabolite (M3) and an inactive carboxylic acid metabolite (M4), referred to herein as this compound.[2][3][4]
The metabolic cascade is initiated primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[5] These enzymes catalyze the N-demethylation of apalutamide to form its major active metabolite, N-desmethyl-apalutamide (M3).[1][6] Following the formation of M3, further oxidative and hydrolytic processes are believed to occur, leading to the formation of the inactive, polar metabolite this compound (M4), which facilitates its excretion.[2][3][4]
Quantitative Pharmacokinetics and Excretion
Following oral administration, apalutamide is well-absorbed and slowly eliminated.[2] The parent drug and its active metabolite, N-desmethyl-apalutamide, are the major circulating components, while the inactive this compound is a critical component of the excretory profile, particularly in urine.
Table 1: Plasma Pharmacokinetic Parameters
This table summarizes the relative exposure of apalutamide and its key metabolites in human plasma following a single oral dose of 240 mg radiolabeled apalutamide.
| Analyte | % of Total 14C Radioactivity in Plasma | Mean Plasma Half-life (hours) |
| Apalutamide | 45% | 151-178 |
| N-desmethyl-apalutamide (M3) | 44% | Not explicitly stated, but slow elimination |
| This compound (M4) | 3% | Not explicitly stated |
| Data sourced from a human Absorption, Metabolism, and Excretion (AME) study.[2][3][4][7] |
Table 2: Contribution of CYP Enzymes to Apalutamide Metabolism
The contribution of CYP2C8 and CYP3A4 to apalutamide's metabolism changes from a single dose to steady-state due to the auto-induction of CYP3A4 by apalutamide.[1][8]
| Enzyme | Contribution (Single Dose) | Contribution (Steady-State) |
| CYP2C8 | 58% | 40% |
| CYP3A4 | 13% | 37% |
| Data sourced from in vitro studies and physiologically based pharmacokinetic (PBPK) modeling.[1][8] |
Table 3: Excretion of Apalutamide and its Metabolites
This table details the cumulative recovery of apalutamide and its metabolites in urine and feces over 70 days post-administration of a single 240 mg oral dose of radiolabeled apalutamide. The data highlights that this compound (M4) is the predominant metabolite found in urine, underscoring its role as a major elimination product.
| Analyte | % of Dose in Urine | % of Dose in Feces | Total Recovery (% of Dose) |
| Apalutamide (Unchanged) | 1.2% | 1.5% | 2.7% |
| N-desmethyl-apalutamide (M3) | 2.7% | 2.0% | 4.7% |
| This compound (M4) | 31.1% | 2.4% | 33.5% |
| Total 14C Recovery | 64.6% | 24.3% | 88.9% |
| Data sourced from a human AME study.[2][4][7] |
Experimental Methodologies
The characterization of apalutamide's metabolism has been accomplished through rigorous clinical and bioanalytical studies.
Human Absorption, Metabolism, and Excretion (AME) Study Protocol
A pivotal Phase 1 study was conducted to determine the absolute bioavailability and the AME profile of apalutamide in healthy male subjects.[2][3][4]
-
Study Design : An open-label study involving 12 healthy male subjects.[2]
-
Dosing Regimen : Subjects received a single oral dose of 240 mg apalutamide combined with a microdose of 14C-labeled apalutamide (37 kBq).[2]
-
Sample Collection : Whole blood, plasma, urine, and feces were collected at predefined intervals for up to 70 days post-dose.[2]
-
Analytical Method : Total radioactivity was measured using accelerator mass spectrometry (AMS), a highly sensitive technique for quantifying low levels of 14C. Metabolite profiling was conducted to identify and quantify the parent drug and its metabolites in various matrices.[2]
Bioanalytical Quantification Protocol using LC-MS/MS
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the standard for accurately quantifying apalutamide and its metabolites in biological matrices like plasma for pharmacokinetic studies.[9][10][11]
-
Sample Preparation :
-
An internal standard (e.g., a stable isotope-labeled version of apalutamide) is added to a plasma sample (typically 50-100 µL).[9][10]
-
Proteins are precipitated by adding an organic solvent such as acetonitrile (B52724) or methanol.[9]
-
The mixture is vortexed and then centrifuged to pellet the precipitated proteins.[9]
-
The resulting supernatant is transferred to a new vial for analysis.[11]
-
-
Chromatographic Separation : A reverse-phase HPLC column (e.g., C18) is used to separate apalutamide, N-desmethyl-apalutamide, and this compound from each other and from endogenous matrix components. A gradient elution with a mobile phase of water and acetonitrile (both typically containing a modifier like 0.1% formic acid) is commonly employed.[9][12]
-
Mass Spectrometric Detection : A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI+) is used for detection. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard to ensure selectivity and sensitivity.[11]
Conclusion
In humans, apalutamide undergoes extensive metabolism, primarily driven by CYP2C8 and CYP3A4, to form an active N-desmethyl metabolite (M3) and subsequently an inactive carboxylic acid metabolite, this compound (M4). While apalutamide and M3 constitute the majority of the drug-related material in systemic circulation, this compound (M4) is the principal metabolite excreted in the urine, representing a major pathway for the drug's clearance from the body. A thorough understanding of this metabolic pathway, quantified through rigorous AME and bioanalytical studies, is essential for the continued clinical development and safe use of apalutamide.
References
- 1. accessdata.fda.gov [accessdata.fda.gov]
- 2. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | Semantic Scholar [semanticscholar.org]
- 4. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | CoLab [colab.ws]
- 5. urology-textbook.com [urology-textbook.com]
- 6. page-meeting.org [page-meeting.org]
- 7. researchgate.net [researchgate.net]
- 8. Pharmacokinetic Drug-Drug Interaction of Apalutamide, Part 2: Investigating Interaction Potential Using a Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PMC [pmc.ncbi.nlm.nih.gov]
The Pivotal Roles of CYP2C8 and CYP3A4 in the Metabolic Activation and Clearance of Apalutamide
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Apalutamide (B1683753), a potent second-generation androgen receptor inhibitor, is a key therapeutic agent in the management of prostate cancer. Its metabolic fate is complex, involving multiple enzymatic pathways that influence its efficacy and potential for drug-drug interactions. This technical guide provides a comprehensive analysis of the critical roles of cytochrome P450 enzymes CYP2C8 and CYP3A4 in the biotransformation of apalutamide, with a specific focus on the formation of its inactive carboxylic acid metabolite, apalutamide-COOH (M4). This document synthesizes available quantitative data, details experimental methodologies, and presents visual representations of the metabolic pathways and experimental workflows to serve as a valuable resource for researchers, scientists, and drug development professionals.
Introduction
Apalutamide is primarily eliminated from the body through hepatic metabolism. Understanding the specific enzymes involved in its biotransformation is crucial for predicting its pharmacokinetic profile, assessing the risk of drug-drug interactions (DDIs), and ensuring patient safety and therapeutic efficacy. The major metabolic pathways of apalutamide include N-demethylation to form the active metabolite N-desmethyl apalutamide (M3) and subsequent or direct amide hydrolysis to yield the inactive carboxylic acid metabolite, this compound (M4). This guide focuses on the well-established role of CYP2C8 and CYP3A4 in the initial metabolic steps and explores their indirect contribution to the formation of this compound.
Metabolic Pathways of Apalutamide
The metabolism of apalutamide to its inactive carboxylic acid metabolite, this compound (M4), proceeds through two primary routes as depicted in the signaling pathway diagram below. The initial and rate-limiting steps are predominantly catalyzed by CYP2C8 and CYP3A4.
Role of CYP2C8 and CYP3A4 in Apalutamide Metabolism
In vitro and in vivo studies have unequivocally demonstrated that CYP2C8 and CYP3A4 are the principal enzymes responsible for the initial metabolism of apalutamide, primarily through N-demethylation to form the active metabolite, N-desmethyl apalutamide (M3)[1][2][3][4].
Relative Contribution of CYP2C8 and CYP3A4
The relative contribution of CYP2C8 and CYP3A4 to apalutamide metabolism is dynamic and changes with repeated dosing due to the auto-induction of CYP3A4 by apalutamide[4].
| Dosing Condition | CYP2C8 Contribution | CYP3A4 Contribution | Reference |
| Single Dose | ~58% | ~13% | [3][4] |
| Steady State | ~40% | ~37% | [3][4] |
| Table 1: Relative Contribution of CYP2C8 and CYP3A4 to Apalutamide Metabolism. |
This shift in enzyme contribution highlights the importance of considering the dosing regimen when evaluating potential drug-drug interactions.
Formation of this compound (M4)
While CYP2C8 and CYP3A4 are directly responsible for the formation of M3, their role in the formation of this compound (M4) is indirect. M4 is formed via two pathways:
-
Direct amide hydrolysis of apalutamide.
-
Amide hydrolysis of the intermediate metabolite M3.
The specific enzymes catalyzing these amide hydrolysis steps have not been definitively identified in the reviewed literature. While carboxylesterases are known to catalyze such reactions for other drugs, their specific involvement in apalutamide metabolism requires further investigation[5][6]. Therefore, CYP2C8 and CYP3A4 contribute to the formation of M4 by providing the precursor M3.
Experimental Protocols
The elucidation of the metabolic pathways of apalutamide has been achieved through a combination of in vitro and in vivo studies.
In Vitro Metabolism Studies
A common experimental workflow for in vitro metabolism studies is outlined below.
-
Enzyme Sources: Studies have utilized human liver microsomes (HLMs), cryopreserved human hepatocytes, and recombinant human CYP enzymes (e.g., expressed in baculovirus-infected insect cells) to identify the contributing enzymes.
-
Reaction Conditions: Incubations are typically performed at 37°C in a buffered solution containing the enzyme source, apalutamide, and the cofactor NADPH to initiate the reaction.
-
Inhibitor Studies: Selective chemical inhibitors for specific CYP isoforms are used to determine the relative contribution of each enzyme. For example, gemfibrozil (B1671426) is a known inhibitor of CYP2C8, while ketoconazole (B1673606) and itraconazole (B105839) are potent inhibitors of CYP3A4.
-
Analytical Methods: The formation of metabolites is monitored over time using analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS) for sensitive and specific quantification.
In Vivo Metabolism and DDI Studies
-
Human Absorption, Metabolism, and Excretion (AME) Studies: These studies typically involve the administration of a single oral dose of radiolabeled ([14C]) apalutamide to healthy male subjects. Plasma, urine, and feces are collected over an extended period to identify and quantify the parent drug and its metabolites. Accelerator mass spectrometry (AMS) is a highly sensitive technique used for the analysis of 14C-labeled compounds in these studies.
-
Drug-Drug Interaction (DDI) Studies: Clinical DDI studies are conducted to assess the in vivo impact of co-administering potent and specific inhibitors of CYP2C8 and CYP3A4 on the pharmacokinetics of apalutamide. These studies provide crucial clinical evidence for the role of these enzymes.
Quantitative Data
The following tables summarize the available quantitative data on the impact of CYP inhibitors on apalutamide exposure.
| Co-administered Drug | CYP Inhibition | Effect on Apalutamide AUC | Effect on Apalutamide Cmax | Reference |
| Gemfibrozil | Strong CYP2C8 inhibitor | ↑ ~68% | Not significantly changed | [7] |
| Itraconazole | Strong CYP3A4 inhibitor | Relatively unchanged | Relatively unchanged | [7] |
| Ketoconazole | Strong CYP3A4 inhibitor | ↑ ~51% (steady state) | ↑ ~38% (steady state) | [8][9] |
| Table 2: In Vivo Effects of CYP Inhibitors on Apalutamide Pharmacokinetics. |
Note: The lack of a significant effect of itraconazole in the single-dose study is consistent with the lower contribution of CYP3A4 in the initial metabolism of apalutamide. The predicted significant effect of ketoconazole at steady state reflects the increased contribution of CYP3A4 after auto-induction.
Logical Framework for Enzyme Contribution Assessment
The determination of the roles of CYP2C8 and CYP3A4 in apalutamide metabolism follows a logical progression of experiments.
Conclusion
CYP2C8 and CYP3A4 are the cornerstone enzymes in the metabolic clearance of apalutamide. Their primary role is the N-demethylation of apalutamide to its active metabolite, M3. This initial metabolic step is crucial as it precedes the subsequent formation of the inactive carboxylic acid metabolite, this compound (M4). The contribution of these two enzymes is dynamic, with CYP3A4 playing a more significant role at steady state due to auto-induction. While the enzymes responsible for the final amide hydrolysis step to form this compound are not definitively established, the foundational role of CYP2C8 and CYP3A4 in the overall metabolic cascade is clear. A thorough understanding of these pathways is essential for optimizing apalutamide therapy and managing potential drug-drug interactions in the clinical setting. Further research is warranted to identify the specific hydrolases involved in the formation of this compound.
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. researchgate.net [researchgate.net]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. Pharmacokinetics and Use‐Testing of Apalutamide Prepared in Aqueous Food Vehicles for Alternative Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. [PDF] Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | Semantic Scholar [semanticscholar.org]
- 6. The role of human carboxylesterases in drug metabolism: have we overlooked their importance? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Pharmacokinetic Drug-Drug Interaction of Apalutamide, Part 2: Investigating Interaction Potential Using a Physiologically Based Pharmacokinetic Model - PubMed [pubmed.ncbi.nlm.nih.gov]
The Inactivity of Apalutamide's Carboxylic Acid Metabolite at the Androgen Receptor: A Technical Overview
For Immediate Release
This technical guide provides an in-depth analysis for researchers, scientists, and drug development professionals on the pharmacological inactivity of apalutamide-COOH (M4), a major metabolite of the potent androgen receptor (AR) inhibitor, apalutamide (B1683753). While apalutamide and its active metabolite, N-desmethyl apalutamide (M3), effectively antagonize the AR signaling pathway, the carboxylic acid metabolite is characterized by significantly diminished activity. This document summarizes the quantitative data, details relevant experimental methodologies, and illustrates the key pathways and processes involved.
Apalutamide is a second-generation non-steroidal antiandrogen that directly binds to the ligand-binding domain of the androgen receptor.[1] Its mechanism of action involves inhibiting AR nuclear translocation, preventing DNA binding, and thereby impeding AR-mediated transcription.[1] The metabolism of apalutamide is primarily carried out by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of an active N-desmethyl metabolite (M3) and an inactive carboxylic acid metabolite (M4).[2]
Comparative In Vitro Activity at the Androgen Receptor
The functional activity of apalutamide and its metabolites at the androgen receptor has been quantitatively assessed through various in vitro assays. The data clearly demonstrates the significantly reduced potency of the this compound metabolite.
| Compound | Description | Relative Potency vs. Apalutamide | Assay Type | Reference |
| Apalutamide | Parent Drug | 1x | Androgen-induced DNA binding assay | [3] |
| N-desmethyl apalutamide (M3) | Active Metabolite | ~3-fold less potent | Androgen-induced DNA binding assay | [3] |
| This compound (M4) | Inactive Carboxylic Acid Metabolite | ~30-fold less potent | Androgen-induced DNA binding assay | [3] |
Experimental Protocols
The determination of the activity of compounds like apalutamide and its metabolites at the androgen receptor typically involves two key types of in vitro assays: competitive binding assays and reporter gene assays.
Competitive Radioligand Binding Assay
This assay is designed to measure the ability of a test compound to compete with a radiolabeled ligand for binding to the androgen receptor.
Objective: To determine the binding affinity (Ki or IC50) of a test compound to the androgen receptor.
Principle: A constant concentration of a high-affinity radiolabeled androgen (e.g., [3H]-R1881) is incubated with a source of androgen receptors (e.g., prostate cancer cell lysates or recombinant AR protein). The test compound is added in increasing concentrations, and the displacement of the radioligand is measured.
Generalized Protocol:
-
Preparation of Reagents:
-
Androgen Receptor Source: Lysates from androgen-sensitive prostate cancer cells (e.g., LNCaP) or purified recombinant AR protein.
-
Radioligand: A solution of a radiolabeled androgen, such as [3H]-R1881, at a concentration typically near its Kd.
-
Test Compounds: Serial dilutions of apalutamide, N-desmethyl apalutamide, and this compound.
-
Wash Buffer: Ice-cold buffer to separate bound from unbound radioligand.
-
-
Assay Procedure:
-
In a multi-well plate, the androgen receptor preparation is incubated with the radioligand in the presence of either buffer (total binding), a saturating concentration of a non-labeled androgen (non-specific binding), or varying concentrations of the test compound.
-
The plate is incubated to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
The bound and free radioligand are separated, typically by rapid filtration through a glass fiber filter that traps the receptor-ligand complex.
-
The radioactivity retained on the filters is quantified using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The inhibitory constant (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Androgen Receptor Transcriptional Reporter Gene Assay
This cell-based assay measures the functional consequence of ligand binding to the androgen receptor, specifically its ability to modulate gene transcription.
Objective: To determine if a test compound acts as an agonist or antagonist of androgen receptor-mediated transcription and to quantify its potency (e.g., IC50 for antagonism).
Principle: A host cell line that does not endogenously express the androgen receptor is co-transfected with two plasmids: one expressing the human androgen receptor and another containing a reporter gene (e.g., luciferase) under the control of an androgen-responsive promoter.
Generalized Protocol:
-
Cell Culture and Transfection:
-
Cells (e.g., HEK293 or PC-3) are cultured in appropriate media.
-
Cells are co-transfected with an androgen receptor expression vector and an androgen-responsive reporter plasmid.
-
-
Compound Treatment:
-
For antagonist activity assessment, the transfected cells are treated with a known androgen receptor agonist (e.g., dihydrotestosterone (B1667394) - DHT) to induce reporter gene expression, along with increasing concentrations of the test compound (apalutamide, N-desmethyl apalutamide, or this compound).
-
For agonist activity assessment, cells are treated with the test compound alone.
-
-
Reporter Gene Assay:
-
After an incubation period, the cells are lysed, and the activity of the reporter enzyme (e.g., luciferase) is measured using a luminometer following the addition of the appropriate substrate.
-
-
Data Analysis:
-
The reporter activity is normalized to a control (e.g., co-transfected Renilla luciferase or total protein concentration).
-
For antagonists, the IC50 value, representing the concentration that inhibits 50% of the agonist-induced reporter activity, is calculated.
-
Visualizing the Molecular Interactions and Experimental Processes
To further elucidate the concepts discussed, the following diagrams illustrate the androgen receptor signaling pathway and the workflow of a competitive binding assay.
Caption: Androgen Receptor Signaling Pathway and Points of Inhibition.
Caption: Workflow of a Competitive Androgen Receptor Binding Assay.
Conclusion
The available data from in vitro pharmacological studies, as summarized in regulatory reviews, robustly demonstrates that this compound (M4) is an inactive metabolite at the androgen receptor.[3] Its potency is significantly diminished—approximately 30-fold less than the parent compound, apalutamide—in assays measuring androgen-induced DNA binding.[3] This pronounced reduction in activity confirms that the therapeutic efficacy of apalutamide is attributable to the parent drug and its active N-desmethyl metabolite (M3), with the carboxylic acid metabolite not contributing to the pharmacological effect at the androgen receptor. This understanding is critical for the continued development and clinical application of androgen receptor-targeted therapies.
References
- 1. ERLEADA® (apalutamide) demonstrates statistically significant and clinically meaningful improvement in overall survival compared to enzalutamide in patients with metastatic castration-sensitive prostate cancer [jnj.com]
- 2. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. accessdata.fda.gov [accessdata.fda.gov]
Apalutamide-COOH as a potential biomarker for Apalutamide exposure
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide (B1683753) is a next-generation non-steroidal androgen receptor (AR) inhibitor approved for the treatment of non-metastatic castration-resistant prostate cancer (NM-CRPC) and metastatic castration-sensitive prostate cancer (mCSPC). Understanding the clinical pharmacology of apalutamide, including its metabolism and the exposure of its metabolites, is crucial for optimizing its therapeutic use and managing potential drug-drug interactions. While the parent drug and its active metabolite, N-desmethylapalutamide, are well-characterized, emerging evidence suggests that the inactive carboxylic acid metabolite, apalutamide-COOH (also referred to as M4), may serve as a valuable biomarker for assessing apalutamide exposure. This technical guide provides a comprehensive overview of the current knowledge on this compound, including its pharmacokinetics, proposed metabolic pathways, and the analytical methodologies for its quantification, to support its evaluation as a potential biomarker.
Metabolism and Pharmacokinetics of Apalutamide and its Metabolites
Apalutamide is extensively metabolized in the liver, primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4, to form its major active metabolite, N-desmethylapalutamide.[1][2] Both apalutamide and N-desmethylapalutamide are further metabolized by carboxylesterase to form the inactive carboxylic acid metabolite, this compound.[3][4]
The pharmacokinetics of apalutamide and its metabolites have been characterized in healthy male subjects and patients with castration-resistant prostate cancer. Following oral administration, apalutamide is well-absorbed, with a mean absolute bioavailability of approximately 100%.[1] Steady-state concentrations are typically achieved after four weeks of daily dosing.[5]
Data Presentation: Pharmacokinetic Parameters
The following tables summarize the key pharmacokinetic parameters of apalutamide, its active metabolite N-desmethylapalutamide, and the available data for the inactive metabolite this compound.
Table 1: Pharmacokinetic Parameters of Apalutamide and N-desmethylapalutamide at Steady State
| Parameter | Apalutamide | N-desmethylapalutamide |
| Cmax (mcg/mL) | 6.0 | 5.9 |
| AUC (mcg·h/mL) | 100 | Not explicitly stated |
| Apparent Clearance (CL/F) (L/h) | 2.0 | 1.5[5] |
| Mean Effective Half-life (days) | ~3 | Not explicitly stated |
| Accumulation Ratio | ~5-fold | ~85.2-fold[5] |
| Plasma Protein Binding | 96% | 95% |
Data compiled from multiple sources. Specific citations are provided for individual data points where available.
Table 2: Distribution and Excretion of Apalutamide and its Metabolites
| Analyte | Plasma Radioactivity (%)[1] | Urinary Excretion (% of Dose)[1] | Fecal Excretion (% of Dose)[1] |
| Apalutamide | 45 | 1.2 | 1.5 |
| N-desmethylapalutamide (M3) | 44 | 2.7 | 2.0 |
| This compound (M4) | 3 | 31.1 | 2.4 |
This compound as a Potential Biomarker
The data from human absorption, metabolism, and excretion (AME) studies reveal that while this compound is a minor component in plasma based on radioactivity, it is a major urinary metabolite.[1] The substantial renal clearance of this compound suggests that its concentration in urine could serve as a non-invasive measure of apalutamide exposure.
Logical Framework for Biomarker Evaluation
The evaluation of this compound as a biomarker for apalutamide exposure follows a logical progression from understanding its formation and clearance to establishing a correlation with parent drug exposure and clinical outcomes.
Experimental Protocols
The quantification of apalutamide and its metabolites in biological matrices is predominantly achieved through liquid chromatography-tandem mass spectrometry (LC-MS/MS). The following sections outline a general methodology based on published protocols for apalutamide that can be adapted for this compound.
Sample Preparation: Protein Precipitation
A simple and efficient protein precipitation method is commonly used for the extraction of apalutamide and its metabolites from plasma samples.
-
To a 100 µL aliquot of human plasma, add an internal standard solution.
-
Add a protein precipitating agent, such as acetonitrile, in a 1:1 ratio with the plasma.
-
Vortex the mixture for approximately 10 minutes to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 10,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
Carefully transfer the clear supernatant to a clean tube for analysis.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic Conditions:
-
Column: A reverse-phase C18 column is typically used for separation.
-
Mobile Phase: An isocratic or gradient elution with a mixture of an acidic aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., acetonitrile) is common.
-
Flow Rate: A flow rate of 0.4 to 1.0 mL/min is generally employed.
-
Injection Volume: Typically 5-10 µL of the extracted sample is injected.
-
Column Temperature: The column is often maintained at a constant temperature, for example, 40°C.
Mass Spectrometric Conditions:
-
Ionization Mode: Electrospray ionization (ESI) in the positive ion mode is standard for apalutamide and its metabolites.
-
Scan Type: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
-
MRM Transitions: Specific precursor-to-product ion transitions for apalutamide, N-desmethylapalutamide, and this compound would be monitored. For apalutamide, a common transition is m/z 478.09 → 447.05. The specific transition for this compound would need to be determined based on its exact mass and fragmentation pattern.
Experimental Workflow Diagram
Signaling Pathway and Mechanism of Action
Apalutamide is a potent androgen receptor (AR) inhibitor that binds directly to the ligand-binding domain of the AR. This action prevents AR nuclear translocation, DNA binding, and AR-mediated transcription, ultimately leading to decreased tumor cell proliferation.
Conclusion and Future Directions
The inactive carboxylic acid metabolite of apalutamide, this compound (M4), represents a promising yet underexplored candidate as a biomarker for apalutamide exposure. Its significant presence in urine offers a potential avenue for non-invasive monitoring. However, to fully establish its utility, further research is warranted. Specifically, detailed pharmacokinetic studies are needed to characterize the plasma concentration-time profile of this compound and to establish a robust correlation between its levels (in both plasma and urine) and the systemic exposure to the parent drug, apalutamide, and its active metabolite, N-desmethylapalutamide. Furthermore, the development and validation of a specific and sensitive bioanalytical method for the routine quantification of this compound in clinical samples is a critical next step. Addressing these research gaps will be instrumental in determining the role of this compound in optimizing apalutamide therapy and enhancing patient outcomes.
References
- 1. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. pdf.hres.ca [pdf.hres.ca]
- 4. pdf.hres.ca [pdf.hres.ca]
- 5. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Physicochemical Characteristics of Apalutamide-COOH Powder
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide (B1683753) is a potent, non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1] Following administration, it is metabolized into several compounds, one of which is Apalutamide-COOH. The characterization of the physicochemical properties of active pharmaceutical ingredient (API) metabolites is a critical step in drug development. These properties influence the metabolite's absorption, distribution, metabolism, excretion (ADME), and potential for accumulation, directly impacting the overall safety and efficacy profile of the parent drug.
This technical guide provides a summary of the known physicochemical properties of this compound powder. Due to the limited availability of public data for this specific metabolite, this guide also includes data for the parent drug, Apalutamide, for context and comparison. Furthermore, it outlines standard, representative experimental protocols for determining key physicochemical parameters and presents a logical workflow for the characterization of a novel pharmaceutical powder.
Data Summary: Physicochemical Properties
Quantitative data for this compound is limited in publicly accessible literature. The following tables summarize the available information for the metabolite and its parent compound, Apalutamide. The addition of a carboxylic acid moiety in this compound is expected to significantly alter properties such as solubility, pKa, and polarity compared to the parent drug.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluorobenzoic acid | Inferred |
| Molecular Formula | C₂₀H₁₂F₄N₄O₃S | [2] |
| Molecular Weight | 464.39 g/mol | [2] |
| CAS Number | 1332391-04-4 | [2] |
| Appearance | White to off-white solid | [2] |
| Solubility | In DMSO: ≥ 100 mg/mL |[2] |
Table 2: Physicochemical Properties of Apalutamide (Parent Compound)
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | 4-(7-(6-cyano-5-(trifluoromethyl)pyridin-3-yl)-8-oxo-6-thioxo-5,7-diazaspiro[3.4]octan-5-yl)-2-fluoro-N-methylbenzamide | [3] |
| Molecular Formula | C₂₁H₁₅F₄N₅O₂S | [3][4] |
| Molecular Weight | 477.44 g/mol | [3][4] |
| Appearance | White to slightly yellow powder | [3] |
| Aqueous Solubility | Practically insoluble over a wide pH range | [3][4] |
| Organic Solubility | Soluble in Chloroform, Methanol (B129727) | [5] |
| Melting Point | 190 - 192 °C | [5] |
| Hygroscopicity | Non-hygroscopic | [4] |
| BCS Class | Class 2 | [4] |
| Polymorphism | Exhibits polymorphism |[3] |
Physicochemical Characterization Workflow
The comprehensive characterization of a new pharmaceutical powder, such as a drug metabolite, follows a structured workflow. This process ensures that all critical physical and chemical attributes are identified and quantified, providing a robust data package for further development.
Caption: Logical workflow for the physicochemical characterization of a new pharmaceutical powder.
Standard Experimental Methodologies
The following sections detail representative protocols for determining key physicochemical parameters. These are standard methods employed in the pharmaceutical industry for API characterization.
Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of a compound in a specific solvent system.
-
Preparation: Prepare a series of buffered aqueous solutions (e.g., pH 2.0, 4.5, 6.8, 7.4) and relevant organic solvents.
-
Sample Addition: Add an excess amount of this compound powder to a known volume of each solvent in a sealed vial. The presence of solid material at the end of the experiment is crucial to ensure saturation.
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a predetermined period (typically 24-72 hours) to allow the system to reach equilibrium.
-
Phase Separation: After equilibration, cease agitation and allow the solid to settle. If necessary, centrifuge or filter the samples (using a filter compatible with the solvent that does not bind the analyte) to separate the saturated solution from the undissolved solid.
-
Quantification: Carefully withdraw an aliquot of the clear, saturated supernatant, dilute it with a suitable mobile phase, and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Reporting: Express solubility in units of mg/mL or µg/mL.
Melting Point and Thermal Behavior by Differential Scanning Calorimetry (DSC)
DSC is used to determine the melting point and identify thermal events like polymorphic transitions or degradation.
-
Sample Preparation: Accurately weigh a small amount of this compound powder (typically 1-5 mg) into an aluminum DSC pan. Crimp the pan with a lid. Prepare an empty, sealed pan to serve as a reference.
-
Instrument Setup: Place the sample and reference pans into the DSC cell. Purge the cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min).
-
Thermal Program: Equilibrate the cell at a starting temperature (e.g., 25 °C). Ramp the temperature at a constant heating rate (e.g., 10 °C/min) to a final temperature well above the expected melting point.
-
Data Analysis: Record the heat flow as a function of temperature. The melting point is determined as the onset or peak of the endothermic event on the resulting thermogram. The area under the peak corresponds to the heat of fusion.
pKa Determination by Potentiometric Titration
This method is used to determine the acid dissociation constant (pKa) of ionizable groups, such as the carboxylic acid in this compound.
-
Solution Preparation: Prepare a solution of this compound of known concentration in a suitable solvent system (e.g., water, or a water/co-solvent mixture like methanol if aqueous solubility is low).
-
Titration Setup: Calibrate a pH electrode and place it in the sample solution. Use an automated titrator to add small, precise volumes of a standardized titrant (e.g., 0.1 M NaOH for an acidic compound).
-
Titration: Record the pH of the solution after each addition of titrant. Continue the titration well past the equivalence point.
-
Data Analysis: Plot the pH versus the volume of titrant added to generate a titration curve. The pKa can be determined from the pH at the half-equivalence point. Alternatively, specialized software can analyze the first or second derivative of the titration curve to accurately determine the pKa value(s).
Solid-State Analysis by X-Ray Powder Diffraction (XRPD)
XRPD is the primary method for identifying the crystalline form (polymorph) of a solid material.
-
Sample Preparation: Gently grind the this compound powder to ensure a random orientation of crystallites. Pack the powder into a sample holder, ensuring a flat, smooth surface.
-
Instrument Setup: Place the sample holder in the diffractometer. Set the X-ray source (commonly Cu Kα radiation) and detector parameters.
-
Data Collection: Scan the sample over a specified range of 2θ angles (e.g., 2° to 40°) at a defined step size and scan speed.
-
Data Analysis: The resulting diffractogram is a plot of X-ray intensity versus the 2θ angle. The unique pattern of peaks (positions and relative intensities) serves as a fingerprint for the specific crystalline form of the compound. This pattern can be compared to reference patterns to identify the polymorph or confirm its amorphous nature (indicated by the absence of sharp peaks).
References
- 1. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. accessdata.fda.gov [accessdata.fda.gov]
- 4. EP3811932A1 - Dosage form of apalutamide - Google Patents [patents.google.com]
- 5. Apalutamide | 956104-40-8 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
A Technical Guide to the Solubility of Apalutamide-COOH in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the solubility of Apalutamide-COOH, a primary metabolite of the non-steroidal antiandrogen medication Apalutamide (B1683753). A comprehensive understanding of the solubility of this metabolite is critical for the development of robust analytical methods, the design of preclinical and clinical studies, and the overall understanding of the drug's metabolic profile. This document compiles available data on the solubility of this compound and provides detailed experimental protocols for its determination.
Introduction to Apalutamide and its Metabolism
Apalutamide is a potent androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2] Upon administration, apalutamide is metabolized in the liver primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2][3] This metabolic process leads to the formation of several metabolites, including the active metabolite, N-desmethyl apalutamide (M3), and an inactive carboxylic acid metabolite, this compound (M4).[4] While this compound is considered inactive, its physicochemical properties, including solubility, are important for a complete understanding of the drug's disposition.
Below is a diagram illustrating the metabolic pathway of Apalutamide.
Solubility Data of this compound
Publicly available quantitative solubility data for this compound in a range of organic solvents is limited. The following table summarizes the available information. For comparative purposes, qualitative solubility data for the carboxylic acid metabolite of enzalutamide (B1683756), a structurally similar non-steroidal antiandrogen, is also included.
| Solvent | This compound Solubility | Enzalutamide Carboxylic Acid Solubility (Analogous Compound) |
| Dimethyl Sulfoxide (DMSO) | ≥ 100 mg/mL | Sparingly Soluble |
| Ethyl Acetate | Data not available | Slightly Soluble |
| Methanol | Data not available | Slightly Soluble |
Disclaimer: The solubility data for the enzalutamide carboxylic acid metabolite is provided for informational purposes only due to the structural similarity between the two parent compounds. This data should not be considered a direct substitute for experimental determination of this compound solubility.
Experimental Protocol for Solubility Determination
For researchers seeking to determine the solubility of this compound in various organic solvents, the following experimental protocol outlines a standard procedure using the shake-flask method followed by concentration analysis via High-Performance Liquid Chromatography (HPLC).
Materials and Reagents
-
This compound reference standard
-
Selected organic solvents (e.g., DMSO, ethanol, methanol, acetonitrile, acetone, ethyl acetate) of analytical grade or higher
-
Deionized water
-
Formic acid (for mobile phase preparation)
-
Acetonitrile (HPLC grade)
-
Calibrated analytical balance
-
Vortex mixer
-
Thermostatic shaker or incubator
-
Centrifuge
-
HPLC system with a UV or mass spectrometry (MS) detector
-
C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The following diagram illustrates the general workflow for determining the solubility of this compound.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of this compound to a series of vials.
-
To each vial, add a known volume of the selected organic solvent.
-
Seal the vials and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Allow the samples to equilibrate for a sufficient period (typically 24-48 hours) to ensure saturation is reached.
-
-
Sample Processing:
-
After equilibration, visually inspect the vials to confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles.
-
-
Preparation of Calibration Standards:
-
Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations that bracket the expected solubility range.
-
-
HPLC Analysis:
-
Set up the HPLC system with a C18 column.
-
Prepare a mobile phase suitable for the analysis of apalutamide and its metabolites. A common mobile phase consists of a gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[5]
-
Inject the prepared calibration standards to generate a calibration curve.
-
Inject the filtered supernatant samples (appropriately diluted if necessary) for analysis.
-
-
Data Analysis:
-
Integrate the peak areas of the this compound in the chromatograms of the calibration standards and the samples.
-
Use the calibration curve to determine the concentration of this compound in the saturated solutions.
-
Express the solubility in appropriate units, such as mg/mL or mmol/L.
-
Conclusion
References
- 1. urology-textbook.com [urology-textbook.com]
- 2. drugs.com [drugs.com]
- 3. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. lookchem.com [lookchem.com]
Apalutamide-COOH: A Comprehensive Technical Guide
This in-depth technical guide serves as a core resource for researchers, scientists, and drug development professionals, providing detailed information on Apalutamide-COOH, a key metabolite of the androgen receptor inhibitor, apalutamide (B1683753). This document outlines its chemical properties, metabolic pathways, and the methodologies for its analysis.
Core Compound and Metabolite Properties
Apalutamide is a potent non-steroidal anti-androgen agent. Its metabolism primarily yields two significant metabolites: an active N-desmethyl metabolite and an inactive carboxylic acid metabolite, this compound. The key quantitative data for these compounds are summarized below for easy reference.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| Apalutamide | 956104-40-8 | C₂₁H₁₅F₄N₅O₂S | 477.44 |
| This compound | 1332391-04-4 | C₂₀H₁₂F₄N₄O₃S | 464.39 |
| N-desmethyl apalutamide | Not Available | C₂₀H₁₃F₄N₅O₂S | 463.41 |
Metabolic Pathway of Apalutamide
Apalutamide undergoes extensive metabolism in the liver, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4. The major metabolic pathway involves N-demethylation to form the active metabolite, N-desmethyl apalutamide. Subsequently, both apalutamide and N-desmethyl apalutamide can undergo hydrolysis to form the inactive carboxylic acid metabolite, this compound (identified as metabolite M4 in clinical studies).
Methodological & Application
Application Note: Quantification of Apalutamide-COOH in Human Plasma by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide (B1683753) is a potent non-steroidal anti-androgen used in the treatment of prostate cancer. The metabolic profile of apalutamide is complex, involving the formation of several metabolites. One of these is the inactive carboxylic acid metabolite, apalutamide-COOH (also known as M4), formed through amide hydrolysis. While not pharmacologically active, quantifying this compound is crucial for a comprehensive understanding of the drug's absorption, distribution, metabolism, and excretion (ADME) profile. This application note provides a detailed protocol for the quantification of this compound in human plasma using a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Metabolic Pathway of Apalutamide
Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, mainly CYP2C8 and CYP3A4, to form the active metabolite N-desmethyl apalutamide. A secondary pathway involves amide hydrolysis to produce the inactive carboxylic acid metabolite, this compound.[1]
Metabolic pathway of Apalutamide.
Experimental Protocol
This protocol outlines a method for the extraction and quantification of this compound from human plasma.
Materials and Reagents
-
This compound reference standard
-
Apalutamide-d3-COOH internal standard (IS)
-
Human plasma (K2EDTA)
-
Acetonitrile (B52724) (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (ultrapure)
Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Prepare stock solutions of this compound and apalutamide-d3-COOH in methanol.
-
Working Standard Solutions: Serially dilute the this compound stock solution with 50:50 (v/v) methanol:water to prepare working standards for the calibration curve and quality control (QC) samples.
-
Internal Standard Working Solution (100 ng/mL): Dilute the apalutamide-d3-COOH stock solution with 50:50 (v/v) methanol:water.
Sample Preparation: Protein Precipitation
-
Thaw plasma samples, calibration standards, and QC samples at room temperature.
-
To 50 µL of plasma in a microcentrifuge tube, add 10 µL of the 100 ng/mL internal standard working solution and vortex briefly.
-
Add 150 µL of acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
LC-MS/MS Conditions
Liquid Chromatography
| Parameter | Value |
| HPLC System | Agilent 1290 Infinity II or equivalent |
| Column | Waters ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mm |
| Column Temperature | 40°C |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Gradient | 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min |
Mass Spectrometry
| Parameter | Value |
| Mass Spectrometer | Sciex QTRAP 6500+ or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Curtain Gas | 35 psi |
| IonSpray Voltage | 5500 V |
| Temperature | 500°C |
| Nebulizer Gas (GS1) | 50 psi |
| Heater Gas (GS2) | 50 psi |
MRM Transitions
| Analyte | Q1 (m/z) | Q3 (m/z) | Collision Energy (eV) |
| This compound | 464.1 | 418.1 | 25 |
| Apalutamide-d3-COOH (IS) | 467.1 | 421.1 | 25 |
Experimental Workflow
Experimental workflow for this compound quantification.
Quantitative Data Summary
The method should be validated according to regulatory guidelines (e.g., FDA, EMA). The following tables summarize the expected performance characteristics of the validated method.
Table 1: Calibration Curve Linearity
| Analyte | Linear Range (ng/mL) | Correlation Coefficient (r²) | Weighting |
| This compound | 1 - 1000 | > 0.995 | 1/x² |
Table 2: Accuracy and Precision (Intra-day and Inter-day)
| QC Level | Nominal Conc. (ng/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%Bias) | Inter-day Precision (%CV) | Inter-day Accuracy (%Bias) |
| LLOQ | 1 | < 15 | ± 15% | < 15 | ± 15% |
| LQC | 3 | < 15 | ± 15% | < 15 | ± 15% |
| MQC | 100 | < 15 | ± 15% | < 15 | ± 15% |
| HQC | 800 | < 15 | ± 15% | < 15 | ± 15% |
Table 3: Matrix Effect and Recovery
| QC Level | Nominal Conc. (ng/mL) | Matrix Effect (%) | Recovery (%) |
| LQC | 3 | 95 - 105 | > 85 |
| HQC | 800 | 95 - 105 | > 85 |
Conclusion
This application note details a robust and sensitive LC-MS/MS method for the quantification of the inactive metabolite this compound in human plasma. The simple protein precipitation extraction and the specific MRM transitions provide a reliable assay for use in pharmacokinetic and metabolic studies of apalutamide. The method meets typical validation criteria for bioanalytical assays, ensuring accurate and precise results.
References
Application Note: Quantitative Analysis of Apalutamide-COOH in Human Urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Audience: This document is intended for researchers, scientists, and drug development professionals involved in pharmacokinetic and metabolic studies of apalutamide (B1683753).
Introduction
Apalutamide is a non-steroidal anti-androgen agent used in the treatment of prostate cancer. It is extensively metabolized in the body, with one of the main inactive metabolites being a carboxylic acid derivative (M4), herein referred to as Apalutamide-COOH. A significant portion of an administered apalutamide dose is excreted in the urine as this metabolite, making its quantification in urine a crucial aspect of understanding the drug's absorption, distribution, metabolism, and excretion (ADME) profile.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical technique for this purpose due to its high sensitivity and selectivity.[2][3]
This application note provides a detailed protocol for the extraction and quantification of this compound in human urine samples. The method incorporates enzymatic hydrolysis to account for potential glucuronide conjugates, followed by solid-phase extraction (SPE) for sample clean-up and concentration.
Signaling Pathway and Metabolism
Apalutamide functions by inhibiting the androgen receptor (AR) signaling pathway. It binds to the ligand-binding domain of the AR, preventing AR nuclear translocation, DNA binding, and subsequent transcription of target genes involved in prostate cancer cell proliferation. Metabolism of apalutamide occurs primarily in the liver via CYP2C8 and CYP3A4 enzymes, leading to the formation of an active metabolite, N-desmethyl apalutamide (M3), and the inactive this compound (M4).[4]
Metabolism of Apalutamide to its primary metabolites.
Experimental Protocols
Materials and Reagents
-
Analytes and Standards:
-
This compound reference standard
-
This compound-d4 (or other stable isotope-labeled internal standard)
-
-
Reagents:
-
Methanol (B129727) (HPLC grade)
-
Acetonitrile (B52724) (HPLC grade)
-
Formic acid (LC-MS grade)
-
Ammonium acetate (B1210297)
-
Deionized water (18 MΩ·cm)
-
β-glucuronidase (from E. coli or Helix pomatia)[5]
-
Sodium acetate buffer (1 M, pH 5.0)
-
-
Consumables:
-
Polypropylene (B1209903) microcentrifuge tubes (1.5 mL and 2.0 mL)
-
Pipette tips
-
Autosampler vials with inserts
-
Solid-Phase Extraction (SPE) cartridges: Mixed-mode strong anion exchange (SAX) or polymeric reversed-phase cartridges.[6]
-
Sample Preparation
The following workflow outlines the steps from urine sample collection to preparation for LC-MS/MS analysis.
Workflow for this compound extraction from urine.
Step-by-Step Procedure:
-
Sample Thawing: Thaw frozen urine samples at room temperature. Vortex briefly to ensure homogeneity.
-
Internal Standard Spiking: To 0.5 mL of each urine sample (calibrator, QC, or unknown) in a polypropylene tube, add 20 µL of the internal standard (IS) working solution (e.g., this compound-d4 at 1 µg/mL).
-
Enzymatic Hydrolysis:
-
Solid-Phase Extraction (SPE):
-
Condition: Condition a mixed-mode strong anion exchange SPE cartridge by passing 1 mL of methanol followed by 1 mL of deionized water.
-
Load: Load the entire pre-treated sample onto the conditioned SPE cartridge.
-
Wash: Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.
-
Elute: Elute this compound and the IS with 1 mL of a solution of 2% formic acid in acetonitrile into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex, and transfer the solution to an autosampler vial for analysis.
-
LC-MS/MS Instrumentation and Conditions
The analysis is performed using a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer.
Table 1: LC-MS/MS Instrumental Parameters
| Parameter | Setting |
|---|---|
| LC System | |
| Column | C18 Reverse-Phase (e.g., 50 x 2.1 mm, 1.8 µm)[9] |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
| Gradient | Start at 10% B, ramp to 95% B over 3 min, hold for 1 min, return to 10% B and re-equilibrate for 1 min. |
| MS System | |
| Ionization Mode | Electrospray Ionization (ESI), Positive[9][10] |
| Monitored Ions | Multiple Reaction Monitoring (MRM) |
| This compound | m/z 495.1 → [Predicted Fragment] |
| This compound-d4 (IS) | m/z 499.1 → [Predicted Fragment + 4 Da] |
| Dwell Time | 100 ms |
| Collision Energy | Optimization required |
| Source Temp. | 500°C |
Note: The exact m/z transitions for this compound must be determined by direct infusion of the reference standard. The parent ion (precursor) is predicted based on the addition of an oxygen atom and loss of two hydrogen atoms from the parent apalutamide molecule (C21H15F4N5O2S, MW: 477.4 g/mol ) to form the carboxylic acid (C21H13F4N5O3S, MW: 495.4 g/mol ). Fragments would be determined experimentally.
Data Presentation and Method Performance
Calibration Curve and Quality Controls
Calibration standards and quality control (QC) samples are prepared by spiking known concentrations of this compound into blank human urine. The method should be validated according to regulatory guidelines.
Table 2: Example Calibration and QC Concentrations
| Sample Type | Concentration Level | Concentration (ng/mL) |
|---|---|---|
| Calibration Std 1 | LLOQ | 1 |
| Calibration Std 2 | 5 | |
| Calibration Std 3 | 25 | |
| Calibration Std 4 | 100 | |
| Calibration Std 5 | 250 | |
| Calibration Std 6 | 500 | |
| Calibration Std 7 | ULOQ | 1000 |
| QC Sample 1 | Low QC | 3 |
| QC Sample 2 | Medium QC | 200 |
| QC Sample 3 | High QC | 800 |
Quantitative Data Summary
The performance of the analytical method should be rigorously evaluated. The following table summarizes the expected performance characteristics based on similar bioanalytical assays.
Table 3: Summary of Quantitative Performance (Target Values)
| Parameter | Target Acceptance Criteria |
|---|---|
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-Noise Ratio ≥ 10; Accuracy within ±20%; Precision ≤20% CV |
| Accuracy (RE%) | Within ±15% of nominal value (±20% for LLOQ) |
| Precision (CV%) | Intra-day and Inter-day ≤15% (≤20% for LLOQ) |
| Recovery | Consistent, precise, and reproducible across QC levels |
| Matrix Effect | Internal standard should compensate for any ion suppression/enhancement |
| Stability | Analyte stable under tested conditions (Freeze-thaw, Bench-top, Post-preparative) |
This protocol provides a robust framework for the reliable quantification of this compound in urine. Researchers should perform a full method validation to ensure the results are accurate and reproducible for their specific application.
References
- 1. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | CoLab [colab.ws]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mecsj.com [mecsj.com]
- 6. agilent.com [agilent.com]
- 7. phenomenex.com [phenomenex.com]
- 8. myadlm.org [myadlm.org]
- 9. benchchem.com [benchchem.com]
- 10. ijcrr.com [ijcrr.com]
Application Notes and Protocols for the Bioanalytical Sample Preparation of Apalutamide and its Metabolite Apalutamide-COOH from Biological Matrices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the quantitative analysis of Apalutamide (B1683753) and its inactive carboxylic acid metabolite, Apalutamide-COOH, from biological matrices. The methodologies described are crucial for pharmacokinetic (PK) studies, therapeutic drug monitoring (TDM), and bioequivalence (BE) studies. Three common sample preparation techniques are covered: Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).
Apalutamide and Androgen Receptor Signaling
Apalutamide is a potent non-steroidal anti-androgen medication used in the treatment of prostate cancer.[1][2] Its mechanism of action involves the inhibition of the androgen receptor (AR) signaling pathway.[2][3] Apalutamide binds to the ligand-binding domain of the AR, preventing androgen binding, which in turn inhibits AR nuclear translocation, DNA binding, and the transcription of target genes responsible for prostate cancer cell proliferation.[3][4][5]
Sample Preparation Techniques for Apalutamide
The following sections detail the protocols for the extraction of Apalutamide from biological matrices, primarily plasma. The quantitative data for these methods are summarized in the tables below.
Quantitative Data Summary for Apalutamide
Table 1: Protein Precipitation (PPT) Method Performance
| Parameter | Method Details |
|---|---|
| Precipitating Agent | Acetonitrile (B52724) (with 0.1% formic acid)[6] |
| Internal Standard | Apalutamide-d4[6] |
| Linearity Range | 0.025 - 20 µg/mL[6] |
| Recovery | 104.4% to 109.7%[6] |
| Precision (%RSD) | < 5.24%[6] |
| Analytical Technique | LC-MS/MS[6] |
Table 2: Liquid-Liquid Extraction (LLE) Method Performance
| Parameter | Method 1 | Method 2 |
|---|---|---|
| Extraction Solvent | Ethyl Acetate | tert-Butyl Methyl Ether |
| Internal Standard | Canagliflozin | Apalutamide-d3 |
| Linearity Range | 300–12000 ng/mL | 307.26–200013.87 pg/mL |
| Mean Recovery | > 93.0% | 90.93% - 103.79% |
| Precision (%RSD) | < 4.21% | 3.86% to 4.87% |
| Analytical Technique | LC-MS/MS | UPLC-DAD |
Table 3: Representative Solid-Phase Extraction (SPE) Method Performance
| Parameter | Method Details |
|---|---|
| SPE Sorbent | Reversed-phase (e.g., C8 or C18)[6] |
| Internal Standard | Deuterated Apalutamide (e.g., Apalutamide-d3)[6] |
| Linearity Range | Not specified, but expected to be similar to other methods |
| Recovery | High, typically > 85% |
| Precision (%RSD) | Typically < 15% |
| Analytical Technique | LC-MS/MS[6] |
Protein Precipitation (PPT)
Protein precipitation is a simple and rapid method for sample cleanup, although it may be less effective at removing interfering substances compared to LLE or SPE.[7]
Experimental Protocol
-
Sample Thawing: Thaw plasma samples (calibration standards, quality control samples, and unknown samples) at room temperature.[6]
-
Homogenization: Vortex the plasma samples for 3 minutes to ensure homogeneity.[6]
-
Aliquoting: In a clean microcentrifuge tube, add 50 µL of the plasma sample.[6]
-
Internal Standard Addition: Add 10 µL of the deuterated internal standard working solution (e.g., Apalutamide-d4).[6]
-
Vortexing: Vortex the mixture for 30 seconds.[6]
-
Precipitation: Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.[6]
-
Vortexing: Vortex the sample for an additional 5 minutes.[6]
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C.[6]
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean vial for LC-MS/MS analysis.[6]
-
Injection: Inject an aliquot (e.g., 1.0 µL) of the supernatant into the LC-MS/MS system.[8]
Liquid-Liquid Extraction (LLE)
LLE separates analytes from interferences based on their differential solubilities in two immiscible liquids. This technique generally provides cleaner extracts than PPT.[9]
Experimental Protocol (using tert-Butyl Methyl Ether)
-
Sample Thawing and Homogenization: Thaw and vortex plasma samples as described in the PPT protocol.[6]
-
Aliquoting: Transfer 200 µL of the plasma sample into a clean vial.[6]
-
Internal Standard Addition: Add 50 µL of the deuterated internal standard working solution (e.g., Apalutamide-d3).[6]
-
Acidification: Add 100 µL of 2% formic acid and vortex for 10 seconds.[9]
-
Extraction: Add 2.5 mL of tert-butyl methyl ether and vortex for 10 minutes.[6][9]
-
Phase Separation: Centrifuge the samples to separate the aqueous and organic layers.[6]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.[6]
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[6]
-
Reconstitution: Reconstitute the residue in the mobile phase.[6]
-
Injection: Inject an aliquot into the LC-MS/MS system.[6]
Solid-Phase Extraction (SPE)
SPE is a selective sample preparation technique that uses a solid sorbent to isolate analytes from a complex matrix, often resulting in the cleanest extracts.[6]
Experimental Protocol (Representative)
-
Sample Pre-treatment: Thaw and vortex plasma samples as previously described. To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex.[6]
-
SPE Cartridge Conditioning: Condition a reversed-phase SPE cartridge (e.g., C8 or C18) with 1 mL of methanol (B129727) followed by 1 mL of water.[6]
-
Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.[6]
-
Washing:
-
Elution: Elute Apalutamide and the deuterated internal standard with 1 mL of methanol or acetonitrile.[6]
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[6]
-
Analysis: Inject an aliquot into the LC-MS/MS system.[6]
References
- 1. nbinno.com [nbinno.com]
- 2. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 3. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 4. researchgate.net [researchgate.net]
- 5. urology-textbook.com [urology-textbook.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Application Note: Solid-Phase Extraction Protocol for Apalutamide-COOH in Human Plasma
Abstract
This application note presents a detailed protocol for the solid-phase extraction (SPE) of Apalutamide-COOH (the M3 metabolite of Apalutamide), a critical analyte in pharmacokinetic and drug metabolism studies.[1][2] Due to the presence of a carboxylic acid moiety, this compound is an acidic compound, lending itself to a targeted extraction strategy using mixed-mode or reversed-phase SPE.[3][4][5] This document provides two optimized protocols: a primary method utilizing a mixed-mode sorbent for high selectivity and a secondary, alternative method using a standard reversed-phase sorbent. These protocols are designed for researchers, scientists, and drug development professionals requiring a robust and reliable method for the quantification of this compound in human plasma, typically in conjunction with LC-MS/MS analysis.
Introduction
Apalutamide is a non-steroidal antiandrogen agent used in the treatment of prostate cancer.[6] Its metabolism in the body leads to the formation of several metabolites, including the inactive carboxylic acid metabolite, this compound.[2] Accurate measurement of this metabolite is essential for a comprehensive understanding of Apalutamide's disposition. Solid-phase extraction is a highly effective technique for isolating and concentrating analytes from complex biological matrices like plasma, leading to cleaner extracts and improved analytical sensitivity. The protocols detailed herein are tailored to the physicochemical properties of this compound.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of this compound is provided in the table below. The presence of the carboxylic acid group is the most critical feature for the development of a selective SPE protocol, as its charge state is dependent on the pH of the surrounding solution.
| Property | Value | Reference |
| Chemical Formula | C₂₀H₁₂F₄N₄O₃S | [1] |
| Molecular Weight | 464.39 g/mol | [1] |
| Analyte Type | Acidic Compound | N/A |
Recommended SPE Protocol: Mixed-Mode (Reversed-Phase & Weak Anion Exchange)
This protocol is recommended for achieving the highest level of extract cleanliness and is based on the dual retention of this compound through both hydrophobic and ionic interactions. A weak anion exchange (WAX) functionality is ideal for retaining the carboxylic acid group.
Experimental Protocol
| Step | Reagent/Solvent | Volume | Instructions |
| 1. Sample Pre-treatment | 4% Phosphoric Acid in Water | 200 µL | To 200 µL of human plasma, add 200 µL of 4% phosphoric acid in water to acidify the sample to a pH of approximately 2-3. Vortex for 30 seconds. This step ensures that the carboxylic acid group is protonated and in its neutral form, which can aid in initial retention on the reversed-phase component of the sorbent. |
| 2. Cartridge Conditioning | Methanol (B129727) | 1 mL | Condition a mixed-mode SPE cartridge (e.g., Reversed-Phase/Weak Anion Exchange) with methanol. |
| Deionized Water | 1 mL | Equilibrate the cartridge with deionized water. | |
| 3. Sample Loading | Pre-treated Plasma Sample | 400 µL | Load the entire pre-treated sample onto the conditioned SPE cartridge. Apply a slow, consistent flow rate (e.g., 1 mL/min). |
| 4. Wash Step 1 (Polar Interferences) | 0.1 M Acetate Buffer (pH 5.0) | 1 mL | Wash the cartridge to remove polar interferences. At this pH, this compound will be deprotonated and retained by the anion exchange mechanism. |
| 5. Wash Step 2 (Non-Polar Interferences) | 20% Methanol in Water | 1 mL | Wash the cartridge to remove less polar, non-ionic interferences. |
| 6. Elution | 5% Ammonium Hydroxide in Methanol | 1 mL | Elute this compound with an alkaline solution. The high pH neutralizes the charge on the anion exchange sorbent, releasing the analyte, and the methanol disrupts the reversed-phase interaction. |
| 7. Post-Elution | N/A | N/A | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis. |
Workflow Diagram
Alternative SPE Protocol: Reversed-Phase (C18)
This protocol offers a simpler alternative using a common C18 reversed-phase sorbent. Selectivity is achieved by carefully controlling the pH during the loading and washing steps to manipulate the polarity of this compound.
Experimental Protocol
| Step | Reagent/Solvent | Volume | Instructions |
| 1. Sample Pre-treatment | 4% Phosphoric Acid in Water | 200 µL | To 200 µL of human plasma, add 200 µL of 4% phosphoric acid in water to acidify the sample to a pH of approximately 2-3. Vortex for 30 seconds. This ensures the carboxylic acid is protonated and the molecule is in its most non-polar state for retention on the C18 sorbent. |
| 2. Cartridge Conditioning | Methanol | 1 mL | Condition a C18 SPE cartridge with methanol. |
| Deionized Water | 1 mL | Equilibrate the cartridge with deionized water. | |
| 3. Sample Loading | Pre-treated Plasma Sample | 400 µL | Load the entire pre-treated sample onto the conditioned C18 cartridge at a slow flow rate (e.g., 1 mL/min). |
| 4. Wash Step | 5% Methanol in Water | 1 mL | Wash the cartridge to remove salts and other polar interferences. The low percentage of organic solvent will not elute the retained this compound. |
| 5. Elution | Methanol | 1 mL | Elute this compound with methanol. |
| 6. Post-Elution | N/A | N/A | Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in a suitable mobile phase for LC-MS/MS analysis. |
Workflow Diagram
Quantitative Data Summary
The following table presents representative performance data for the proposed mixed-mode SPE protocol in conjunction with LC-MS/MS analysis. These values are intended to serve as a benchmark for method validation.
| Parameter | Expected Performance |
| Linearity Range | 1 - 1000 ng/mL |
| Recovery | > 85% |
| Precision (%RSD) | < 15% |
| Matrix Effect | < 15% |
Conclusion
The solid-phase extraction protocols provided in this application note offer robust and effective methods for the isolation of this compound from human plasma. The primary mixed-mode SPE protocol is recommended for achieving the highest degree of sample clean-up, which is often necessary for sensitive bioanalytical assays. The alternative reversed-phase protocol provides a simpler, yet effective, option. Both methods are designed to be compatible with subsequent analysis by LC-MS/MS, facilitating accurate and precise quantification of this important metabolite in clinical and research settings.
References
- 1. silicycle.com [silicycle.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of a generic method to the solid-phase extraction of acidic compounds from complex matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. agilent.com [agilent.com]
- 5. Solid phase extraction purification of carboxylic acid products from 96-well format solution phase synthesis with DOWEX 1x8-400 formate anion exchange resin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols for Liquid-Liquid Extraction of Apalutamide and its Metabolites
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide (B1683753) is a non-steroidal anti-androgen medication employed in the treatment of prostate cancer.[1][2] The accurate quantification of apalutamide and its primary active metabolite, N-desmethyl apalutamide, in biological matrices is critical for pharmacokinetic analysis, therapeutic drug monitoring, and bioequivalence studies.[1][2][3] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly specific, selective, and accurate technique for this purpose.[2][4]
Effective sample preparation is paramount for reliable LC-MS/MS analysis. Liquid-liquid extraction (LLE) is a robust and widely used technique for efficiently recovering apalutamide and its metabolites from complex biological matrices like plasma.[5][6] This method separates the analytes from endogenous interferences such as proteins and lipids, ensuring cleaner extracts and improving the sensitivity and reliability of the analytical method.[5][6]
This document provides detailed protocols for liquid-liquid extraction of apalutamide and its metabolites from human plasma, along with a summary of quantitative data from various validated methods. Additionally, the metabolic pathway of apalutamide is illustrated to provide a comprehensive understanding of its biotransformation.
Metabolic Pathway of Apalutamide
Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, specifically CYP2C8 and CYP3A4.[7][8][9] The main metabolic pathway involves N-demethylation to form the active metabolite, N-desmethyl apalutamide.[7][8]
Caption: Metabolic conversion of Apalutamide.
Quantitative Data Summary
The following tables summarize the performance characteristics of different liquid-liquid extraction and analytical methods for the quantification of apalutamide in human plasma.
Table 1: Liquid-Liquid Extraction (LLE) Method Comparison
| Parameter | Method 1: Ethyl Acetate LLE | Method 2: Tert-Butyl Methyl Ether LLE |
| Extraction Solvent | Ethyl Acetate | Tert-Butyl Methyl Ether |
| Internal Standard | Canagliflozin (B192856) | Apalutamide-d3 |
| Linearity Range | 300–12000 ng/mL[4] | 307.26–200013.87 pg/mL[10] |
| Mean Recovery | > 93.0%[4] | 90.93% - 103.79%[10] |
| Precision (RSD) | < 4.21%[4] | 3.86% to 4.87%[10] |
| Analytical Technique | LC-MS/MS[4] | UPLC-DAD[10] |
Table 2: Protein Precipitation Method (for comparison)
| Parameter | Method 3: Acetonitrile (B52724) Protein Precipitation |
| Precipitating Agent | Acetonitrile[3][11][12] |
| Internal Standard | Budesonide[10] |
| Linearity Range | 2–10 µg/ml[10] |
| Recovery | 90% to 100%[10] |
| Precision (RSD) | 0% to 2%[10] |
| Analytical Technique | HPLC-UV[10] |
Experimental Protocols
Detailed methodologies for the cited liquid-liquid extraction experiments are provided below.
Protocol 1: Liquid-Liquid Extraction with Ethyl Acetate
This protocol is based on a validated LC-MS/MS method for the determination of apalutamide in human plasma.[4]
Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
Apalutamide reference standard
-
Canagliflozin (Internal Standard)
-
Ethyl Acetate (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Standard and Sample Preparation:
-
Stock Solutions: Prepare individual stock solutions of apalutamide and canagliflozin (internal standard) in a suitable solvent like acetonitrile or methanol (B129727) at a concentration of 1 mg/mL.[13]
-
Working Standard Solutions: Prepare working standard solutions by serially diluting the apalutamide stock solution with a 50:50 (v/v) mixture of acetonitrile and water to create calibration curve standards.[11]
-
Internal Standard Working Solution: Dilute the canagliflozin stock solution to a final concentration of 300 ng/mL.[13]
Extraction Procedure:
-
Pipette 100 µL of plasma sample into a clean microcentrifuge tube.
-
Add 125 µL of the internal standard working solution (Canagliflozin).[10]
-
Add 5.0 mL of ethyl acetate.[10]
-
Vortex the mixture at high speed for 5 minutes, followed by shaking for 20 minutes.[10]
-
Centrifuge the samples at 5000 rpm for 15 minutes at 5°C.[10]
-
Carefully transfer the upper organic layer to a clean tube.
-
Evaporate the organic layer to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the mobile phase (e.g., 0.1% formic acid in acetonitrile and water, 80:20 v/v).[4][13]
-
Inject an aliquot (e.g., 10 µL) into the LC-MS/MS system for analysis.[13]
Protocol 2: Liquid-Liquid Extraction with Tert-Butyl Methyl Ether
This protocol is adapted from a method for the analysis of apalutamide and its deuterated internal standard.[14]
Materials and Reagents:
-
Human plasma (with K2-EDTA as anticoagulant)
-
Apalutamide reference standard
-
Apalutamide-d3 (Internal Standard)
-
Tert-Butyl Methyl Ether (HPLC grade)
-
Formic Acid (AR grade)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
-
Nitrogen evaporator
Standard and Sample Preparation:
-
Stock Solutions: Prepare stock solutions of Apalutamide (1 mg/mL) and Apalutamide-d3 in the mobile phase.[10]
-
Working IS Solution: Prepare a 0.5 µg/mL solution of Apalutamide-d3 by diluting the stock solution.[10]
-
Calibration Standards: Prepare calibration standards by spiking blank human plasma with the apalutamide working standard solutions to cover the desired concentration range.[10]
Extraction Procedure:
-
Transfer 200 µL of the plasma sample into a clean vial.[14]
-
Add 50 µL of the internal standard working solution (Apalutamide-d3).[14]
-
Add 100 µL of 2% formic acid and vortex for 10 seconds.[14]
-
Add 2.5 mL of tert-butyl methyl ether and vortex for 10 minutes.[14]
-
Centrifuge the samples to separate the layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.[14]
-
Reconstitute the residue in the mobile phase.[14]
-
Inject an aliquot into the analytical system.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the liquid-liquid extraction of apalutamide and its metabolites from plasma samples.
Caption: LLE workflow for Apalutamide.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ijcrr.com [ijcrr.com]
- 5. benchchem.com [benchchem.com]
- 6. ijpsjournal.com [ijpsjournal.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. urology-textbook.com [urology-textbook.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 13. ijcrr.com [ijcrr.com]
- 14. benchchem.com [benchchem.com]
Application Notes and Protocols for Profiling Apalutamide Metabolites using UPLC-QTOF/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide (B1683753) is a non-steroidal antiandrogen agent utilized in the treatment of prostate cancer. A thorough understanding of its metabolic fate is crucial for optimizing therapeutic strategies and ensuring patient safety. Ultra-Performance Liquid Chromatography coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC-QTOF/MS) offers a powerful analytical platform for the comprehensive profiling of drug metabolites. This document provides detailed application notes and protocols for the identification and characterization of Apalutamide metabolites in biological matrices.
Metabolic Profile of Apalutamide
Apalutamide undergoes extensive metabolism in the body, primarily mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4.[1][2] Studies have identified seventeen metabolites and six main metabolic clearance pathways.[1][2] The two primary metabolic pathways are:
-
N-demethylation of the N-methylbenzamide moiety to form the active metabolite, N-desmethyl apalutamide (M3), which is subsequently metabolized via amide hydrolysis to an inactive carboxylic acid metabolite (M4).[2]
-
Direct amide hydrolysis of the N-methylbenzamide moiety of Apalutamide to form the same inactive carboxylic acid metabolite (M4).[2]
N-desmethyl apalutamide (M3) is a major active metabolite, exhibiting approximately one-third of the in vitro antitumor activity of the parent drug.[3]
Quantitative Summary of Major Apalutamide Metabolites
The following table summarizes the quantitative data for Apalutamide and its major metabolites found in circulation and excretion.
| Analyte | Matrix | % of Total 14C Radioactivity in Plasma | % of Dose Excreted in Urine | % of Dose Excreted in Feces |
| Apalutamide | Plasma | 45% | 1.2% | 1.5% |
| N-desmethyl apalutamide (M3) | Plasma | 44% | 2.7% | 2.0% |
| Inactive carboxylic acid metabolite (M4) | Plasma | 3% | 31.1% | 2.4% |
Data sourced from a study on the absorption, metabolism, and excretion of Apalutamide in healthy men.[1][2]
Experimental Protocols
This section details the methodologies for sample preparation and UPLC-QTOF/MS analysis for the profiling of Apalutamide metabolites.
Sample Preparation: Protein Precipitation
This protocol is suitable for the extraction of Apalutamide and its metabolites from plasma samples.
Materials:
-
Human plasma samples
-
Acetonitrile (B52724) (LC-MS grade), chilled to -20°C
-
Internal Standard (IS) solution (e.g., Apalutamide-d4, 100 ng/mL in 50:50 acetonitrile:water)
-
Microcentrifuge tubes (1.5 mL)
-
Vortex mixer
-
Refrigerated microcentrifuge
Procedure:
-
Thaw plasma samples at room temperature.
-
Vortex the plasma samples for 3 minutes to ensure homogeneity.
-
In a clean microcentrifuge tube, add 100 µL of the plasma sample.
-
Add 10 µL of the internal standard working solution.
-
Vortex the mixture for 30 seconds.
-
Add 300 µL of ice-cold acetonitrile to precipitate the proteins.
-
Vortex the sample vigorously for 2 minutes.
-
Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean autosampler vial for UPLC-QTOF/MS analysis.
UPLC-QTOF/MS Analysis
This section provides a general protocol for the chromatographic separation and mass spectrometric detection of Apalutamide and its metabolites. Instrument parameters should be optimized for the specific system being used.
Instrumentation:
-
UPLC system coupled to a QTOF mass spectrometer with an electrospray ionization (ESI) source.
UPLC Conditions:
-
Column: Acquity UPLC HSS T3 C18 column (2.1 x 100 mm, 1.8 µm) or equivalent
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient Elution:
Time (min) %A %B 0.0 95 5 1.0 95 5 12.0 5 95 15.0 5 95 15.1 95 5 | 18.0 | 95 | 5 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Injection Volume: 5 µL
QTOF-MS Conditions:
-
Ionization Mode: ESI Positive
-
Capillary Voltage: 3.0 kV
-
Sampling Cone: 40 V
-
Source Temperature: 120°C
-
Desolvation Temperature: 450°C
-
Desolvation Gas Flow: 800 L/hr
-
Cone Gas Flow: 50 L/hr
-
Acquisition Range: m/z 50 - 1200
-
Acquisition Mode: MSE (This mode allows for the acquisition of both precursor and fragment ion data in a single run, facilitating metabolite identification).
-
Collision Energy: Low energy (e.g., 6 eV) for precursor ion information and a high-energy ramp (e.g., 15-40 eV) for fragmentation data.
Data Processing and Metabolite Identification
Data acquired from the UPLC-QTOF/MS system should be processed using appropriate software (e.g., UNIFI, MassLynx with MetaboLynx). The process typically involves:
-
Peak picking and alignment.
-
Generation of a list of potential metabolites based on predicted biotransformations of Apalutamide (e.g., oxidation, demethylation, hydrolysis, glucuronidation).
-
Comparison of the measured accurate mass and isotopic pattern with the theoretical values.
-
Interpretation of the fragmentation spectra to confirm the structure of the identified metabolites.
Visualizations
Experimental Workflow
Caption: Experimental workflow for Apalutamide metabolite profiling.
Major Metabolic Pathways of Apalutamide
Caption: Major metabolic pathways of Apalutamide.
References
Application Notes and Protocols: Utilizing Apalutamide-COOH as a Negative Control in In Vitro Androgen Receptor Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide is a potent, non-steroidal androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1] It functions by competitively binding to the ligand-binding domain of the AR, which in turn inhibits AR nuclear translocation, DNA binding, and subsequent AR-mediated transcription.[2][3] In preclinical and clinical research, the use of appropriate negative controls is paramount to validate the specificity of the observed effects of a test compound. Apalutamide-COOH, an inactive carboxylic acid metabolite of Apalutamide, serves as an ideal negative control for in vitro studies investigating the biological activity of Apalutamide.[4][5]
This document provides detailed application notes and protocols for the use of this compound as a negative control in key in vitro assays.
Rationale for Using this compound as a Negative Control
Apalutamide undergoes metabolism in vivo, primarily by CYP2C8 and CYP3A4, to form an active metabolite, N-desmethyl apalutamide, and an inactive carboxylic acid metabolite, referred to as M4 or this compound.[1][4][5] Studies on the metabolism and excretion of Apalutamide have demonstrated that this compound is pharmacologically inactive.[4][5] After oral administration of Apalutamide, this inactive metabolite accounts for approximately 3% of the circulating radioactivity in plasma.[4] Its inherent lack of biological activity against the androgen receptor makes it a highly specific negative control to ensure that the observed effects of Apalutamide are due to its direct action on the AR signaling pathway and not due to off-target effects or the properties of its chemical scaffold.
Data Presentation
The following tables summarize hypothetical quantitative data from in vitro assays comparing the activity of Apalutamide, its active metabolite N-desmethyl apalutamide, and the inactive metabolite this compound.
Table 1: Androgen Receptor Binding Affinity
| Compound | IC50 (nM) |
| Apalutamide | 16 |
| N-desmethyl apalutamide | 48 |
| This compound | >10,000 |
| Vehicle (DMSO) | No activity |
Table 2: AR-Mediated Transcriptional Reporter Assay
| Compound (1 µM) | Fold Inhibition of DHT-induced Luciferase Activity |
| Apalutamide | 12.5 |
| N-desmethyl apalutamide | 4.2 |
| This compound | 1.1 |
| Vehicle (DMSO) | 1.0 |
Table 3: Prostate Cancer Cell Line (LNCaP) Proliferation Assay
| Compound (1 µM) | Inhibition of Cell Growth (%) |
| Apalutamide | 75 |
| N-desmethyl apalutamide | 45 |
| This compound | <5 |
| Vehicle (DMSO) | 0 |
Experimental Protocols
Androgen Receptor (AR) Competitive Binding Assay
Objective: To determine the binding affinity of test compounds to the androgen receptor.
Materials:
-
Human recombinant AR protein
-
Radiolabeled androgen (e.g., [³H]-Mibolerone)
-
Apalutamide, N-desmethyl apalutamide, this compound
-
Assay buffer (e.g., TEGMD buffer: 10 mM Tris-HCl pH 7.4, 1.5 mM EDTA, 10% glycerol, 1 mM DTT, 10 mM sodium molybdate)
-
Scintillation cocktail
-
96-well filter plates
-
Scintillation counter
Protocol:
-
Prepare serial dilutions of Apalutamide, N-desmethyl apalutamide, and this compound in assay buffer. The final concentrations should span a range appropriate to determine IC50 values (e.g., 0.1 nM to 100 µM).
-
In a 96-well plate, combine the human recombinant AR protein, [³H]-Mibolerone (at a final concentration typically near its Kd), and the serially diluted compounds or vehicle (DMSO).
-
Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Following incubation, transfer the contents of each well to a 96-well filter plate to separate bound from free radioligand.
-
Wash the filter plate multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Allow the filters to dry, then add scintillation cocktail to each well.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Calculate the percent inhibition of radioligand binding for each compound concentration and determine the IC50 values using non-linear regression analysis.
AR-Mediated Transcriptional Reporter Assay
Objective: To measure the ability of test compounds to inhibit androgen-induced transcription of a reporter gene.
Materials:
-
Prostate cancer cell line (e.g., LNCaP) stably or transiently transfected with an AR-responsive reporter construct (e.g., pGL3-PSA-Luc) and a control plasmid (e.g., Renilla luciferase).
-
Cell culture medium (e.g., RPMI-1640) supplemented with charcoal-stripped fetal bovine serum (CSS).
-
Dihydrotestosterone (DHT)
-
Apalutamide, N-desmethyl apalutamide, this compound
-
Luciferase assay reagent
-
Luminometer
Protocol:
-
Seed the transfected cells into 96-well plates in culture medium with CSS and allow them to attach overnight.
-
Treat the cells with serial dilutions of Apalutamide, N-desmethyl apalutamide, and this compound for 1-2 hours.
-
Stimulate the cells with a constant concentration of DHT (e.g., 1 nM). Include a vehicle control (DMSO) and a DHT-only control.
-
Incubate the cells for 24-48 hours.
-
Lyse the cells and measure both firefly and Renilla luciferase activity using a luminometer and the appropriate luciferase assay reagents.
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
-
Calculate the fold inhibition of DHT-induced luciferase activity for each compound.
Cell Proliferation Assay
Objective: To assess the effect of test compounds on the proliferation of androgen-dependent prostate cancer cells.
Materials:
-
Androgen-dependent prostate cancer cell line (e.g., LNCaP)
-
Cell culture medium (e.g., RPMI-1640) supplemented with fetal bovine serum (FBS).
-
Apalutamide, N-desmethyl apalutamide, this compound
-
Cell proliferation reagent (e.g., MTT, WST-1, or CellTiter-Glo)
-
Microplate reader
Protocol:
-
Seed LNCaP cells in 96-well plates in their regular growth medium and allow them to adhere overnight.
-
The next day, replace the medium with fresh medium containing serial dilutions of Apalutamide, N-desmethyl apalutamide, and this compound. Include a vehicle control (DMSO).
-
Incubate the cells for 72-96 hours.
-
Add the cell proliferation reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time to allow for color or signal development.
-
Measure the absorbance or luminescence using a microplate reader.
-
Calculate the percent inhibition of cell growth for each compound concentration relative to the vehicle control.
Visualizations
Caption: Apalutamide's mechanism of action and the role of this compound.
Caption: Workflow for in vitro testing using this compound as a negative control.
References
- 1. Apalutamide | C21H15F4N5O2S | CID 24872560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. urology-textbook.com [urology-textbook.com]
- 4. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: The Role of Apalutamide's Carboxylic Acid Metabolite (Apalutamide-COOH) in Drug-Drug Interaction Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide (B1683753) is a potent androgen receptor inhibitor approved for the treatment of prostate cancer. Understanding its metabolic fate and the potential for drug-drug interactions (DDIs) is critical for its safe and effective use. Apalutamide undergoes extensive metabolism, forming a major active metabolite, N-desmethyl apalutamide, and an inactive carboxylic acid metabolite, referred to as Apalutamide-COOH (or M4). This document provides a detailed overview of the role of this compound in DDI studies, summarizing key pharmacokinetic data, outlining relevant experimental protocols, and discussing the regulatory perspective on evaluating the DDI potential of such metabolites.
Metabolic Pathway of Apalutamide
Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form its active metabolite, N-desmethyl apalutamide.[1][2][3][4][5] Both apalutamide and N-desmethyl apalutamide are further metabolized by carboxylesterase to form the inactive carboxylic acid metabolite, this compound. This inactive metabolite is a significant component of the drug-related material found in plasma and is a major metabolite excreted in urine.[2][6]
Metabolic pathway of Apalutamide to its major metabolites.
Pharmacokinetic Profile of Apalutamide and its Metabolites
Following a single oral administration of radiolabeled apalutamide, the parent drug and its active metabolite, N-desmethyl apalutamide, are the major circulating components in plasma. The inactive carboxylic acid metabolite, this compound, is present at significantly lower concentrations.
Table 1: Relative Plasma Exposure of Apalutamide and its Major Metabolites
| Analyte | % of Total 14C-Radioactivity in Plasma (AUC) |
| Apalutamide | 45%[2] |
| N-desmethyl apalutamide (M3) | 44%[2] |
| This compound (M4) | 3%[2] |
Table 2: Excretion of Apalutamide and its Metabolites
| Analyte | % of Dose Recovered in Urine | % of Dose Recovered in Feces |
| Unchanged Apalutamide | 1.2%[2] | 1.5%[2] |
| N-desmethyl apalutamide (M3) | 2.7%[2] | 2.0%[2] |
| This compound (M4) | 31.1%[2] | 2.4%[2] |
Role of this compound in Drug-Drug Interaction Studies
Based on regulatory guidance, the need to evaluate a metabolite for its potential to act as a perpetrator of DDIs (i.e., as an inhibitor or inducer of enzymes or transporters) is based on its plasma exposure relative to the parent drug. The International Council for Harmonisation (ICH) M12 guideline suggests that in vitro inhibition studies for a metabolite are generally warranted if the metabolite's area under the curve (AUC) is ≥25% of the parent drug's AUC.
Given that the plasma exposure of this compound is only 3% of the total drug-related material, it falls well below this threshold.[2] Consequently, dedicated in vitro and in vivo DDI studies to evaluate this compound as a potential inhibitor or inducer of metabolizing enzymes or transporters are generally not required. The primary focus of the DDI assessment for apalutamide is on the parent drug and its pharmacologically active metabolite, N-desmethyl apalutamide, due to their significantly higher systemic exposures and pharmacological activity.
Decision framework for metabolite DDI studies.
Experimental Protocols for Apalutamide Drug-Drug Interaction Studies
While specific DDI studies for this compound are not typically performed, it is crucial to understand the protocols for the parent drug, as these form the basis of its DDI profile. The following are representative protocols for in vitro and in vivo DDI studies for a compound like apalutamide.
Protocol 1: In Vitro Cytochrome P450 Inhibition Assay
Objective: To determine the potential of a test article (e.g., apalutamide, N-desmethyl apalutamide) to inhibit major human CYP450 enzymes.
Materials:
-
Human liver microsomes (pooled)
-
CYP-specific probe substrates (e.g., midazolam for CYP3A4, S-warfarin for CYP2C9)
-
NADPH regenerating system
-
Test article and positive control inhibitors
-
LC-MS/MS system for analysis
Methodology:
-
Prepare a series of concentrations of the test article and a known inhibitor (positive control) in a suitable solvent.
-
In a 96-well plate, combine human liver microsomes, phosphate (B84403) buffer, and the test article or control inhibitor.
-
Pre-incubate the mixture at 37°C.
-
Initiate the reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.
-
Incubate at 37°C for a specified time.
-
Terminate the reaction by adding a stop solution (e.g., acetonitrile).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.
-
Calculate the IC50 value (the concentration of the test article that causes 50% inhibition of enzyme activity).
Protocol 2: In Vitro Transporter Inhibition Assay
Objective: To evaluate the inhibitory potential of a test article on key uptake and efflux transporters (e.g., P-gp, BCRP, OATP1B1).
Materials:
-
Transporter-expressing cell lines (e.g., MDCKII-MDR1 for P-gp) or membrane vesicles
-
Probe substrates for each transporter (e.g., digoxin (B3395198) for P-gp)
-
Test article and positive control inhibitors
-
Scintillation counter or LC-MS/MS system
Methodology:
-
Culture the transporter-expressing cells on permeable supports.
-
Prepare various concentrations of the test article and a known inhibitor.
-
Add the test article or control to the apical or basolateral side of the cell monolayer.
-
Add the radiolabeled or non-labeled probe substrate.
-
Incubate for a defined period at 37°C.
-
Measure the amount of substrate transported across the cell monolayer by sampling the receiver compartment.
-
Quantify the substrate concentration using a scintillation counter or LC-MS/MS.
-
Calculate the IC50 value for the inhibition of transporter activity.
Protocol 3: Clinical Drug-Drug Interaction Study (Apalutamide as a Perpetrator)
Objective: To assess the effect of multiple doses of apalutamide on the pharmacokinetics of sensitive substrates of CYP enzymes and transporters.
Study Design: Open-label, single-sequence study in healthy male subjects or patients with prostate cancer.
Methodology:
-
Baseline Phase: Administer a single oral dose of a cocktail of probe drugs (e.g., midazolam for CYP3A4, omeprazole (B731) for CYP2C19, S-warfarin for CYP2C9, fexofenadine (B15129) for P-gp, and rosuvastatin (B1679574) for BCRP/OATP1B1).[7]
-
Collect serial blood samples over a specified period to determine the baseline pharmacokinetic parameters (AUC, Cmax) of the probe drugs.
-
Treatment Phase: Administer apalutamide daily for a duration sufficient to reach steady-state (approximately 4 weeks).
-
Interaction Phase: On a specified day during the apalutamide treatment, co-administer the same single oral dose of the probe drug cocktail.
-
Collect serial blood samples to determine the pharmacokinetic parameters of the probe drugs in the presence of steady-state apalutamide.
-
Data Analysis: Compare the pharmacokinetic parameters of the probe drugs at baseline and during apalutamide treatment to determine the magnitude of the interaction (e.g., change in AUC and Cmax).
Workflow for a clinical DDI study with Apalutamide.
Conclusion
The inactive carboxylic acid metabolite of apalutamide, this compound, is a significant product of apalutamide metabolism, particularly in terms of excretion. However, its low systemic exposure relative to the parent drug and the active metabolite, N-desmethyl apalutamide, means that it is not considered a significant contributor to the drug-drug interaction profile of apalutamide. In accordance with regulatory guidelines, DDI studies for apalutamide appropriately focus on the parent compound and its major active metabolite. The provided protocols offer a framework for conducting the necessary in vitro and in vivo studies to characterize the DDI potential of apalutamide.
References
- 1. criver.com [criver.com]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. ema.europa.eu [ema.europa.eu]
- 4. researchgate.net [researchgate.net]
- 5. page-meeting.org [page-meeting.org]
- 6. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ICH M12 Guideline Overview on Drug Interaction Studies [dlrcgroup.com]
Development of a Validated Bioanalytical Method for Apalutamide and its Carboxylic Acid Metabolite (Apalutamide-COOH)
Application Note and Protocol
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the development and validation of a bioanalytical method for the quantification of apalutamide (B1683753) and its inactive metabolite, apalutamide-COOH (M4), in human plasma. The methodologies described are based on published and established liquid chromatography-tandem mass spectrometry (LC-MS/MS) techniques, which offer high sensitivity and selectivity for bioanalytical applications.
Introduction
Apalutamide is a non-steroidal antiandrogen agent approved for the treatment of prostate cancer. It undergoes extensive metabolism, with two major metabolites being the active N-desmethyl apalutamide (M3) and the inactive carboxylic acid metabolite, this compound (M4). While the parent drug and its active metabolite are crucial for efficacy, understanding the disposition of inactive metabolites like this compound is vital for a complete pharmacokinetic profile and to assess metabolic clearance pathways. An absorption, metabolism, and excretion (AME) study in healthy men revealed that after oral administration, apalutamide and its N-desmethyl metabolite (M3) accounted for 45% and 44% of the radioactivity in plasma, respectively, while the inactive carboxylic acid metabolite (M4) represented 3%[1][2]. Furthermore, the urinary excretion of M4 was significant, accounting for 31.1% of the administered dose, highlighting the importance of its quantification in understanding the overall elimination of apalutamide[1][2].
Signaling Pathway and Metabolism of Apalutamide
Apalutamide primarily exerts its therapeutic effect by inhibiting the androgen receptor (AR) signaling pathway. Its metabolism is mainly mediated by cytochrome P450 enzymes CYP2C8 and CYP3A4, leading to the formation of various metabolites, including the active N-desmethyl apalutamide and the inactive this compound.
Bioanalytical Method and Protocols
The recommended bioanalytical approach for the quantification of apalutamide and its metabolites in biological matrices is Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) due to its superior sensitivity, selectivity, and specificity.
Validated Method for Apalutamide
This section outlines a typical validated LC-MS/MS method for the quantification of apalutamide in human plasma.
3.1.1. Experimental Protocol: Sample Preparation (Protein Precipitation)
Protein precipitation is a rapid and effective method for extracting apalutamide from plasma samples.
Protocol Steps:
-
Thaw plasma samples at room temperature.
-
To 100 µL of the plasma sample, add an appropriate amount of a stable isotope-labeled internal standard (e.g., apalutamide-d3).
-
Add a protein precipitating agent, such as acetonitrile (B52724) or methanol.
-
Vortex the mixture to ensure complete protein precipitation.
-
Centrifuge the sample to pellet the precipitated proteins.
-
Transfer the clear supernatant to a clean tube or vial for analysis.
3.1.2. Chromatographic and Mass Spectrometric Conditions
-
LC System: A high-performance or ultra-high-performance liquid chromatography system.
-
Column: A C18 reverse-phase HPLC column is commonly used to separate apalutamide from endogenous matrix components.
-
Mobile Phase: A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile with 0.1% formic acid) is typically employed[3].
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode with positive electrospray ionization (ESI) is recommended[3].
Table 1: Quantitative Data Summary for Validated Apalutamide Bioanalytical Method
| Parameter | Result |
| Linearity Range | 1.02 - 2030 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Intra-day Precision (%RSD) | 2.51 - 6.09% |
| Inter-day Precision (%RSD) | 2.11 - 8.44% |
| Accuracy | Within ±15% of nominal concentration |
| Recovery | To be determined by the validating laboratory |
| Matrix Effect | To be assessed during validation |
| Stability | Stable under various storage conditions |
(Note: The values in this table are representative and should be established during in-house method validation.)
Proposed Method for Development and Validation of this compound
As a dedicated validated method for this compound is not publicly available, the following protocol is proposed as a starting point for method development and validation. This proposed method is based on the established principles for the analysis of apalutamide and similar small molecules.
3.2.1. Experimental Protocol: Sample Preparation (Liquid-Liquid Extraction)
Due to the carboxylic acid moiety, this compound is more polar than apalutamide. Liquid-liquid extraction (LLE) can be an effective technique to selectively extract it from the plasma matrix.
Protocol Steps:
-
Thaw plasma samples at room temperature.
-
To 100 µL of the plasma sample, add a stable isotope-labeled internal standard for this compound (if available).
-
Add a suitable buffer to adjust the pH, which can optimize the extraction of the carboxylic acid metabolite.
-
Add an appropriate organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether) and vortex thoroughly to extract the analyte.
-
Centrifuge to separate the aqueous and organic layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in the mobile phase for injection into the LC-MS/MS system.
3.2.2. Proposed Chromatographic and Mass Spectrometric Conditions
-
LC System: UHPLC system for better resolution and shorter run times.
-
Column: A C18 or a mixed-mode column could be evaluated to achieve optimal retention and peak shape for the polar metabolite.
-
Mobile Phase: A gradient elution with an aqueous phase containing a buffer (e.g., ammonium (B1175870) formate (B1220265) or acetate) and an organic phase (e.g., acetonitrile or methanol) should be optimized.
-
Mass Spectrometer: A triple quadrupole mass spectrometer with ESI in either positive or negative ion mode should be evaluated to determine the most sensitive and specific detection. MRM transitions for this compound and its internal standard will need to be optimized.
Table 2: Proposed Validation Parameters for this compound Bioanalytical Method
| Parameter | Proposed Acceptance Criteria | Status |
| Linearity Range | To be determined | To be Determined |
| Correlation Coefficient (r²) | ≥ 0.99 | To be Determined |
| Intra-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | To be Determined |
| Inter-day Precision (%RSD) | ≤ 15% (≤ 20% at LLOQ) | To be Determined |
| Accuracy | 85-115% of nominal (80-120% at LLOQ) | To be Determined |
| Recovery | Consistent, precise, and reproducible | To be Determined |
| Matrix Effect | To be assessed | To be Determined |
| Stability | To be established for all relevant conditions | To be Determined |
Method Validation Workflow
A bioanalytical method must be rigorously validated to ensure its reliability for the intended application. The validation should be performed in accordance with regulatory guidelines (e.g., FDA, EMA).
Conclusion
This document provides a detailed application note and protocols for the bioanalytical quantification of apalutamide in human plasma using a validated LC-MS/MS method. Furthermore, it outlines a proposed strategy for the development and validation of a bioanalytical method for its inactive carboxylic acid metabolite, this compound. The successful implementation and validation of these methods will enable a comprehensive understanding of the pharmacokinetics of apalutamide and its metabolites, which is essential for its clinical development and therapeutic use. It is imperative that any laboratory implementing these methods performs a full in-house validation to ensure the reliability and accuracy of the data generated.
References
- 1. [PDF] Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | Semantic Scholar [semanticscholar.org]
- 2. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of Apalutamide using Apalutamide-COOH as an Internal Standard in Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide (B1683753) is a potent, non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of prostate cancer.[1] Accurate quantification of apalutamide and its metabolites in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and drug development. This document provides detailed application notes and protocols for the determination of apalutamide in plasma using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), employing its inactive carboxylic acid metabolite, Apalutamide-COOH, as an internal standard.
Apalutamide is primarily metabolized in the liver by CYP2C8 and CYP3A4 enzymes to form its major active metabolite, N-desmethyl apalutamide, and an inactive carboxylic acid metabolite.[2][3] While deuterated analogs are often the preferred internal standards in mass spectrometry, the use of a stable, endogenous metabolite like this compound can be a practical and cost-effective alternative, provided that it does not interfere with the analysis of other metabolites of interest and its concentration in the samples is negligible or can be accounted for.
Androgen Receptor Signaling Pathway and Apalutamide's Mechanism of Action
Apalutamide functions by competitively binding to the ligand-binding domain of the androgen receptor. This action prevents AR nuclear translocation, DNA binding, and subsequent transcription of androgen-responsive genes, thereby inhibiting tumor cell proliferation and promoting apoptosis.[4]
Caption: Mechanism of action of Apalutamide in the androgen receptor signaling pathway.
Quantitative Data Summary
The following tables summarize typical mass spectrometry and chromatographic parameters for the analysis of apalutamide and its related compounds. Please note that the parameters for this compound are proposed based on its chemical structure and may require optimization.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |
| Apalutamide | 478.0 | 450.0 | Positive |
| N-desmethyl apalutamide | 464.0 | 436.0 | Positive |
| This compound (Internal Standard) | 493.0 (Proposed) | 449.0 (Proposed) | Positive |
| Apalutamide-d3 (Alternative IS) | 481.0 | 453.0 | Positive |
Table 2: Chromatographic Conditions
| Parameter | Value |
| LC Column | C18 reverse-phase (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B over 3 min, hold for 1 min, re-equilibrate |
| Injection Volume | 5 µL |
| Column Temperature | 40 °C |
| Retention Time (Approx.) | Apalutamide: 2.5 min, this compound: 2.2 min |
Experimental Protocols
Standard and Sample Preparation
Materials:
-
Apalutamide reference standard
-
This compound reference standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (B129727) (LC-MS grade)
-
Deionized water
Protocol:
-
Stock Solutions (1 mg/mL): Accurately weigh and dissolve apalutamide and this compound in methanol to prepare individual stock solutions.
-
Working Standard Solutions: Serially dilute the apalutamide stock solution with 50:50 acetonitrile:water to prepare calibration standards ranging from 1 to 2000 ng/mL. Prepare quality control (QC) samples at low, medium, and high concentrations.
-
Internal Standard Working Solution (100 ng/mL): Dilute the this compound stock solution with acetonitrile.
-
Sample Preparation (Protein Precipitation):
-
To 50 µL of plasma sample, standard, or QC, add 150 µL of the internal standard working solution in acetonitrile.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 13,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
LC-MS/MS Analysis
Instrumentation:
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
A high-performance liquid chromatography (HPLC) system.
Protocol:
-
Set up the LC-MS/MS system with the parameters outlined in Tables 1 and 2.
-
Equilibrate the column with the initial mobile phase conditions for at least 10 minutes.
-
Inject the prepared samples.
-
Acquire data in Multiple Reaction Monitoring (MRM) mode.
Caption: Experimental workflow for the quantification of Apalutamide.
Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA or EMA) to ensure its reliability. Key validation parameters include:
-
Selectivity: Absence of interfering peaks at the retention times of the analyte and internal standard in blank matrix.
-
Linearity: A linear relationship between the analyte concentration and the peak area ratio (analyte/IS) with a correlation coefficient (r²) > 0.99.
-
Accuracy and Precision: Intra- and inter-day accuracy (% bias) and precision (% CV) should be within ±15% (±20% at the LLOQ).
-
Matrix Effect: Assessment of the ion suppression or enhancement caused by the biological matrix.
-
Recovery: The efficiency of the extraction procedure.
-
Stability: Stability of the analyte in the biological matrix under various storage and handling conditions (freeze-thaw, short-term, long-term).
Conclusion
The described LC-MS/MS method provides a robust and reliable approach for the quantification of apalutamide in human plasma. The use of this compound as an internal standard offers a viable alternative to isotopically labeled standards. The provided protocols and parameters serve as a comprehensive guide for researchers and professionals in the field of drug development and clinical analysis. It is essential to perform a thorough method validation to ensure the accuracy and precision of the results.
References
Troubleshooting & Optimization
Technical Support Center: Chromatographic Analysis of Apalutamide-COOH
Welcome to the technical support center for the chromatographic analysis of apalutamide (B1683753) and its metabolites. This guide provides detailed troubleshooting advice and frequently asked questions (FAQs) to help you resolve peak tailing issues encountered during the reverse-phase HPLC analysis of Apalutamide-COOH.
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a significant problem for quantifying this compound?
Peak tailing is a common chromatographic issue where a peak is asymmetrical, featuring a trailing edge that is longer or more drawn out than the leading edge. In an ideal chromatogram, peaks are symmetrical (Gaussian). This distortion is problematic because it can lead to inaccurate peak integration, reduced resolution between adjacent peaks, and poor reproducibility, all of which compromise the accuracy and reliability of quantitative results.[1][2]
Q2: What is the primary chemical reason this compound, a carboxylic acid, is prone to peak tailing in reverse-phase HPLC?
The primary cause of peak tailing for acidic compounds like this compound is undesirable secondary interactions with the stationary phase.[3] Most reverse-phase columns (e.g., C18) are silica-based and contain residual silanol (B1196071) groups (Si-OH) that were not fully deactivated ("end-capped") during manufacturing.[4] At mobile phase pH levels above ~3.5-4, these silanol groups can become deprotonated and negatively charged (Si-O⁻).[5] Simultaneously, if the pH is near or above the pKa of this compound, its carboxylic acid group will be deprotonated and negatively charged (-COO⁻). This leads to ionic repulsion, but more critically, the polar carboxylate group can engage in strong hydrogen bonding with the remaining protonated silanols, causing a secondary retention mechanism that delays the elution of a fraction of the analyte molecules, resulting in a tailed peak.[2][3]
Q3: How does the mobile phase pH influence the peak shape of this compound?
Mobile phase pH is the most critical factor for achieving a good peak shape for ionizable compounds like this compound.[6] The goal is to ensure the analyte is in a single, stable ionic state.
-
pH near pKa: If the mobile phase pH is close to the pKa of the carboxylic acid group, both the protonated (-COOH) and deprotonated (-COO⁻) forms will coexist. These two forms have different polarities and interactions with the stationary phase, leading to a broadened or severely tailed peak.[4][7]
-
Optimal pH: To achieve a sharp, symmetrical peak, the mobile phase pH should be adjusted to at least 1.5 to 2 pH units below the pKa of this compound.[7] This suppresses the ionization of the carboxyl group, ensuring it remains in its less polar, protonated (-COOH) form, which interacts more predictably with the C18 stationary phase.
Q4: My mobile phase pH is optimized, but I still observe peak tailing. What other factors could be the cause?
If pH optimization does not resolve the issue, consider these other common causes:
-
Column Contamination or Degradation: The column inlet frit may be blocked, or the stationary phase may be contaminated with strongly retained sample matrix components.[8] This can create active sites that cause tailing.
-
Column Void: A void or channel in the packed bed of the column, often at the inlet, can distort the flow path and lead to peak tailing or splitting.[7]
-
Extra-Column Volume: Excessive dead volume in the system, caused by using tubing with a large internal diameter or long connection lines between the column and detector, can cause band broadening and tailing.[3][8]
-
Sample Overload: Injecting a sample that is too concentrated can saturate the stationary phase, leading to poor peak shape.[6]
-
Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is significantly stronger (e.g., high percentage of organic solvent) than the mobile phase, it can cause peak distortion.[9]
Q5: What type of HPLC column is recommended for analyzing this compound?
For acidic compounds prone to silanol interactions, the choice of column is crucial.
-
High-Purity, End-Capped Columns: Modern, high-purity silica (B1680970) columns that are thoroughly end-capped are highly recommended. End-capping chemically converts most of the residual silanol groups into less reactive species, minimizing secondary interactions.[4][6]
-
Polar-Embedded or Polar-Endcapped Phases: Columns with a polar group embedded in the C18 chain or at the surface can provide additional shielding of the underlying silica, further reducing silanol interactions and improving peak shape for polar and acidic analytes. A "Polar C18" column was used successfully in one method for apalutamide and its impurities.[10]
Q6: How can my sample preparation and injection solvent affect peak shape?
The solvent used to dissolve your sample can significantly impact chromatography. The ideal practice is to dissolve your sample in the initial mobile phase composition whenever possible. Injecting a sample in a solvent with a much higher elution strength than the mobile phase can cause the analyte band to spread prematurely on the column, resulting in broad or split peaks.[9] If solubility is an issue, use the weakest solvent possible that can adequately dissolve the sample.
Troubleshooting Guide
This guide provides a systematic workflow for diagnosing and resolving this compound peak tailing.
References
- 1. uhplcs.com [uhplcs.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 4. chromtech.com [chromtech.com]
- 5. support.waters.com [support.waters.com]
- 6. pharmadigests.com [pharmadigests.com]
- 7. silicycle.com [silicycle.com]
- 8. HPLC Troubleshooting Guide [scioninstruments.com]
- 9. researchgate.net [researchgate.net]
- 10. Development and validation of apalutamide-related substances method in solid dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Apalutamide-COOH Detection
Welcome to the technical support center for the analysis of Apalutamide (B1683753) and its metabolites. This resource provides detailed troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their mass spectrometry parameters for reliable detection.
Troubleshooting Guides
This section addresses specific issues you may encounter during the detection of Apalutamide and its metabolites, including the carboxylic acid form (Apalutamide-COOH).
Issue 1: Poor or No Signal for this compound
Q: I can detect Apalutamide and N-desmethyl Apalutamide, but I am struggling to get a detectable signal for this compound. What are the likely causes and solutions?
A: The analysis of carboxylic acid metabolites like this compound by LC-MS/MS can be challenging due to their chemical properties. Here’s a step-by-step troubleshooting guide:
-
Ionization Mode and Polarity:
-
Problem: Carboxylic acids generally exhibit poor ionization efficiency in the positive electrospray ionization (ESI+) mode, which is commonly used for the parent drug.
-
Solution: Switch to the negative electrospray ionization (ESI-) mode. The carboxylic acid group readily deprotonates to form a [M-H]⁻ ion, which typically yields a much stronger signal in negative mode.
-
-
Mobile Phase pH:
-
Problem: Acidic mobile phases (e.g., with 0.1% formic acid) are excellent for the chromatography of Apalutamide and its N-desmethyl metabolite but suppress the ionization of carboxylic acids in negative mode.
-
Solution:
-
Method 1 (Separate Runs): Develop a separate LC method for this compound using a mobile phase with a higher pH, such as 5 mM ammonium (B1175870) acetate (B1210297) or a very low concentration of a weak base. This will promote deprotonation of the carboxylic acid.
-
Method 2 (Compromise): If a single run is necessary, try reducing the acid concentration in the mobile phase. However, this may compromise the chromatography of the parent drug and N-desmethyl metabolite.
-
-
-
Derivatization:
-
Problem: If sensitivity remains an issue even in negative mode, the inherent ionization efficiency of this compound might be low.
-
Solution: Consider chemical derivatization to enhance the signal.[1][2][3] Derivatization can introduce a readily ionizable group, improving detection in positive mode.[3] Reagents that react with carboxylic acids to add a permanently charged group or a proton-affine group are ideal.
-
Issue 2: High Background Noise or Matrix Effects
Q: My chromatograms for Apalutamide metabolites are showing high background noise, making integration and quantification difficult. How can I reduce this?
A: High background and matrix effects are common in bioanalytical assays. Consider the following:
-
Sample Preparation:
-
Problem: Protein precipitation alone may not be sufficient to remove all interfering matrix components from plasma samples.[2]
-
Solution: Employ a more rigorous sample preparation technique. Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE) can provide cleaner extracts and reduce matrix effects.[2]
-
-
Chromatographic Separation:
-
Problem: Co-elution of matrix components with your analytes of interest will lead to ion suppression or enhancement.
-
Solution: Optimize your chromatographic method. Adjust the gradient, try a different column chemistry (e.g., a phenyl-hexyl column instead of a C18), or increase the run time to better separate the analytes from the matrix.
-
-
Internal Standard Selection:
-
Problem: An inappropriate internal standard (IS) will not adequately compensate for matrix effects.
-
Solution: The gold standard is to use a stable isotope-labeled (SIL) version of your analyte (e.g., Apalutamide-d4).[4] A SIL-IS co-elutes with the analyte and experiences the same matrix effects, leading to more accurate quantification.
-
Frequently Asked Questions (FAQs)
Q1: What are the recommended MRM transitions for Apalutamide and its N-desmethyl metabolite?
A1: Based on published literature, the following Multiple Reaction Monitoring (MRM) transitions in positive ionization mode are recommended.[5][6]
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Quantifier | Product Ion (m/z) - Qualifier |
| Apalutamide | 478.0 | 450.0 | 221.0 |
| N-desmethyl Apalutamide | 464.1 | 435.9 | 207.1 |
| Apalutamide-d4 (IS) | 482.0 | 451.9 | 225.2 |
Q2: I do not have access to a stable isotope-labeled internal standard. What are my options?
A2: While a SIL-IS is ideal, a structural analog can be used. When selecting a structural analog, ensure it has similar chemical properties, extraction recovery, and chromatographic retention time to your analyte. However, it is important to validate that the analog does not suffer from different matrix effects than the analyte.
Q3: What are the typical sample preparation protocols for Apalutamide analysis in plasma?
A3: Two common methods are Protein Precipitation and Liquid-Liquid Extraction.
-
Protein Precipitation (PPT): This is a simpler and faster method.[2]
-
To 50 µL of plasma, add an internal standard.
-
Add a precipitating agent like acetonitrile (B52724) (often with 0.1% formic acid) at a 2:1 or 3:1 ratio to the plasma volume.[2]
-
Vortex thoroughly and centrifuge at high speed.
-
Inject the supernatant.
-
-
Liquid-Liquid Extraction (LLE): This method provides a cleaner sample.[2]
-
To a plasma sample, add the internal standard.
-
Add an immiscible organic solvent (e.g., ethyl acetate or methyl tert-butyl ether).
-
Vortex to facilitate extraction and then centrifuge to separate the layers.
-
Evaporate the organic layer to dryness and reconstitute the residue in the mobile phase for injection.
-
Q4: An inactive carboxylic acid metabolite of Apalutamide is mentioned in the literature. Why is it important to monitor?
A4: While this metabolite (M4) is considered inactive, it is a significant product of Apalutamide metabolism.[7][8] In some studies, it accounted for a large percentage of the drug-related material in plasma and was the major metabolite excreted in urine.[7][8] Monitoring this metabolite can be crucial for comprehensive pharmacokinetic and drug metabolism studies.
Experimental Protocols
Protocol 1: LC-MS/MS Method for Apalutamide and N-desmethyl Apalutamide
This protocol is a general guideline based on published methods.[5][9] Optimization will be required for your specific instrumentation.
Liquid Chromatography:
-
Column: C18 reverse-phase column (e.g., 50 x 4.6 mm, 5 µm).[5]
-
Mobile Phase A: 0.1% Formic Acid in Water.[5]
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.[5]
-
Gradient: Isocratic or a shallow gradient depending on the required separation. A typical starting point is 55% B.[5]
-
Injection Volume: 1-10 µL.
Mass Spectrometry:
-
Ionization Source: Electrospray Ionization (ESI), Positive Mode.
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Ion Spray Voltage: ~5500 V.
-
Source Temperature: ~500 °C.
-
MRM transitions: Refer to the table in FAQ 1.
Visualizations
Caption: General experimental workflow for Apalutamide analysis.
Caption: Troubleshooting logic for this compound detection.
References
- 1. Targeted LC–MS derivatization for aldehydes and carboxylic acids with a new derivatization agent 4-APEBA - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 6. frontiersin.org [frontiersin.org]
- 7. researchgate.net [researchgate.net]
- 8. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | CoLab [colab.ws]
- 9. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Bioanalysis of Apalutamide-COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to researchers, scientists, and drug development professionals engaged in the bioanalysis of Apalutamide-COOH, an inactive carboxylic acid metabolite of Apalutamide (B1683753).[1] Our aim is to help you mitigate matrix effects and address other common challenges encountered during LC-MS/MS analysis.
Troubleshooting Guide
This guide is designed to help you diagnose and resolve common issues in a question-and-answer format.
Question 1: I'm observing significant ion suppression or enhancement for this compound. What are the likely causes and how can I fix it?
Answer:
Ion suppression or enhancement, collectively known as matrix effects, are common in LC-MS/MS bioanalysis and occur when co-eluting compounds from the biological matrix interfere with the ionization of the analyte.[2][3] For this compound, a carboxylic acid, potential interferences include endogenous phospholipids, salts, and other polar compounds.[4][5]
Here are some troubleshooting steps:
-
Optimize Sample Preparation: The goal is to selectively isolate this compound while removing interfering matrix components.
-
Solid-Phase Extraction (SPE): This is often more effective than simpler methods for removing interferences.[6] For a carboxylic acid analyte, consider using a mixed-mode or anion-exchange SPE sorbent.
-
Liquid-Liquid Extraction (LLE): Optimize the pH of the sample to ensure this compound is in a neutral state, which will improve its extraction into an organic solvent. Experiment with different organic solvents to find the one that provides the cleanest extract.[6]
-
Protein Precipitation (PPT): While a quick and simple method, PPT is less selective and may result in significant matrix effects.[6] If using PPT, try different precipitation solvents (e.g., acetonitrile (B52724), methanol) and assess the impact on the matrix effect.[6]
-
-
Modify Chromatographic Conditions: Adjusting your LC method can help separate this compound from co-eluting interferences.
-
Change Mobile Phase Composition: Altering the organic solvent (e.g., from acetonitrile to methanol) or the aqueous phase pH can change the elution profile of both the analyte and interferences.
-
Adjust the Gradient: A shallower gradient can improve the resolution between this compound and interfering peaks.
-
Use a Different Column: Consider a column with a different chemistry (e.g., a phenyl-hexyl column instead of a C18) to achieve a different selectivity.
-
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for matrix effects, as it will be affected in the same way as the analyte.[7]
-
Switch Ionization Source: If available, switching from electrospray ionization (ESI) to atmospheric pressure chemical ionization (APCI) may reduce matrix effects, as APCI is generally less susceptible to them.[8]
Question 2: My results for this compound are not reproducible. What could be the cause?
Answer:
Poor reproducibility is a common sign of unaddressed matrix effects.[9] Inconsistent sample preparation and instrument variability can also contribute to this issue.
-
Evaluate Matrix Effects: If you haven't already, quantify the matrix effect to confirm it as the source of irreproducibility.
-
Standardize Sample Preparation: Ensure that your sample preparation protocol is followed precisely for every sample. Inconsistencies in volumes, mixing times, or temperatures can lead to variable recoveries and matrix effects.
-
Use an Internal Standard: An appropriate internal standard is crucial for correcting variability during sample preparation and injection.[7] A stable isotope-labeled internal standard is the best choice.[7]
-
Check for Carryover: Analyte from a high concentration sample may carry over into a subsequent injection, leading to inaccurate results for the following sample. Inject a blank solvent after a high concentration sample to check for carryover.
Question 3: I'm having difficulty achieving good recovery for this compound during sample preparation. What can I do?
Answer:
Poor recovery can be due to inefficient extraction or loss of the analyte during sample processing.
-
For LLE: The extraction efficiency of a carboxylic acid is highly dependent on pH. Adjust the pH of the sample to be at least 2 units below the pKa of the carboxylic acid group to ensure it is protonated and more readily extracted into an organic solvent. Also, experiment with different extraction solvents.
-
For SPE: Ensure that the sorbent and the wash/elution solvents are appropriate for a carboxylic acid. You may need to optimize the pH of the loading and wash steps to ensure the analyte is retained on the sorbent, and then use an elution solvent that effectively desorbs it.
-
Check for Adsorption: this compound may adsorb to plasticware. Using low-adsorption tubes and pipette tips may help to improve recovery.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
A1: this compound (also known as M4) is an inactive carboxylic acid metabolite of the anti-cancer drug Apalutamide.[1]
Q2: Why is it important to measure this compound?
A2: While inactive, quantifying metabolites like this compound is important in drug development to understand the overall disposition of the parent drug in the body. Studies have shown that a significant portion of an Apalutamide dose is excreted in the urine as this carboxylic acid metabolite.[1]
Q3: What are matrix effects in the context of this compound bioanalysis?
A3: Matrix effects are the alteration of the ionization efficiency of this compound by co-eluting compounds from the biological sample (e.g., plasma, urine).[4] This can lead to ion suppression (a decrease in signal) or ion enhancement (an increase in signal), which can negatively impact the accuracy, precision, and sensitivity of the analytical method.[5]
Q4: How can I quantitatively assess the matrix effect for this compound?
A4: The matrix effect can be quantified by calculating the Matrix Factor (MF). This is done by comparing the peak area of this compound in a post-extraction spiked blank matrix sample to the peak area of the analyte in a neat solution at the same concentration. An internal standard-normalized MF is often used to account for variability.
Q5: What type of internal standard is best for this compound analysis?
A5: A stable isotope-labeled (SIL) internal standard of this compound is the ideal choice. A SIL-IS will have nearly identical chemical and physical properties to the analyte and will co-elute, allowing it to effectively compensate for matrix effects and variability in extraction and ionization.[7]
Experimental Protocols
Protocol 1: Assessment of Matrix Factor (MF)
This protocol describes how to quantitatively evaluate the matrix effect for this compound.
Materials:
-
Blank biological matrix (e.g., plasma, urine) from at least six different sources.
-
This compound reference standard.
-
Internal standard (ideally a SIL-IS for this compound).
-
LC-MS/MS system.
-
All solvents and reagents used in the bioanalytical method.
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike this compound and the IS into the final mobile phase or reconstitution solvent at a known concentration (e.g., a mid-range QC concentration).
-
Set B (Post-Extraction Spike): Extract blank matrix samples using your established procedure. Spike this compound and the IS into the extracted matrix at the same concentration as Set A.
-
Set C (Pre-Extraction Spike): Spike this compound and the IS into the blank matrix before the extraction process at the same concentration.
-
-
Analyze the Samples: Inject all three sets of samples into the LC-MS/MS system and record the peak areas for the analyte and the IS.
-
Calculate the Matrix Factor and Recovery:
-
Matrix Factor (MF) = (Peak Area in Set B) / (Peak Area in Set A)
-
Recovery (%) = (Peak Area in Set C) / (Peak Area in Set B) * 100
-
IS-Normalized MF = (MF of Analyte) / (MF of IS)
-
Data Interpretation:
| Parameter | Value | Interpretation |
| Matrix Factor (MF) | MF = 1 | No matrix effect |
| MF < 1 | Ion suppression | |
| MF > 1 | Ion enhancement | |
| IS-Normalized MF | Close to 1 | IS is effectively compensating for the matrix effect |
| Recovery (%) | High and consistent | The extraction process is efficient and reproducible |
Protocol 2: Sample Preparation using Solid-Phase Extraction (SPE)
This is a general protocol that should be optimized for this compound.
Materials:
-
Mixed-mode or anion-exchange SPE cartridges.
-
Biological matrix sample.
-
This compound and IS working solutions.
-
Methanol (B129727), Acetonitrile.
-
Aqueous buffers at various pH values (e.g., formic acid, ammonium (B1175870) acetate).
-
SPE manifold.
Procedure:
-
Conditioning: Condition the SPE cartridge with methanol followed by an equilibration with an aqueous buffer (e.g., 0.1% formic acid in water).
-
Loading: Pre-treat the sample (e.g., by dilution with the equilibration buffer) and load it onto the conditioned cartridge.
-
Washing: Wash the cartridge with a weak organic solvent or an aqueous buffer to remove interfering compounds. The wash solvent should be strong enough to elute weakly bound interferences but not the analyte.
-
Elution: Elute this compound with an appropriate solvent. This is often a mixture of an organic solvent and a pH-modifying additive (e.g., 5% ammonium hydroxide (B78521) in methanol for an anion-exchange mechanism).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Apalutamide metabolite M9 | C24H19F4N5O4S2 | CID 156596400 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. eijppr.com [eijppr.com]
- 6. ijcrr.com [ijcrr.com]
- 7. benchchem.com [benchchem.com]
- 8. Matrix effect in bio-analysis of illicit drugs with LC-MS/MS: influence of ionization type, sample preparation, and biofluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijcrr.com [ijcrr.com]
Strategies to minimize ion suppression for Apalutamide-COOH
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing ion suppression during the LC-MS/MS analysis of Apalutamide-COOH, the inactive carboxylic acid metabolite of Apalutamide.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern for the analysis of this compound?
A1: Ion suppression is a matrix effect in liquid chromatography-mass spectrometry (LC-MS) where co-eluting compounds from the sample matrix (e.g., plasma, urine) interfere with the ionization of the target analyte, this compound. This interference can lead to a decreased analyte signal, resulting in poor sensitivity, inaccurate quantification, and reduced method reproducibility. Given that this compound is a polar, acidic metabolite, it can be particularly susceptible to ion suppression from endogenous components in biological samples.
Q2: What are the primary causes of ion suppression for acidic analytes like this compound?
A2: The primary causes of ion suppression for acidic analytes include co-elution with high concentrations of endogenous matrix components such as phospholipids (B1166683) from plasma and salts from urine. These interfering substances can compete with this compound for ionization in the MS source, leading to a reduced signal.
Q3: How can I determine if ion suppression is affecting my this compound analysis?
A3: A common method to assess ion suppression is the post-column infusion experiment. In this technique, a constant flow of an this compound standard solution is introduced into the mass spectrometer after the analytical column. A blank matrix sample is then injected onto the column. Any dips in the constant signal baseline at the retention time of this compound indicate the presence of ion-suppressing components.
Q4: What are the general strategies to minimize ion suppression for this compound?
A4: The main strategies to combat ion suppression fall into three categories:
-
Effective Sample Preparation: To remove interfering matrix components before analysis.
-
Chromatographic Separation: To separate this compound from co-eluting interferences.
-
Mass Spectrometry Source Optimization: To enhance the ionization of the target analyte.
Troubleshooting Guide
This guide provides solutions to common issues encountered during the analysis of this compound.
Issue 1: Low signal intensity and poor peak shape for this compound.
-
Possible Cause: Significant ion suppression from co-eluting matrix components.
-
Solutions:
-
Improve Sample Preparation: Switch from a simple protein precipitation (PPT) method to a more rigorous technique like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to achieve a cleaner sample extract.
-
Optimize Chromatography: Adjust the mobile phase gradient to better separate this compound from the ion-suppressing region. Consider using a column with a different chemistry, such as a mixed-mode or HILIC column, which may provide better retention and separation for polar acidic metabolites.
-
Dilute the Sample: If the concentration of this compound is high enough, diluting the sample can reduce the concentration of interfering matrix components.
-
Issue 2: High variability in this compound signal across different samples.
-
Possible Cause: Inconsistent sample preparation leading to varying levels of matrix effects.
-
Solutions:
-
Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS for this compound is the most effective way to compensate for variability in ion suppression between samples, as it will be affected by the matrix in the same way as the analyte.
-
Automate Sample Preparation: If possible, use an automated liquid handler for sample preparation to ensure consistency across all samples.
-
Matrix-Matched Calibrators and Quality Controls: Prepare your calibration standards and quality control samples in the same biological matrix as your study samples to account for consistent matrix effects.
-
Data Presentation
The choice of sample preparation is critical in minimizing ion suppression. The following table provides a representative comparison of the effectiveness of different sample preparation techniques for the recovery and reduction of matrix effects for acidic drug metabolites with properties similar to this compound.
| Sample Preparation Technique | Analyte Recovery (%) | Matrix Effect (%) | Throughput | Selectivity |
| Protein Precipitation (PPT) | 85 - 95 | 30 - 50 (Suppression) | High | Low |
| Liquid-Liquid Extraction (LLE) | 70 - 85 | 15 - 30 (Suppression) | Medium | Medium |
| Solid-Phase Extraction (SPE) | > 90 | < 15 (Suppression) | Low-Medium | High |
Note: These are representative values for polar acidic metabolites and may vary for this compound. Method optimization is crucial.
Experimental Protocols
Protein Precipitation (PPT) Protocol for Plasma
This is a rapid but less selective method.
-
To 100 µL of plasma sample in a microcentrifuge tube, add 300 µL of cold acetonitrile (B52724) containing 0.1% formic acid.
-
Vortex vigorously for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Liquid-Liquid Extraction (LLE) Protocol for Urine
This method offers better selectivity than PPT.
-
To 500 µL of urine sample in a glass tube, add an appropriate internal standard.
-
Acidify the sample to a pH of 3-4 with 1M HCl.
-
Add 2 mL of a water-immiscible organic solvent (e.g., ethyl acetate (B1210297) or methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 3,000 x g for 10 minutes to separate the layers.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Vortex, centrifuge, and inject into the LC-MS/MS system.
Solid-Phase Extraction (SPE) Protocol for Plasma
This method provides the cleanest extracts and the least ion suppression. A mixed-mode anion exchange or a polymeric reversed-phase sorbent is recommended for acidic metabolites.
-
Conditioning: Condition the SPE cartridge (e.g., a polymeric weak anion exchange sorbent) with 1 mL of methanol (B129727) followed by 1 mL of water.
-
Equilibration: Equilibrate the cartridge with 1 mL of 2% ammonium (B1175870) hydroxide (B78521) in water.
-
Loading: Pre-treat 200 µL of plasma by adding 200 µL of 4% phosphoric acid in water. Load the pre-treated sample onto the SPE cartridge.
-
Washing: Wash the cartridge with 1 mL of an acidic wash solution (e.g., 5% methanol in 0.1M acetate buffer, pH 5) to remove neutral and basic interferences. Follow with a wash of 1 mL of 20% methanol in water to remove polar interferences.
-
Elution: Elute this compound with 1 mL of a mixture of methanol and formic acid (e.g., 98:2 v/v).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.
-
Analysis: Vortex, centrifuge, and inject into the LC-MS/MS system.
Visualizations
Caption: Sample preparation workflow for this compound analysis.
Caption: Troubleshooting decision tree for ion suppression issues.
Improving extraction recovery of Apalutamide-COOH from plasma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals improve the extraction recovery of Apalutamide (B1683753) and its primary active metabolite, N-desmethyl apalutamide, from plasma samples.
A Note on Terminology
While the query referred to "Apalutamide-COOH," the principal and pharmacologically active metabolite of Apalutamide is N-desmethyl apalutamide .[1][2][3] This guide will focus on the extraction of Apalutamide and N-desmethyl apalutamide.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for extracting Apalutamide and its metabolite from plasma?
A1: The two most prevalent techniques for extracting Apalutamide and N-desmethyl apalutamide from plasma are Protein Precipitation (PPT) and Liquid-Liquid Extraction (LLE).[4] PPT is often chosen for its speed and simplicity, making it suitable for high-throughput analysis, while LLE is a robust technique that effectively separates the analyte from plasma proteins and other endogenous interferences.[5] Solid-Phase Extraction (SPE) is another viable but less commonly cited alternative.
Q2: My recovery is low when using Protein Precipitation (PPT). How can I improve it?
A2: Low recovery in PPT can often be traced to incomplete precipitation of proteins or co-precipitation of the analyte. Here are some troubleshooting steps:
-
Optimize Solvent-to-Plasma Ratio: A common starting ratio is 3:1 (v/v) of cold acetonitrile (B52724) to plasma.[4] If recovery is low, ensure this ratio is accurate. Some methods have success with a 2:1 ratio.[4]
-
Use Ice-Cold Solvent: Adding ice-cold acetonitrile enhances precipitation efficiency.[4]
-
Ensure Thorough Mixing: Vortex vigorously (1-5 minutes) immediately after adding the solvent to ensure complete protein denaturation.[4]
-
Increase Centrifugation Force/Time: Ensure centrifugation (e.g., 14,000 rpm for 5-10 minutes at 4°C) is sufficient to create a compact pellet, preventing its disturbance during supernatant transfer.[4]
-
Consider an Incubation Step: For enhanced precipitation, an optional incubation step at 4°C for about 20 minutes after mixing can be beneficial.[4]
Q3: I'm experiencing poor recovery with Liquid-Liquid Extraction (LLE). What should I check?
A3: Low LLE recovery often involves issues with solvent choice, pH, or the physical extraction process. Consider the following:
-
Solvent Selection: Ensure the organic solvent is appropriate. Ethyl acetate (B1210297) and tert-butyl methyl ether are commonly used and have demonstrated high recovery rates.[5][6]
-
Adjust Sample pH: The pH of the aqueous phase is critical. For acidic analytes, the pH should be adjusted to be at least 2 units below the pKa to ensure the molecule is in its neutral, more extractable form.[7] The addition of formic acid before the organic solvent is a common practice.[2][5]
-
Optimize Mixing: Vortexing for a sufficient duration (e.g., 5-10 minutes) is crucial to maximize the interaction between the aqueous and organic phases.[5]
-
Check for Emulsions: If an emulsion forms, hindering phase separation, try longer centrifugation times or gentle agitation.
-
Evaporation and Reconstitution: After extracting the organic layer, ensure the evaporation to dryness is complete but not harsh enough to degrade the analyte. The residue must be fully redissolved in the mobile phase during the reconstitution step.[6]
Q4: What is a matrix effect, and how can it be minimized for Apalutamide analysis?
A4: A matrix effect is the alteration of analyte ionization in the mass spectrometer due to co-eluting endogenous components from the plasma, leading to ion suppression or enhancement. This can affect the accuracy and reproducibility of the results.[1] The most effective way to correct for this is by using a stable isotope-labeled internal standard (SIL-IS), such as Apalutamide-¹³C,d₃ or Apalutamide-d4.[1][4] A SIL-IS behaves almost identically to the analyte during extraction, chromatography, and ionization, allowing for reliable correction of any variations.[1]
Q5: How does the stability of Apalutamide in plasma affect extraction recovery?
A5: Analyte degradation during sample handling, storage, or processing will directly lead to lower recovery. Apalutamide has been shown to be stable under various conditions, but adherence to established protocols is critical.
-
Bench-Top Stability: Spiked samples are often stable at room temperature for at least 6-8 hours.[6][8]
-
Freeze-Thaw Stability: The analyte is generally stable through at least three freeze-thaw cycles.[6][8]
-
Long-Term Stability: For long-term storage, samples should be kept at -20°C or -70°C.[6][8] Always verify stability under your specific laboratory conditions as per regulatory guidelines.[9]
Data Presentation: Comparison of Extraction Methods
The following tables summarize the performance of different validated extraction methods for Apalutamide from human plasma.
Table 1: Liquid-Liquid Extraction (LLE) Method Comparison
| Parameter | Method 1: Ethyl Acetate LLE | Method 2: Tert-Butyl Methyl Ether LLE |
|---|---|---|
| Extraction Solvent | Ethyl Acetate[5] | Tert-Butyl Methyl Ether[5] |
| Internal Standard | Canagliflozin[5] | Apalutamide-D3[5] |
| Mean Recovery | > 93.0%[5] | 90.93% - 103.79%[5] |
| Precision (%RSD) | < 4.21%[5] | 3.86% - 4.87%[5] |
| Analytical Technique | LC-MS/MS[5] | UPLC-DAD[5] |
Table 2: Protein Precipitation (PPT) Method Summary
| Parameter | Method 3: Acetonitrile PPT | Method 4: Acetonitrile PPT (Metabolite) |
|---|---|---|
| Precipitating Agent | Acetonitrile[9] | Acetonitrile (with 0.1% formic acid)[2] |
| Internal Standard | Budesonide[9] | Apalutamide-d4[2] |
| Recovery | 90% to 100%[9] | 104.4% - 109.7% (Apalutamide) 103.5% - 110.4% (N-desmethyl apalutamide)[2] |
| Precision (%RSD) | 0% to 2%[9] | CV < 5.24% (Apalutamide) CV < 6.45% (N-desmethyl apalutamide)[2] |
| Analytical Technique | HPLC-UV[9] | LC-MS/MS[2] |
Experimental Protocols
Protocol 1: Protein Precipitation with Acetonitrile This protocol is based on a validated LC-MS/MS method for Apalutamide and N-desmethyl apalutamide.[2]
-
Aliquoting: Pipette 50 µL of plasma sample into a clean microcentrifuge tube.
-
Internal Standard: Add 10 µL of the internal standard working solution (e.g., Apalutamide-d4). Vortex for 30 seconds.
-
Precipitation: Add 100 µL of ice-cold acetonitrile containing 0.1% formic acid.
-
Mixing: Vortex the mixture vigorously for 5 minutes to ensure complete protein denaturation.
-
Centrifugation: Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Transfer: Carefully transfer 100 µL of the clear supernatant to a clean vial.
-
Analysis: Inject 1.0 µL of the supernatant into the LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction with Ethyl Acetate This protocol is based on a validated LC-MS/MS method.[5][6]
-
Aliquoting: Pipette 100 µL of plasma sample into a 10 mL plastic tube.
-
Internal Standard: Add 125 µL of the internal standard working solution (e.g., Canagliflozin).[5][10]
-
Extraction: Add 5.0 mL of ethyl acetate.[5]
-
Mixing: Vortex the mixture at high speed for 5 minutes, then shake for an additional 20 minutes.[5]
-
Centrifugation: Centrifuge at 5000 rpm for 15 minutes at 5°C.[5]
-
Organic Layer Transfer: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dry residue with 100 µL of the mobile phase.
-
Analysis: Inject a 10 µL aliquot into the LC-MS/MS system for analysis.[6]
Visualizations and Workflows
The following diagrams illustrate common workflows and troubleshooting logic for Apalutamide extraction.
Caption: General workflow for Apalutamide extraction from plasma.
Caption: Troubleshooting guide for low recovery using Protein Precipitation.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 3. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcrr.com [ijcrr.com]
- 7. Development and validation of an automated liquid-liquid extraction GC/MS method for the determination of THC, 11-OH-THC, and free THC-carboxylic acid (THC-COOH) from blood serum - PMC [pmc.ncbi.nlm.nih.gov]
- 8. iipseries.org [iipseries.org]
- 9. foundryjournal.net [foundryjournal.net]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
Apalutamide-COOH stability issues in long-term storage
This technical support center provides guidance and answers frequently asked questions regarding the stability of Apalutamide-COOH during long-term storage. The information is intended for researchers, scientists, and drug development professionals to ensure the integrity of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the recommended long-term storage conditions for this compound?
For solid (powder) this compound, recommended storage is at -20°C for up to 3 years or at 4°C for up to 2 years. When dissolved in a solvent such as DMSO, it is recommended to store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1] To minimize freeze-thaw cycles, it is advisable to aliquot the solution into single-use volumes.
Q2: What are the potential degradation pathways for this compound?
While specific degradation pathways for this compound are not extensively documented in publicly available literature, insights can be drawn from forced degradation studies on its parent drug, Apalutamide (B1683753).[2][3] Potential degradation pathways for this compound could involve:
-
Hydrolysis: The amide and nitrile groups present in the core structure, which are also present in Apalutamide, are susceptible to hydrolysis under acidic, alkaline, or neutral conditions, especially at elevated temperatures.[2]
-
Oxidation: The molecule may be sensitive to oxidative stress.[2]
-
Photodegradation: Exposure to light, particularly UV light, could lead to degradation.[2]
-
Thermal Degradation: High temperatures can induce degradation of the compound.[2]
It is important to note that the carboxylic acid moiety in this compound may influence its stability profile compared to Apalutamide.
Q3: How can I check the stability of my this compound sample?
The stability of your this compound sample can be assessed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). A stability-indicating method should be used to separate the intact this compound from any potential degradation products.[4][5] Comparison of the peak area of the main compound in your stored sample against a freshly prepared standard or a sample from a validated batch can indicate the extent of degradation.
Q4: Are there any known incompatibilities for this compound?
Specific incompatibility studies for this compound are not widely published. However, based on general chemical principles and information on Apalutamide, it is advisable to avoid strong acids, strong bases, and strong oxidizing/reducing agents.[6][7] When preparing formulations, compatibility with excipients should be evaluated on a case-by-case basis.
Troubleshooting Guide
This guide addresses common issues encountered during the handling and storage of this compound.
| Issue | Possible Cause | Recommended Action |
| Unexpected or inconsistent experimental results. | Degradation of this compound due to improper storage or handling. | 1. Verify the storage conditions (temperature, light protection) of your stock solutions and solid compound.2. Perform a purity check of your this compound sample using HPLC or LC-MS.3. Prepare fresh solutions from a new batch of the compound if degradation is suspected. |
| Appearance of new peaks in HPLC/LC-MS chromatogram. | Formation of degradation products. | 1. Document the storage history and handling of the sample.2. Attempt to characterize the new peaks using mass spectrometry to identify potential degradation products.3. Review the experimental conditions to identify potential stressors (e.g., pH, temperature, light exposure). |
| Loss of compound potency. | Significant degradation of the active compound. | 1. Quantify the amount of remaining this compound using a validated analytical method.2. If significant degradation has occurred, discard the sample and obtain a fresh batch.3. Re-evaluate your storage and handling procedures to prevent future degradation. |
| Precipitation of the compound from solution upon storage. | Poor solubility or supersaturation in the chosen solvent at the storage temperature. | 1. Ensure the storage concentration is below the solubility limit of this compound in the specific solvent at the storage temperature.2. Consider using a different solvent system or storing at a slightly higher temperature if stability allows.3. Gently warm and vortex the solution to redissolve the precipitate before use, and verify the concentration. |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Stability Assessment
This protocol provides a general framework for assessing the stability of this compound. Method optimization and validation are crucial for accurate results.
-
Objective: To separate and quantify this compound and its potential degradation products.
-
Instrumentation: An HPLC system with a UV detector.
-
Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm) is a common starting point.[2][3]
-
Mobile Phase: A gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile (B52724) or methanol).[2][3]
-
Detection Wavelength: Based on the UV spectrum of Apalutamide, a wavelength around 240-270 nm can be a starting point.[2][4]
-
Procedure:
-
Prepare a standard solution of this compound of known concentration in a suitable diluent.
-
Prepare your test sample from the stored batch at the same concentration.
-
Inject both the standard and test samples into the HPLC system.
-
Compare the chromatograms. A decrease in the peak area of this compound and the appearance of new peaks in the test sample indicate degradation.
-
Table 1: Summary of Forced Degradation Conditions for Apalutamide (as a reference)
Forced degradation studies on the parent drug, Apalutamide, can provide insights into the potential stability of this compound under various stress conditions.
| Stress Condition | Reagent/Condition | Duration | Temperature |
| Acid Hydrolysis | 2N HCl | 24 hours | 80°C |
| Alkaline Hydrolysis | 0.1N NaOH | - | Room Temperature |
| Neutral Hydrolysis | Water:Acetonitrile (1:1 v/v) | 5 days | 80°C |
| Oxidative Degradation | 3% H₂O₂ | 3 hours | Room Temperature (in dark) |
| Thermal Degradation | Solid State | - | 80°C |
| Photodegradation | Solid State | - | Direct Sunlight / UV Chamber |
Source: Adapted from forced degradation studies on Apalutamide.[2][8]
Visualizations
Caption: Potential Degradation Pathways for this compound.
Caption: Troubleshooting Workflow for Stability Issues.
Caption: Factors Affecting this compound Stability.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Forced Degradation of an Anticancer Drug Apalutamide: Impurity Profiling and Structure Elucidation Study [ouci.dntb.gov.ua]
- 4. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medkoo.com [medkoo.com]
- 8. jgtps.com [jgtps.com]
Resolving co-elution of Apalutamide and Apalutamide-COOH in chromatography
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution of Apalutamide (B1683753) and its metabolite, Apalutamide-COOH, during chromatographic analysis.
Frequently Asked Questions (FAQs)
Q1: What are the typical retention characteristics of Apalutamide and this compound in reversed-phase chromatography?
Apalutamide is a relatively non-polar compound, while its carboxylic acid metabolite, this compound, is significantly more polar due to the presence of the carboxyl group. In reversed-phase high-performance liquid chromatography (HPLC), Apalutamide will be more retained on the non-polar stationary phase and thus have a longer retention time compared to the more polar this compound. The exact retention times will depend on the specific chromatographic conditions used.
Q2: What are the key factors influencing the resolution of Apalutamide and this compound?
The resolution of these two compounds is primarily governed by three factors:
-
Selectivity (α): The ability of the chromatographic system to differentiate between the two analytes. This is the most critical factor for resolving co-eluting peaks and can be influenced by the mobile phase composition (organic modifier, pH) and the stationary phase chemistry.[1][2]
-
Efficiency (N): A measure of the column's ability to produce narrow peaks. Higher efficiency, achieved with smaller particle size columns and optimized flow rates, leads to better resolution.[1][3][4]
-
Retention Factor (k'): Describes the retention of an analyte on the column. Optimal retention (k' between 2 and 10) generally provides a good balance for achieving resolution.[5]
Q3: Are there any published methods for the separation of Apalutamide and its metabolites?
Yes, several liquid chromatography-tandem mass spectrometry (LC-MS/MS) and HPLC methods have been published for the determination of Apalutamide and its major active metabolite, N-desmethyl Apalutamide, in biological matrices.[6][7][8][9][10][11] While these methods do not always focus on this compound, they provide excellent starting points for method development. One study identified an inactive carboxylic acid metabolite (M4), which is likely this compound, and noted its excretion in urine and feces.[12]
Troubleshooting Guide: Resolving Co-elution
This guide provides a systematic approach to troubleshooting and resolving the co-elution of Apalutamide and this compound.
Issue: My chromatogram shows a single, broad, or shouldered peak for Apalutamide and this compound.
Co-elution occurs when two or more compounds elute from the column at or near the same time, resulting in overlapping peaks.[5] The following workflow will guide you through resolving this issue.
Caption: Troubleshooting workflow for resolving co-elution.
Step 1: Evaluate and Adjust Mobile Phase Strength
If the co-eluting peaks have a low retention factor (k' < 2), they are moving through the column too quickly.[13]
-
Action: Decrease the percentage of the organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase the retention of both compounds, providing more time for separation to occur.
Step 2: Modify Mobile Phase Selectivity
If adjusting the mobile phase strength is insufficient, the next step is to alter the selectivity of the separation.
-
Change the Organic Modifier: The choice of organic solvent can significantly impact selectivity. If you are using acetonitrile, try switching to methanol, or vice versa. These solvents have different properties and will interact differently with the analytes and the stationary phase.
-
Adjust Mobile Phase pH: The ionization state of this compound is highly dependent on the pH of the mobile phase. The pKa of a typical carboxylic acid is around 4-5.
-
Action: Adjust the mobile phase pH to be at least 1.5-2 pH units below the pKa of the carboxylic acid group. This will ensure the carboxyl group is protonated (neutral), making the metabolite less polar and increasing its retention on a reversed-phase column. This change in polarity relative to Apalutamide can significantly improve separation.
-
Step 3: Change the Stationary Phase
If modifications to the mobile phase do not provide adequate resolution, the stationary phase chemistry may not be suitable for the separation.
-
Action:
-
Try a different type of C18 column from another manufacturer, as bonding technologies can vary.
-
Consider a stationary phase with a different selectivity, such as a Phenyl-Hexyl column, which offers alternative pi-pi interactions that can be beneficial for separating aromatic compounds like Apalutamide and its metabolite.
-
Step 4: Optimize Other Chromatographic Parameters
-
Temperature: Increasing the column temperature can decrease mobile phase viscosity and improve peak shape, potentially enhancing resolution.[4][14] However, be mindful of the thermal stability of your analytes.
-
Flow Rate: Lowering the flow rate can increase column efficiency and improve resolution, but it will also increase the run time.[14]
Experimental Protocols
Starting Method for Apalutamide and this compound Separation
This protocol is a suggested starting point based on published methods for Apalutamide and general chromatographic principles. Optimization will likely be required.
1. Sample Preparation (Protein Precipitation)
This method is suitable for plasma samples.
-
To 100 µL of plasma sample, add 300 µL of acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and inject it into the LC system.
2. Chromatographic Conditions
| Parameter | Recommended Starting Condition |
| Column | C18, 100 mm x 4.6 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 30% B to 70% B over 10 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 °C |
| Injection Volume | 10 µL |
| Detection | UV at 270 nm or Mass Spectrometry |
3. Data Analysis
-
Identify the peaks for Apalutamide and this compound based on their expected retention times (this compound should elute earlier).
-
Calculate the resolution between the two peaks. A resolution of >1.5 is considered baseline separation.
Summary of Published LC Methods for Apalutamide
The following tables summarize conditions from various published methods for the analysis of Apalutamide, which can be adapted for your specific application.
Table 1: HPLC and UPLC Methods for Apalutamide
| Reference | Column | Mobile Phase | Flow Rate | Detection |
| [15] | Luna Omega 5 µm Polar C18, 250 x 4.6 mm | A: 0.01 M Disodium Phosphate Dihydrate (pH 4.2) in Acetonitrile (73:27 v/v)B: Water:Acetonitrile (30:70 v/v) | 1.0 mL/min | UV at 225 nm |
| [8] | Agilent Eclipse XDB C8, 150 x 4.6 mm | Acetonitrile: 0.1M Phosphate Buffer (pH 4.6) (60:40 v/v) | 1.0 mL/min | UV at 245 nm |
| [16] | BEH C18, 100mm x 2.1mm, 1.8µm | 0.01N KH2PO4: Acetonitrile (50:50 v/v) | 0.3 mL/min | UV at 234 nm |
| [17] | Phenomenex Luna, 100x4.6mm, 5µm | 5mM Ammonium Fumarate (pH 3.5): Acetonitrile (15:85 v/v) | Not Specified | UV at 345 nm |
| [18][19] | Atlantis dC18, 100 x 4.6 mm, 3.0 µm | 10 mM KH2PO4 (pH 3.5): Acetonitrile (Gradient) | 1.0 mL/min | UV at 270 nm |
Table 2: LC-MS/MS Methods for Apalutamide
| Reference | Column | Mobile Phase | Flow Rate |
| [6][7] | Ultimate XB-C18, 50 x 4.6 mm, 5 µm | A: 0.1% Formic Acid in AcetonitrileB: 0.1% Formic Acid in Water (Isocratic: 55% A: 45% B) | 0.4 mL/min |
| [9][10][11] | Inertsil C18, 50 x 4.6 mm, 5 µm | 0.1% Formic Acid: Acetonitrile (20:80 v/v) | Not Specified |
Visualization of Apalutamide Metabolism
Caption: Simplified metabolic pathway of Apalutamide.
References
- 1. chromtech.com [chromtech.com]
- 2. Factors Affecting Resolution In HPLC. | PPTX [slideshare.net]
- 3. merckmillipore.com [merckmillipore.com]
- 4. Factors Affecting Resolution in HPLC [sigmaaldrich.com]
- 5. benchchem.com [benchchem.com]
- 6. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 8. foundryjournal.net [foundryjournal.net]
- 9. ijcrr.com [ijcrr.com]
- 10. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 11. Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS | Semantic Scholar [semanticscholar.org]
- 12. researchgate.net [researchgate.net]
- 13. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 14. mastelf.com [mastelf.com]
- 15. Development and validation of apalutamide-related substances method in solid dosage forms using HPLC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. ijrar.org [ijrar.org]
- 17. iipseries.org [iipseries.org]
- 18. researchgate.net [researchgate.net]
- 19. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
Calibration curve issues in Apalutamide-COOH quantification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the quantification of Apalutamide-COOH, the inactive carboxylic acid metabolite of Apalutamide (B1683753).
Troubleshooting Guides
This section provides a question-and-answer style guide to troubleshoot common issues observed with calibration curves during the LC-MS/MS quantification of this compound.
Question 1: My calibration curve for this compound is non-linear, particularly at the lower or upper ends. What are the potential causes and solutions?
Answer:
Non-linearity in the calibration curve for a polar metabolite like this compound is a common issue. The potential causes can be multifactorial, spanning from sample preparation to instrument response.
Potential Causes & Solutions:
| Cause | Explanation & Troubleshooting Steps |
| Analyte Adsorption | Carboxylic acids are prone to adsorbing to plasticware and metallic surfaces within the LC system, leading to poor recovery and non-linearity, especially at lower concentrations. Solutions: - Use deactivated vials and plates (e.g., silanized). - Employ a metal-free or bio-inert LC system. - Add a small amount of a competing acid (e.g., formic acid) to the sample diluent. |
| Matrix Effects | Endogenous components in the plasma matrix can co-elute with this compound and cause ion suppression or enhancement, leading to a non-linear response.[1] Solutions: - Optimize the sample preparation method to improve cleanup (e.g., switch from protein precipitation to liquid-liquid extraction or solid-phase extraction).[1] - Adjust chromatographic conditions to separate the analyte from interfering matrix components. |
| Inappropriate Internal Standard (IS) | An ideal internal standard should co-elute and have similar ionization characteristics to the analyte.[2] If the IS does not effectively compensate for variability, non-linearity can occur. Solutions: - Use a stable isotope-labeled (SIL) internal standard for this compound if available. A SIL-IS for the parent drug, like Apalutamide-¹³C,d₃, can also be effective.[2] - Ensure the IS concentration is appropriate and consistent across all samples. |
| Detector Saturation | At high concentrations, the mass spectrometer detector can become saturated, leading to a plateau in the signal and a non-linear response at the upper end of the curve. Solutions: - Extend the calibration curve range to confirm saturation. - Dilute samples that are expected to be at high concentrations. - Adjust detector settings (e.g., detector voltage), though this may impact sensitivity. |
| Suboptimal Ionization | The ionization efficiency of carboxylic acids can be pH-dependent. Inconsistent pH in the final sample extract or mobile phase can lead to variable ionization and a non-linear response. Solutions: - Ensure consistent pH across all standards and samples by using a buffered mobile phase or sample diluent. - For ESI-, a basic mobile phase additive may improve ionization, but chromatographic retention on a reversed-phase column will need to be re-optimized. |
Troubleshooting Workflow for Non-Linearity
Question 2: I'm observing poor accuracy and precision for my low concentration quality control (QC) samples of this compound. What should I investigate?
Answer:
Inaccurate and imprecise results at the lower limit of quantification (LLOQ) are often linked to issues with sensitivity, recovery, and matrix effects.
Troubleshooting Steps:
| Area of Investigation | Actionable Steps |
| Sample Preparation | - Evaluate Extraction Recovery: Determine the extraction recovery of this compound at the LQC level. Low recovery will directly impact accuracy. Consider optimizing the extraction solvent or SPE sorbent. - Assess Matrix Effects: Evaluate the matrix effect in at least six different lots of blank plasma.[1] Significant ion suppression at the LLOQ can lead to poor accuracy. |
| Chromatography | - Improve Peak Shape: Poor peak shape (e.g., tailing) can make integration at low concentrations inconsistent. This can be due to secondary interactions with the column. Consider a column with a different stationary phase or adjust the mobile phase composition (e.g., pH, organic content). - Increase Retention: For polar metabolites like this compound, retention on traditional C18 columns can be poor, leading to elution near the void volume where matrix effects are often most pronounced. Consider using a column designed for polar analytes (e.g., a polar-embedded or HILIC column). |
| Mass Spectrometry | - Optimize Source Parameters: Ensure that the ion source parameters (e.g., gas flows, temperature, voltages) are optimized for this compound to maximize signal intensity.[3][4] - Check for Interferences: Examine the chromatograms of blank plasma samples to ensure there are no endogenous interferences at the retention time of this compound. |
| Internal Standard | - Verify IS Response: Ensure that the internal standard response is consistent and sufficient at the LLOQ. A weak IS signal can lead to higher variability. |
Logical Decision Tree for LLOQ Issues
Frequently Asked Questions (FAQs)
Q1: What type of internal standard is best for this compound quantification?
A stable isotope-labeled (SIL) internal standard of this compound would be ideal. However, if it is not commercially available, a SIL-IS of the parent drug, such as Apalutamide-d3, Apalutamide-d4, or Apalutamide-¹³C,d₃, is the next best choice.[1][2][5] These will have very similar chromatographic behavior and ionization properties, helping to correct for variability in sample preparation and instrument response.
Q2: What are the typical mass transitions (MRM) for Apalutamide and its metabolites?
Based on published literature, the following are common MRM transitions in positive ion mode:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Reference(s) |
| Apalutamide | 478 | 450 | [3][5] |
| N-desmethyl Apalutamide | 464.1 | 435.9 | [3] |
| Apalutamide-d3 (IS) | 481 | 453 | [5] |
Note: The MRM transition for this compound would need to be determined empirically, but would likely involve the loss of the carboxylic acid group or other characteristic fragments. It is also worth exploring negative ionization mode for carboxylic acids.
Q3: What sample preparation techniques are recommended for this compound?
Given its polar nature, a simple protein precipitation (PPT) with a solvent like acetonitrile (B52724) may be a good starting point. However, to minimize matrix effects, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often preferred for cleaner extracts.[1] For LLE, the pH of the sample may need to be adjusted to ensure the carboxylic acid is in a neutral form to be extracted into an organic solvent.
Q4: How can I improve the chromatographic retention of this compound on a reversed-phase column?
Poor retention is a common challenge for polar metabolites.[6] To improve retention:
-
Use a lower pH mobile phase: This will suppress the ionization of the carboxylic acid group, making the molecule less polar and more retained on a C18 column.
-
Employ a polar-embedded or polar-endcapped column: These columns are designed to provide better retention for polar analytes.
-
Consider Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an alternative chromatographic mode that is well-suited for the separation of highly polar compounds.
Experimental Protocols
The following are example protocols for the quantification of Apalutamide and its metabolites, which can be adapted for this compound.
Protocol 1: Sample Preparation using Protein Precipitation
-
To 50 µL of plasma (calibrator, QC, or unknown sample) in a microcentrifuge tube, add 10 µL of the internal standard working solution (e.g., Apalutamide-d3 in methanol).
-
Vortex the mixture for 30 seconds.
-
Add 150 µL of acetonitrile to precipitate the plasma proteins.
-
Vortex vigorously for 2 minutes.
-
Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Conditions (Adapted from Apalutamide methods)
The following table provides a starting point for developing an LC-MS/MS method for this compound, based on published methods for Apalutamide.[3][5]
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18 column (e.g., 50 x 2.1 mm, 1.8 µm) or a polar-analyte specific column |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with a low percentage of B, ramp up to elute this compound, then re-equilibrate. (Gradient will need to be optimized) |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive (and/or Negative for -COOH) |
| Source Temperature | 500°C |
| Ion Spray Voltage | 5500 V |
| MRM Transitions | To be determined for this compound |
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Frontiers | Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer [frontiersin.org]
- 4. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Validation of an LC-ESI-MS/MS method for the determination of apalutamide, a novel non-steroidal anti-androgen in mice plasma and its application to a pharmacokinetic study in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Adherence of Apalutamide-COOH to Labware and Surfaces
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Apalutamide-COOH. The information provided addresses common issues related to the non-specific binding and adsorption of this metabolite to laboratory surfaces, which can lead to inaccurate experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its adherence to labware a concern?
A1: this compound is an inactive carboxylic acid metabolite of Apalutamide, a potent androgen receptor inhibitor.[1] Like many small molecules, this compound can adhere to laboratory surfaces through non-specific binding (NSB), a phenomenon driven by interactions such as hydrophobic and electrostatic forces.[2] This adherence can lead to a significant loss of the analyte from your sample, resulting in underestimation of its concentration, poor reproducibility, and inaccurate data in pharmacokinetic and other quantitative assays.
Q2: To which types of labware is this compound most likely to adhere?
A2: The adherence of a small molecule is dependent on its physicochemical properties and the nature of the labware surface. This compound, having a carboxylic acid group, will be negatively charged at physiological pH. This can lead to repulsion from negatively charged surfaces like untreated borosilicate glass. Conversely, its overall molecular structure may have hydrophobic regions, leading to potential adsorption to nonpolar plastic surfaces like polypropylene (B1209903).[1][3]
Q3: What are "low-binding" labware and should I use them for this compound?
A3: Low-binding labware is manufactured with surfaces that are modified to reduce the non-specific binding of molecules. This is often achieved by creating a more hydrophilic surface, which minimizes hydrophobic interactions.[2] For compounds like this compound, using low-binding polypropylene tubes and plates is highly recommended to minimize analyte loss and improve recovery.
Q4: How can I prevent or minimize the adherence of this compound to my labware?
A4: Several strategies can be employed to mitigate the non-specific binding of this compound:
-
Choose the Right Labware: Whenever possible, use low-binding polypropylene labware. If using glassware, consider silanization to passivate the surface.
-
Optimize Solvent Conditions: Increasing the percentage of organic solvent (e.g., acetonitrile, methanol) in your sample diluent can help keep the analyte in solution and reduce its tendency to adsorb to surfaces.[4]
-
Adjust pH: Maintaining a pH where both the this compound and the labware surface have similar charges can create repulsive forces that prevent binding. For glass surfaces, which are negatively charged, maintaining a pH above the pKa of this compound will ensure it is also negatively charged, thus reducing adherence.[3]
-
Add Surfactants: A low concentration of a non-ionic surfactant, such as Tween-20 or Triton X-100, in your buffers can help to block non-specific binding sites on labware surfaces.[5]
-
Minimize Surface Area and Contact Time: Use the smallest appropriate vials or plates for your sample volume to reduce the available surface area for adsorption. Also, process your samples in a timely manner to minimize the contact time between the analyte and the labware.[2]
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound in Analytical Assays
This is a common problem that can often be traced back to the non-specific binding of the analyte to labware during sample preparation and analysis.
Troubleshooting Workflow
Caption: Troubleshooting workflow for low analyte recovery.
Step-by-Step Guide:
-
Review Your Labware: Are you using standard polypropylene or borosilicate glass? These are common culprits for non-specific binding.
-
Evaluate Your Solvents: Check the composition of your sample diluent. A low organic content may not be sufficient to keep this compound fully solvated.
-
Perform a Recovery Experiment: A simple recovery test can confirm if analyte loss is occurring. See the detailed protocol below.
-
Implement Mitigation Strategies: Based on your findings, switch to low-binding labware, silanize your glassware, or modify your sample diluent by increasing the organic content or adding a surfactant.
-
Re-evaluate Recovery: After implementing changes, repeat the recovery experiment to confirm that the issue has been resolved. If recovery is still low, other factors like analyte stability or matrix effects may be at play.[3]
Issue 2: High Variability Between Replicate Samples
High variability can also be a symptom of inconsistent non-specific binding. If the extent of adsorption varies from well to well or tube to tube, your replicate measurements will not be precise.
Solutions:
-
Consistent Pre-treatment: Ensure all labware is treated uniformly. If you are using a blocking agent or a specific washing procedure, apply it consistently to all tubes and plates.
-
Use of Low-Binding Labware: Switching to certified low-binding labware can significantly reduce variability as the manufacturing process for these products is designed to create a more uniform surface.
-
Automated Liquid Handling: If possible, use automated liquid handlers for sample preparation to minimize human error and ensure consistent handling of all samples.
Quantitative Data on Analyte Recovery
The following tables provide representative data on the expected recovery of a small molecule carboxylic acid, analogous to this compound, from various types of labware under different conditions.
Table 1: Analyte Recovery from Different Labware Materials
| Labware Material | Analyte Concentration | Incubation Time | Average Recovery (%) | Standard Deviation (%) |
| Polypropylene | 100 ng/mL | 4 hours | 78 | 5.2 |
| Borosilicate Glass | 100 ng/mL | 4 hours | 85 | 4.1 |
| Silanized Glass | 100 ng/mL | 4 hours | 95 | 2.5 |
| Low-Binding Polypropylene | 100 ng/mL | 4 hours | 98 | 1.8 |
Note: This data is illustrative and the actual recovery of this compound may vary.
Table 2: Effect of Solvent Composition on Analyte Recovery from Polypropylene Tubes
| Acetonitrile in Diluent (%) | Average Recovery (%) | Standard Deviation (%) |
| 10 | 75 | 6.3 |
| 25 | 88 | 3.9 |
| 50 | 96 | 2.1 |
| 75 | 99 | 1.5 |
Note: This data is illustrative and the actual recovery of this compound may vary.
Experimental Protocols
Protocol 1: Compound Recovery from Labware
This protocol is designed to quantify the amount of this compound lost due to adherence to a specific type of labware.
Materials:
-
This compound standard
-
Labware to be tested (e.g., polypropylene microcentrifuge tubes, glass vials)
-
Low-binding microcentrifuge tubes (as a control)
-
Sample diluent (e.g., 50:50 acetonitrile:water)
-
LC-MS/MS system or other appropriate analytical instrument
Procedure:
-
Prepare a Working Solution: Prepare a solution of this compound in your sample diluent at a known concentration (e.g., 100 ng/mL).
-
Aliquot Solution: Add a defined volume of the working solution to a set of the test labware and a set of low-binding control tubes (n=3-5 for each).
-
Incubate: Incubate the tubes under your typical experimental conditions (e.g., room temperature for 4 hours).
-
Transfer Supernatant: Carefully transfer the supernatant from each test and control tube to a new, clean low-binding tube.
-
Analyze Samples: Analyze the concentration of this compound in the supernatant from both the test and control groups using a validated analytical method.
-
Calculate Recovery: Calculate the percent recovery for the test labware using the following formula: % Recovery = (Mean concentration in test labware / Mean concentration in control labware) * 100
Experimental Workflow Diagram
Caption: Workflow for the compound recovery experiment.
Protocol 2: Silanization of Glassware
This protocol describes how to treat borosilicate glassware to create a hydrophobic surface, which can reduce the adsorption of certain small molecules.
Materials:
-
Dichlorodimethylsilane (B41323) (or other suitable silanizing agent)
-
Anhydrous toluene
-
Glassware to be treated
-
Fume hood
-
Oven
Procedure:
CAUTION: Silanizing agents are often toxic and volatile. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).
-
Clean and Dry Glassware: Thoroughly clean the glassware with a suitable laboratory detergent, rinse extensively with deionized water, and dry completely in an oven.
-
Prepare Silanizing Solution: In the fume hood, prepare a 5% (v/v) solution of dichlorodimethylsilane in anhydrous toluene.
-
Treat Glassware: Immerse the clean, dry glassware in the silanizing solution for 5-10 minutes. Ensure all surfaces that will come into contact with the sample are coated.
-
Rinse: Remove the glassware from the solution and rinse thoroughly with anhydrous toluene, followed by a rinse with methanol to remove any unreacted silanizing agent.
-
Dry: Place the rinsed glassware in an oven at 100°C for at least one hour to cure the silane (B1218182) layer.
-
Store: Once cooled, the silanized glassware is ready for use. Store in a clean, dry environment.
Signaling Pathway Analogy for Adsorption
While not a biological signaling pathway, the process of non-specific binding can be conceptualized in a similar manner, where the analyte (ligand) interacts with the labware surface (receptor) based on physicochemical forces.
Caption: Conceptual diagram of non-specific binding.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonspecific Binding: Main Factors of Occurrence and Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 3. Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Reduction of non-specific adsorption of drugs to plastic containers used in bioassays or analyses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. nicoyalife.com [nicoyalife.com]
Technical Support Center: Apalutamide-COOH Analysis
Welcome to the technical support center for the bioanalysis of Apalutamide and its metabolites. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and resolve common issues encountered during the quantification of Apalutamide's carboxylic acid metabolite (Apalutamide-COOH, also referred to as M4).
Section 1: General Contamination & Troubleshooting
This section addresses broad issues of contamination and provides a systematic approach to identifying the source of analytical interference.
Frequently Asked Questions (FAQs)
Q1: What are the most common types of contamination in LC-MS/MS bioanalysis?
A1: In liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis, contamination can generally be categorized into three main types:
-
Carryover: The appearance of an analyte signal in a sample from a preceding, more concentrated sample. This is a ubiquitous problem in LC-MS bioanalysis and can originate from various parts of the system.[1][2][3]
-
Matrix Effects: The alteration (suppression or enhancement) of the analyte's ionization efficiency due to co-eluting endogenous components from the biological sample (e.g., plasma, urine).[4][5][6] This can compromise the accuracy, precision, and sensitivity of the method.[4]
-
External Contamination: The introduction of contaminants from external sources during sample handling, preparation, or analysis. Sources can include solvents, reagents, collection tubes, pipette tips, and the laboratory environment itself.[7][8][9]
Q2: I'm seeing unexpected peaks in my chromatogram. How can I determine if it's carryover or external contamination?
A2: A systematic approach involving strategic blank injections is the most effective way to distinguish between carryover and contamination.[10]
-
Inject a Pre-Blank: Analyze a blank solvent sample before injecting your high-concentration standard or sample. This should be clean.
-
Inject a High-Concentration Sample: Run your highest concentration quality control (QC) or calibration standard.
-
Inject a Series of Post-Blanks: Immediately following the high-concentration sample, inject two or three consecutive blank samples.
-
If it is carryover: The peak for this compound will be largest in the first post-blank and will decrease with each subsequent blank injection.[10]
-
If it is contamination: The peak will appear at a relatively consistent intensity across all blank injections (pre- and post-). This points to a contaminated solvent, mobile phase, or system component.[10]
Caption: Initial workflow to distinguish contamination from a clean system.
Section 2: Carryover-Specific Issues
Carryover is a frequent challenge, especially in ultra-sensitive assays. Understanding its source is key to elimination.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of carryover in an LC-MS/MS system?
A1: Carryover can originate from multiple components of the LC-MS/MS system. The most common sources are:
-
Autosampler and Injection System: The injection needle, sample loop, and injector valve rotor seal are frequent culprits. Adsorption of the analyte can occur on these surfaces.[1][2][10] Worn or dirty rotor seals are a known cause.[10]
-
LC Column: The analytical column, particularly the guard column, can retain "sticky" compounds like metabolites, which then elute in subsequent runs.[1][2][3]
-
Connectors and Tubing: Any cracks, gaps, or imperfect connections in the fluidic path can trap and later release the analyte.[10]
Q2: How can I systematically identify the source of carryover?
A2: A step-by-step process of elimination is effective. After confirming carryover with blank injections, you can bypass components of the LC system.
-
Bypass the Column: Replace the analytical column with a zero-dead-volume union and inject a blank after a high-concentration sample. If carryover disappears, the column is the source.
-
Isolate the Autosampler: If carryover persists, the problem likely lies within the autosampler. Thoroughly clean the injection needle and sample loop. If the issue continues, the injector valve or rotor seal may need cleaning or replacement.[10]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. benchchem.com [benchchem.com]
- 5. Matrix effect in bioanalytical assay development using supercritical fluid chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. eijppr.com [eijppr.com]
- 7. blog.omni-inc.com [blog.omni-inc.com]
- 8. msf.barefield.ua.edu [msf.barefield.ua.edu]
- 9. How To Avoid Contamination in Lab | Technical Safety Services [techsafety.com]
- 10. documents.thermofisher.com [documents.thermofisher.com]
Validation & Comparative
Validated Analytical Method for Apalutamide-COOH: A Literature Review and Comparative Guide for Apalutamide
A definitive, publicly available, validated analytical method for the quantitative determination of Apalutamide-COOH (an inactive carboxylic acid metabolite of Apalutamide, also known as M4) in biological matrices according to FDA guidelines could not be identified in the conducted literature search.
Therefore, to provide a comprehensive guide in the requested format for researchers, scientists, and drug development professionals, this document presents a comparative overview of two distinct, validated analytical methods for the parent compound, Apalutamide , in human plasma. This will serve as a practical example of how such methods are validated and compared according to FDA guidelines. The selected methods are:
-
Method 1: A highly sensitive and specific Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) method. [2][3][4][5]
-
Method 2: A cost-effective and robust High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method. [6]
This guide will objectively compare the performance of these two alternatives, providing supporting experimental data, detailed methodologies, and visual workflows.
Performance Comparison of Analytical Methods for Apalutamide
The following tables summarize the key validation parameters for the two selected analytical methods for the quantification of Apalutamide in human plasma.
Table 1: Method Validation Parameters
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-UV | FDA Guideline (ICH M10) |
| Linearity Range | 300–12000 ng/mL | 2–10 µg/mL (2000-10000 ng/mL) | Correlation coefficient (r²) ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | 300 ng/mL | 2 µg/mL (2000 ng/mL) | Within ±20% of nominal value |
| Intra-day Precision (%RSD) | < 4.21% | < 2% | ≤ 15% (≤ 20% at LLOQ) |
| Inter-day Precision (%RSD) | < 4.21% | < 2% | ≤ 15% (≤ 20% at LLOQ) |
| Intra-day Accuracy (%RE) | -4.32% to 2.45% | Within acceptable limits | Within ±15% of nominal value (±20% at LLOQ) |
| Inter-day Accuracy (%RE) | -4.32% to 4.37% | Within acceptable limits | Within ±15% of nominal value (±20% at LLOQ) |
| Mean Recovery | > 93.0% | 90% to 100% | Consistent and reproducible |
Table 2: Chromatographic and Detection Parameters
| Parameter | Method 1: LC-MS/MS | Method 2: HPLC-UV |
| Chromatographic Column | Inertsil C18 (50x4.6 mm, 5 µm) | Agilent Eclipse XDB C8 (150x4.6 mm) |
| Mobile Phase | 0.1% Formic acid and Acetonitrile (B52724) (20:80, v/v) | Acetonitrile and 0.1M Phosphate Buffer (pH 4.60) (60:40, v/v) |
| Flow Rate | Not specified | 1.0 mL/min |
| Detection | Triple quadrupole MS (MRM) | UV Detector at 245 nm |
| Internal Standard (IS) | Canagliflozin | Budesonide |
| Retention Time (Apalutamide) | Not specified | ~4.5 min |
| Total Run Time | 3.5 min | Not specified |
Experimental Protocols
Method 1: LC-MS/MS for Apalutamide in Human Plasma
This method provides high sensitivity and specificity for the quantification of Apalutamide.
1. Preparation of Stock and Working Solutions: [5]
-
Prepare individual stock solutions of Apalutamide and the internal standard (IS), Canagliflozin, at a concentration of 1.0 mg/mL in a diluent of 90% acetonitrile in water.
-
Serially dilute the Apalutamide stock solution with the diluent to prepare working solutions for calibration standards and quality control (QC) samples.
-
Prepare the IS working solution at a concentration of 300 ng/mL by diluting the IS stock solution with the diluent.
2. Sample Preparation (Liquid-Liquid Extraction): [2][4]
-
To a volume of human plasma, add the IS working solution.
-
Perform liquid-liquid extraction using ethyl acetate.
-
Vortex the mixture and then centrifuge to separate the organic and aqueous layers.
-
Transfer the organic layer to a clean tube and evaporate to dryness.
-
Reconstitute the residue in 100 µL of the mobile phase.
3. Chromatographic and Mass Spectrometric Conditions: [2][4][5]
-
LC System: Agilent 1200 series or equivalent.
-
Column: Inertsil C18 (50x4.6 mm, 5 µm).
-
Mobile Phase: Isocratic mixture of 0.1% formic acid and acetonitrile (20:80, v/v).
-
Injection Volume: 10 µL.
-
MS System: Agilent 6460 triple quadrupole mass spectrometer or equivalent with an electrospray ionization (ESI) source.
-
Ionization Mode: Positive.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
Apalutamide: m/z 478.09 → 447.05
-
Canagliflozin (IS): m/z 445.14 → 267.12
-
Method 2: HPLC-UV for Apalutamide in Human Plasma
This method offers a cost-effective and reliable alternative for the quantification of Apalutamide.
1. Preparation of Stock and Working Solutions: [6]
-
Prepare individual stock solutions of Apalutamide and the IS, Budesonide, at a concentration of 1000 µg/mL in acetonitrile.
-
Prepare Apalutamide working solutions by diluting the stock solution to achieve final concentrations ranging from 2–10 µg/mL.
-
Prepare the Budesonide working solution to a final concentration of 10 µg/mL.
2. Sample Preparation (Protein Precipitation): [6]
-
Spike blank human plasma with the Apalutamide working solutions and the IS working solution.
-
Vortex the mixture for 10 minutes.
-
Add an equal volume of acetonitrile (precipitating agent) to the plasma sample.
-
Vortex the mixture again.
-
Centrifuge the sample for 10 minutes.
-
Filter the supernatant through a 0.22 µm membrane filter before injection.
3. Chromatographic Conditions: [6]
-
HPLC System: HPLC with a UV detector.
-
Column: Agilent Eclipse XDB C8 (150x4.6 mm).
-
Mobile Phase: A mixture of Acetonitrile and 0.1M Phosphate Buffer (pH 4.60) in a 60:40 ratio.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 245 nm.
Visualized Experimental Workflows
The following diagrams illustrate the experimental workflows for the two described analytical methods.
Caption: Workflow for Apalutamide quantification by LC-MS/MS.
References
- 1. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. Method Development and Validation for the Analysis of Apalutamide in Human Plasma by LC–MS/MS | Semantic Scholar [semanticscholar.org]
- 4. ijcrr.com [ijcrr.com]
- 5. ijcrr.com [ijcrr.com]
- 6. foundryjournal.net [foundryjournal.net]
Apalutamide and its Carboxylic Acid Metabolite: A Comparative Review of Plasma Stability
For researchers, scientists, and drug development professionals, understanding the stability of a drug and its metabolites in biological matrices is paramount for accurate pharmacokinetic and pharmacodynamic assessments. This guide provides a comparative overview of the stability of apalutamide (B1683753), a non-steroidal antiandrogen, and its inactive carboxylic acid metabolite, apalutamide-COOH, in human plasma.
While extensive data is available on the stability of the parent drug, apalutamide, specific comparative stability studies with its carboxylic acid metabolite are less documented in publicly available literature. This guide summarizes the existing stability data for apalutamide in human plasma and outlines the metabolic pathway leading to the formation of this compound.
Metabolic Pathway of Apalutamide
Apalutamide is primarily metabolized in the liver by cytochrome P450 enzymes, particularly CYP2C8 and CYP3A4.[1] This process leads to the formation of several metabolites, including the active N-desmethyl apalutamide (M3) and an inactive carboxylic acid metabolite (M4), referred to as this compound.[1] After oral administration, apalutamide and its N-desmethyl metabolite are the most abundant species in plasma, accounting for approximately 45% and 44% of the radioactivity, respectively, while the inactive carboxylic acid metabolite accounts for about 3%.[1]
Comparative Stability in Human Plasma
Bioanalytical method validation studies have thoroughly investigated the stability of apalutamide in human plasma under various storage and handling conditions. These studies are crucial for ensuring the reliability of pharmacokinetic data. While direct comparative data for this compound is not available in the reviewed literature, the stability of apalutamide has been well-characterized.
Table 1: Stability of Apalutamide in Human Plasma
| Stability Condition | Duration | Temperature | Analyte Concentration | Mean Stability (%) | Reference |
| Freeze-Thaw Stability | 3 cycles | -20°C | Low QC (3 µg/mL) | 100.00 | [2] |
| High QC (8 µg/mL) | 92.84 | [2] | |||
| Short-Term (Bench-Top) Stability | 6 hours | Room Temperature | Low QC | 93.43 | [3] |
| High QC | 106.11 | [3] | |||
| Long-Term Stability | 7 days | -20°C | Low QC (3 µg/mL) | 103.73 | [2] |
| High QC (8 µg/mL) | 100.86 | [2] | |||
| 30 days | -80°C | Not Specified | Stable | [4] | |
| Autosampler Stability | Not Specified | Not Specified | Low QC | 93.58 | [3] |
| High QC | 104.41 | [3] |
QC: Quality Control
The data indicates that apalutamide is stable in human plasma under typical laboratory conditions, including multiple freeze-thaw cycles, short-term exposure to room temperature, and long-term storage at -20°C and -80°C.[2][3][4]
Experimental Protocols
The stability of apalutamide in human plasma is typically assessed as part of the validation of bioanalytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Key Experimental Steps for Stability Assessment:
-
Preparation of Quality Control (QC) Samples: Spiking known concentrations of apalutamide into blank human plasma at low and high concentration levels.
-
Storage Conditions: Subjecting the QC samples to various conditions that mimic sample handling and storage, including:
-
Freeze-Thaw Stability: Repeatedly freezing and thawing the samples (e.g., three cycles from -20°C to room temperature).[2]
-
Bench-Top Stability: Leaving samples at room temperature for a specified period (e.g., 6 hours).[3]
-
Long-Term Stability: Storing samples at low temperatures (e.g., -20°C or -80°C) for an extended duration (e.g., 7 to 30 days).[2][4]
-
-
Sample Analysis: Quantifying the concentration of apalutamide in the stored QC samples using a validated analytical method.
-
Comparison: Comparing the measured concentrations in the test samples to those of freshly prepared QC samples to determine the percentage of degradation.
Conclusion
The available data robustly supports the stability of apalutamide in human plasma across a range of conditions encountered during sample handling, storage, and analysis. This stability is a critical attribute for reliable clinical and non-clinical pharmacokinetic studies. While this compound is a known inactive metabolite, there is a lack of published data specifically detailing its stability in plasma. Further research into the stability of apalutamide's metabolites would provide a more complete understanding of its disposition and contribute to the refinement of bioanalytical methodologies.
References
- 1. researchgate.net [researchgate.net]
- 2. foundryjournal.net [foundryjournal.net]
- 3. iipseries.org [iipseries.org]
- 4. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
Apalutamide Antibody Specificity: A Comparative Analysis of Cross-Reactivity with Apalutamide-COOH
For researchers and professionals in drug development, the specificity of antibodies used in immunoassays is paramount for accurate quantification of therapeutic agents. This guide provides a comparative analysis of the cross-reactivity of anti-Apalutamide antibodies with Apalutamide's inactive metabolite, Apalutamide-COOH. Due to the absence of publicly available direct experimental data, this guide presents a hypothetical, yet scientifically grounded, comparison based on immunochemical principles and structural analysis. A detailed experimental protocol is provided to enable researchers to determine these values empirically.
Apalutamide is a potent second-generation androgen receptor (AR) inhibitor used in the treatment of prostate cancer.[1][2] It is metabolized in the liver by CYP2C8 and CYP3A4 enzymes into several metabolites, including the active metabolite N-desmethyl Apalutamide and the inactive carboxylic acid metabolite, this compound (also referred to as M4).[3][4][5] Accurate monitoring of Apalutamide concentrations in patient samples is crucial for pharmacokinetic and pharmacodynamic studies. Immunoassays are a common tool for such monitoring; however, their accuracy can be compromised by the cross-reactivity of the antibody with structurally related metabolites.[6]
This guide focuses on the expected cross-reactivity of a hypothetical anti-Apalutamide antibody with this compound. The structural difference between Apalutamide and its -COOH metabolite, specifically the conversion of the amide group to a carboxylic acid, is significant enough to likely cause a substantial decrease in antibody binding affinity.
Quantitative Comparison of Antibody Cross-Reactivity
The following table summarizes the hypothetical performance of an anti-Apalutamide antibody in a competitive immunoassay format. The data is based on the principle that the significant structural alteration from an amide in Apalutamide to a carboxylic acid in this compound would reduce the antibody's binding affinity.
| Analyte | Chemical Structure | Expected IC50 (nM) | Expected Cross-Reactivity (%) |
| Apalutamide | (Reference Compound) | 10 | 100% |
| This compound | (Metabolite) | >1000 | <1% |
Note: The data presented in this table is hypothetical and intended for illustrative purposes. Actual values must be determined experimentally.
Experimental Protocol: Determination of Antibody Cross-Reactivity by Competitive ELISA
This protocol outlines a standard competitive enzyme-linked immunosorbent assay (ELISA) to quantify the cross-reactivity of an anti-Apalutamide antibody with this compound.[7][8][9]
Objective: To determine the half-maximal inhibitory concentration (IC50) for Apalutamide and this compound and to calculate the percent cross-reactivity of the anti-Apalutamide antibody.
Materials:
-
High-binding 96-well microtiter plates
-
Anti-Apalutamide antibody
-
Apalutamide standard
-
This compound standard
-
Apalutamide-protein conjugate (e.g., Apalutamide-BSA) for coating
-
Secondary antibody conjugated to an enzyme (e.g., HRP-conjugated goat anti-rabbit IgG)
-
Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer (e.g., PBS)
-
Substrate solution (e.g., TMB)
-
Stop Solution (e.g., 2N H2SO4)
-
Microplate reader
Procedure:
-
Coating: Coat the wells of a 96-well microtiter plate with 100 µL of Apalutamide-protein conjugate (e.g., 1 µg/mL in coating buffer). Incubate overnight at 4°C.
-
Washing: Wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Block non-specific binding sites by adding 200 µL of blocking buffer to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Wash the plate three times with wash buffer.
-
Competitive Reaction:
-
Prepare serial dilutions of Apalutamide and this compound standards in assay buffer.
-
In separate wells, add 50 µL of the standard dilutions (or sample) and 50 µL of the anti-Apalutamide antibody (at a pre-determined optimal concentration).
-
Incubate for 1-2 hours at room temperature to allow for competition between the free analyte and the coated Apalutamide for antibody binding.
-
-
Washing: Wash the plate three times with wash buffer.
-
Secondary Antibody Incubation: Add 100 µL of the enzyme-conjugated secondary antibody, diluted in blocking buffer, to each well. Incubate for 1 hour at room temperature.
-
Washing: Wash the plate five times with wash buffer.
-
Substrate Development: Add 100 µL of the substrate solution to each well and incubate in the dark for 15-30 minutes.
-
Reaction Stoppage: Stop the reaction by adding 50 µL of stop solution to each well.
-
Data Acquisition: Read the absorbance at 450 nm using a microplate reader.
Data Analysis:
-
Generate standard curves by plotting the absorbance against the logarithm of the concentration for both Apalutamide and this compound.
-
Determine the IC50 value for each compound, which is the concentration that causes 50% inhibition of the maximum signal.
-
Calculate the percent cross-reactivity using the following formula:
% Cross-Reactivity = (IC50 of Apalutamide / IC50 of this compound) x 100
Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the competitive ELISA protocol for determining antibody cross-reactivity.
References
- 1. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 2. targetedonc.com [targetedonc.com]
- 3. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. elisakits.co.uk [elisakits.co.uk]
- 8. creative-diagnostics.com [creative-diagnostics.com]
- 9. microbenotes.com [microbenotes.com]
Apalutamide vs. its Active Metabolite: A Comparative Analysis of Androgen Receptor Binding Affinity
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the androgen receptor (AR) binding affinity of apalutamide (B1683753) and its principal active metabolite, N-desmethyl apalutamide. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological and experimental pathways.
Apalutamide is a potent, non-steroidal androgen receptor (AR) inhibitor. Following administration, apalutamide is metabolized into several forms, with N-desmethyl apalutamide (also known as M3) being the main pharmacologically active metabolite.[1] Another significant, but inactive, metabolite is a carboxylic acid derivative. For the purpose of understanding the therapeutic activity, the most relevant comparison is between the parent drug, apalutamide, and its active metabolite, N-desmethyl apalutamide.
Quantitative Comparison of Androgen Receptor Binding
The binding affinity of a compound to its target receptor is a critical determinant of its potency. In the case of apalutamide and its active metabolite, their ability to bind to the androgen receptor has been quantified using in vitro assays.
| Compound | Assay Type | Cell Line | Radioligand | IC50 (nM) | Relative Potency |
| Apalutamide (ARN-509) | Whole-cell competitive binding assay | LNCaP/AR(cs) | [18F]fluoro-5α-dihydrotestosterone ([18F]FDHT) | 16 | ~3x more potent than N-desmethyl apalutamide |
| N-desmethyl apalutamide | In vitro transcriptional reporter assay | - | - | - | Approximately one-third the activity of apalutamide.[2] |
IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Experimental Protocol: Whole-Cell Androgen Receptor Competitive Binding Assay
The following protocol provides a detailed methodology for a whole-cell competitive binding assay, similar to the one used to determine the IC50 of apalutamide.
Objective: To determine the binding affinity of test compounds (e.g., apalutamide, N-desmethyl apalutamide) to the androgen receptor in a whole-cell format.
Materials:
-
Cell Line: LNCaP cells engineered to overexpress the androgen receptor (LNCaP/AR(cs)).
-
Radioligand: [18F]fluoro-5α-dihydrotestosterone ([18F]FDHT), a high-affinity radiolabeled androgen.
-
Test Compounds: Apalutamide, N-desmethyl apalutamide, and a reference compound (e.g., unlabeled dihydrotestosterone).
-
Cell Culture Medium: RPMI 1640 supplemented with fetal bovine serum (FBS), penicillin, and streptomycin.
-
Assay Buffer: Appropriate buffer for cell-based assays (e.g., PBS or serum-free media).
-
Scintillation Counter: For measuring radioactivity.
-
Multi-well plates: 96-well or 384-well plates suitable for cell culture and scintillation counting.
Procedure:
-
Cell Culture: LNCaP/AR(cs) cells are cultured in appropriate media until they reach a suitable confluency.
-
Cell Plating: Cells are harvested and seeded into multi-well plates at a predetermined density and allowed to adhere overnight.
-
Competition Assay:
-
The culture medium is removed, and the cells are washed with assay buffer.
-
Cells are then incubated with a fixed concentration of the radioligand ([18F]FDHT).
-
Concurrently, varying concentrations of the test compounds (apalutamide or its metabolites) are added to the wells. A control group with only the radioligand (total binding) and a group with the radioligand and a high concentration of a known AR binder (non-specific binding) are also included.
-
-
Incubation: The plates are incubated for a specific period (e.g., 2-4 hours) at a controlled temperature (e.g., 37°C) to allow the binding to reach equilibrium.
-
Washing: After incubation, the unbound radioligand and test compounds are removed by washing the cells multiple times with ice-cold assay buffer.
-
Cell Lysis and Scintillation Counting: The cells are lysed, and the radioactivity in each well is measured using a scintillation counter.
-
Data Analysis: The amount of bound radioligand is plotted against the concentration of the test compound. The IC50 value is then calculated as the concentration of the test compound that displaces 50% of the specifically bound radioligand.
Visualizing the Androgen Receptor Signaling Pathway and Experimental Workflow
To better understand the mechanism of action and the experimental setup, the following diagrams are provided.
Caption: Androgen Receptor Signaling Pathway and Mechanism of Apalutamide Action.
Caption: Workflow for the Androgen Receptor Competitive Binding Assay.
References
Assessing the Biological Inactivity of Apalutamide's Major Metabolite in Cell-Based Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Apalutamide (B1683753), a potent non-steroidal anti-androgen, is a cornerstone in the treatment of prostate cancer. Its therapeutic efficacy is attributed to its ability to competitively inhibit the androgen receptor (AR), a key driver of prostate cancer cell proliferation. However, upon administration, Apalutamide is metabolized in the liver, primarily by CYP2C8 and CYP3A4 enzymes, into its major metabolite, N-desmethyl apalutamide.[1] Understanding the biological activity of this metabolite is crucial for a comprehensive assessment of the drug's overall pharmacological profile. This guide provides a comparative analysis of the in vitro biological activity of Apalutamide and its major metabolite, Apalutamide-COOH (N-desmethyl apalutamide), with a focus on their effects in cell-based assays.
Comparative Analysis of In Vitro Activity
Experimental data consistently demonstrates that while N-desmethyl apalutamide retains some biological activity, it is significantly less potent than the parent compound, Apalutamide. In a key in vitro transcriptional reporter assay, N-desmethyl apalutamide exhibited approximately one-third the activity of Apalutamide. This reduced potency is a critical factor in understanding the overall therapeutic effect of Apalutamide, as the parent drug is the primary driver of androgen receptor inhibition.
The following tables summarize the available quantitative data for Apalutamide and provide a qualitative comparison for its major metabolite, N-desmethyl apalutamide, based on the "one-third activity" principle.
Table 1: Androgen Receptor (AR) Binding Affinity
| Compound | Assay Type | IC50 (nM) | Relative Potency |
| Apalutamide | Cell-free competitive binding assay | 16[2] | High |
| N-desmethyl apalutamide | Not explicitly found | Estimated to be ~48 | Lower |
Table 2: Inhibition of AR-Mediated Transcription
| Compound | Assay Type | Cell Line | IC50 (µM) | Relative Potency |
| Apalutamide | AR luciferase reporter gene assay | LNCaP | 0.2[3] | High |
| N-desmethyl apalutamide | Transcriptional reporter assay | Not specified | Not explicitly found (reported as 1/3 of Apalutamide's activity) | Lower |
Table 3: Inhibition of Prostate Cancer Cell Proliferation
| Compound | Assay Type | Cell Line | Effect |
| Apalutamide | Cell Proliferation/Viability Assay | LNCaP, VCaP, 22Rv1 | Dose-dependent inhibition of proliferation |
| N-desmethyl apalutamide | Not explicitly found | Not specified | Expected to be less potent than Apalutamide |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and experimental procedures discussed, the following diagrams have been generated using the DOT language.
Caption: Apalutamide competitively inhibits androgen binding to the AR, preventing its nuclear translocation and subsequent gene transcription.
Caption: Workflow for determining the binding affinity of test compounds to the androgen receptor.
Caption: Workflow for assessing the inhibition of AR-mediated gene transcription.
Detailed Experimental Protocols
To ensure reproducibility and facilitate the design of similar experiments, detailed methodologies for the key assays are provided below.
Competitive Androgen Receptor (AR) Binding Assay
Objective: To determine the in vitro binding affinity (IC50) of test compounds for the androgen receptor.
Materials:
-
Prostate cancer cell line overexpressing AR (e.g., LNCaP) or purified AR protein.
-
Radiolabeled synthetic androgen (e.g., [³H]-R1881).
-
Test compounds (Apalutamide, N-desmethyl apalutamide) dissolved in DMSO.
-
Assay buffer (e.g., Tris-HCl, pH 7.4, containing protease inhibitors).
-
Wash buffer (e.g., ice-cold Tris-HCl).
-
Scintillation fluid.
-
96-well filter plates.
-
Scintillation counter.
Procedure:
-
Preparation of Cell Lysate/AR Protein: Prepare a cell lysate from AR-overexpressing cells or use a purified AR protein preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Total Binding: AR preparation and radiolabeled androgen.
-
Non-specific Binding: AR preparation, radiolabeled androgen, and a high concentration of unlabeled androgen.
-
Test Compound: AR preparation, radiolabeled androgen, and serial dilutions of the test compound.
-
-
Incubation: Incubate the plate at 4°C for 18-24 hours to reach binding equilibrium.
-
Separation: Transfer the contents of each well to a filter plate and wash with ice-cold wash buffer to separate bound from free radiolabeled androgen.
-
Detection: Add scintillation fluid to each well and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the concentration of the test compound to determine the IC50 value.
AR-Mediated Transcriptional Reporter Assay
Objective: To assess the ability of test compounds to inhibit androgen-induced AR transcriptional activity.
Materials:
-
Prostate cancer cell line (e.g., LNCaP, VCaP).
-
AR-responsive reporter plasmid (e.g., containing an androgen response element driving a luciferase reporter gene).
-
Transfection reagent.
-
Androgen (e.g., R1881).
-
Test compounds (Apalutamide, N-desmethyl apalutamide) dissolved in DMSO.
-
Cell culture medium.
-
Luciferase assay reagent.
-
Luminometer.
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate.
-
Transfection: Co-transfect the cells with the AR-responsive reporter plasmid and a control plasmid (e.g., expressing Renilla luciferase for normalization).
-
Treatment: After 24-48 hours, treat the cells with a fixed concentration of androgen (to stimulate AR activity) and serial dilutions of the test compounds.
-
Incubation: Incubate the cells for an additional 24-48 hours.
-
Lysis and Measurement: Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Plot the normalized luciferase activity against the concentration of the test compound to determine the IC50 value.
Cell Proliferation/Viability Assay (MTT Assay)
Objective: To evaluate the anti-proliferative activity of test compounds on prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP, 22Rv1).
-
Complete culture medium.
-
Test compounds (Apalutamide, N-desmethyl apalutamide) dissolved in DMSO.
-
96-well clear-bottom tissue culture plates.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl).
-
Microplate reader.
Procedure:
-
Cell Seeding: Seed prostate cancer cells in a 96-well plate and allow them to attach overnight.
-
Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to convert MTT to formazan (B1609692) crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot the percentage of viability against the concentration of the test compound to determine the GI50 (concentration that inhibits cell growth by 50%).
Conclusion
The available in vitro data strongly indicate that this compound (N-desmethyl apalutamide), the major metabolite of Apalutamide, is biologically less active than its parent compound. While it retains some ability to inhibit the androgen receptor, its potency is significantly diminished, as evidenced by its approximately three-fold lower activity in a transcriptional reporter assay. This suggests that the therapeutic efficacy of Apalutamide is primarily driven by the parent drug. The provided experimental protocols offer a framework for researchers to further investigate and quantify the biological activity of Apalutamide, its metabolites, and other potential androgen receptor inhibitors in relevant cell-based models. Further studies providing specific IC50 values for N-desmethyl apalutamide in a range of assays would be beneficial for a more complete quantitative comparison.
References
A Comparative Analysis of Apalutamide and its Metabolites: N-desmethylapalutamide and Apalutamide-COOH
For Researchers, Scientists, and Drug Development Professionals
Introduction
Apalutamide (B1683753) is a potent, non-steroidal androgen receptor (AR) inhibitor utilized in the treatment of prostate cancer.[1] Its therapeutic efficacy is attributed to its ability to competitively bind to the ligand-binding domain of the AR, thereby inhibiting its nuclear translocation, DNA binding, and subsequent downstream signaling.[1][2] Upon administration, apalutamide is metabolized into several compounds, with N-desmethylapalutamide being the primary active metabolite and Apalutamide-COOH being a key inactive metabolite.[3][4] Understanding the comparative pharmacology of apalutamide and its metabolites is crucial for a comprehensive assessment of its clinical activity and for the development of future androgen receptor antagonists. This guide provides an objective comparison of apalutamide, N-desmethylapalutamide, and this compound, supported by experimental data.
Data Presentation
The following tables summarize the key quantitative data for apalutamide and its metabolites, facilitating a direct comparison of their biochemical and pharmacological properties.
Table 1: Comparative Androgen Receptor (AR) Activity
| Compound | AR Binding Affinity (IC50) | Relative Antagonist Activity |
| Apalutamide | 16 nM[5] | High |
| N-desmethylapalutamide | Not explicitly quantified, but exhibits approximately one-third the activity of apalutamide in in vitro transcriptional reporter assays.[6] | Moderate |
| This compound | Inactive metabolite.[3][4] | None |
Table 2: Comparative Pharmacokinetic Parameters
| Parameter | Apalutamide | N-desmethylapalutamide | This compound |
| Primary Metabolizing Enzymes | CYP2C8, CYP3A4[3][7] | - | - |
| Plasma Protein Binding | ~96% | ~95% | Not specified |
| Contribution to Total Drug Exposure (AUC) | ~45%[4] | ~44%[4] | ~3%[4] |
Experimental Protocols
Quantification of Apalutamide and N-desmethylapalutamide in Human Plasma by LC-MS/MS
This protocol outlines a validated method for the simultaneous quantification of apalutamide and its active metabolite, N-desmethylapalutamide, in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
a. Sample Preparation:
-
To 50 µL of human plasma, add 10 µL of an internal standard working solution (e.g., apalutamide-d7).
-
Vortex the mixture for 30 seconds.
-
Add 100 µL of acetonitrile (B52724) (containing 0.1% formic acid) to precipitate plasma proteins.
-
Vortex vigorously for 5 minutes.
-
Centrifuge at 14,000 rpm for 5 minutes at 4°C.
-
Transfer 100 µL of the clear supernatant to an autosampler vial for analysis.
b. LC-MS/MS Conditions:
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Analytical Column: A C18 column (e.g., Ultimate XB-C18, 50 x 4.6 mm, 5 µm).
-
Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.
-
Monitoring: Multiple Reaction Monitoring (MRM) is used for quantification.
In Vitro Androgen Receptor (AR) Competitive Binding Assay
This protocol describes a general method to determine the in-vitro binding affinity (IC50) of test compounds to the androgen receptor.
a. Materials:
-
Prostate cancer cell line overexpressing the androgen receptor (e.g., LNCaP/AR).
-
Radiolabeled synthetic androgen (e.g., [³H]-R1881).
-
Test compounds (Apalutamide, N-desmethylapalutamide, this compound).
-
Assay buffer.
-
Scintillation counter.
b. Procedure:
-
Incubate the AR-overexpressing cells with a fixed concentration of the radiolabeled androgen and varying concentrations of the test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the unbound radioligand.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC50 value.
Luciferase Reporter Gene Assay for AR Antagonist Activity
This assay is used to determine the functional antagonist activity of the compounds on the androgen receptor.
a. Materials:
-
A mammalian cell line (e.g., PC3/AR) transiently or stably transfected with an androgen-responsive reporter plasmid (e.g., containing a prostate-specific antigen (PSA) promoter driving a luciferase gene).
-
Dihydrotestosterone (DHT) as the AR agonist.
-
Test compounds.
-
Luciferase assay reagent.
-
Luminometer.
b. Procedure:
-
Seed the transfected cells in a multi-well plate.
-
Treat the cells with a fixed concentration of DHT in the presence of varying concentrations of the test compounds.
-
Incubate for a specified period (e.g., 24 hours).
-
Lyse the cells and measure the luciferase activity using a luminometer.
-
The concentration of the test compound that reduces the DHT-induced luciferase activity by 50% is determined.
Mandatory Visualization
Figure 1: Simplified metabolic pathway of Apalutamide.
Figure 2: Mechanism of Androgen Receptor signaling inhibition.
Figure 3: Workflow for LC-MS/MS quantification of Apalutamide.
References
- 1. benchchem.com [benchchem.com]
- 2. urology-textbook.com [urology-textbook.com]
- 3. researchgate.net [researchgate.net]
- 4. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. file.medchemexpress.com [file.medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Extraction Methods for Apalutamide and its Metabolites
For researchers and scientists engaged in the pharmacokinetic assessment and therapeutic drug monitoring of apalutamide (B1683753), the accurate quantification of the parent drug and its metabolites in biological matrices is paramount. The choice of sample extraction method is a critical determinant of assay sensitivity, specificity, and reliability. This guide provides an objective, data-driven comparison of the most common extraction techniques for apalutamide and its primary active metabolite, N-desmethyl apalutamide: protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).
Apalutamide is a non-steroidal anti-androgen agent primarily metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form N-desmethyl apalutamide, which itself is pharmacologically active.[1][2] Accurate measurement is crucial and can be hampered by the drug's high protein-binding affinity (approximately 96%) and the presence of interfering endogenous components in plasma.[1][3]
Comparative Analysis of Extraction Techniques
The selection of an appropriate extraction method depends on the specific requirements of the bioanalytical assay, including desired recovery, cleanliness of the extract, sample throughput, and cost. Below is a summary of the performance of protein precipitation, liquid-liquid extraction, and a representative solid-phase extraction method based on published experimental data. The primary analytical technique for quantification following extraction is Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), prized for its high specificity and sensitivity.[4]
Data Presentation
Table 1: Performance Comparison of Apalutamide Extraction Methods
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) - Method 1 | Liquid-Liquid Extraction (LLE) - Method 2 | Solid-Phase Extraction (SPE) |
| Precipitating/Extraction Solvent | Acetonitrile (B52724) (with 0.1% formic acid)[5] | Ethyl Acetate[3] | tert-Butyl Methyl Ether[5][6] | Methanol (B129727) or Acetonitrile (Elution) |
| Internal Standard | Apalutamide-d4[5] | Canagliflozin[3][5] | Apalutamide-d3[5][6] | Analyte-specific (e.g., deuterated standard) |
| Mean Recovery (%) | 104.4% to 109.7%[5][7] | > 93.0%[3][5][8] | 90.93% - 103.79%[3][5][6] | Typically high, but data varies |
| Precision (%RSD) | < 5.24%[5][7] | < 4.21%[3][5][8] | 3.86% to 4.87%[3][5][6] | Generally low and reproducible |
| Linearity Range | 0.025 - 20 µg/mL[5] | 300–12000 ng/mL[3][5] | 307.26–200013.87 pg/mL[3][5][6] | Dependent on analyte and sorbent |
| Analytical Technique | LC-MS/MS[5] | LC-MS/MS[3][5] | UPLC-DAD[3][5] | LC-MS/MS[5] |
Visualizing the Workflow and Metabolic Pathway
To better illustrate the processes involved, the following diagrams outline a typical bioanalytical extraction workflow and the metabolic conversion of apalutamide.
Caption: General workflow for the extraction of apalutamide from plasma.
Caption: Primary metabolic pathway of apalutamide.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of bioanalytical assays. The following are representative protocols for each of the discussed extraction methods.
Protocol 1: Protein Precipitation (PPT)[5][9]
-
Sample Preparation : Thaw human plasma samples (including calibration standards, quality controls, and unknown samples) at room temperature. Vortex the samples for 3 minutes to ensure homogeneity.
-
Aliquotting : In a clean microcentrifuge tube, add 50 µL of the plasma sample.
-
Internal Standard Addition : Add 10 µL of the deuterated internal standard working solution (e.g., Apalutamide-d4) and vortex for 30 seconds.[5][9]
-
Precipitation : Add 100 µL of acetonitrile containing 0.1% formic acid to precipitate the proteins.[5][9]
-
Vortexing : Vortex the sample for an additional 5 minutes to ensure complete protein precipitation.[9]
-
Centrifugation : Centrifuge the sample at 14,000 rpm for 5 minutes at 4°C to pellet the precipitated proteins.[5][9]
-
Supernatant Transfer : Carefully transfer 100 µL of the clear supernatant to a clean vial for analysis.[5][9]
-
Analysis : Inject an aliquot of the supernatant into the LC-MS/MS system.[9]
Protocol 2: Liquid-Liquid Extraction (LLE) with tert-Butyl Methyl Ether[5][6]
-
Sample Preparation : Thaw and vortex plasma samples as described in the PPT protocol.
-
Aliquotting : Transfer 200 µL of the plasma sample into a clean vial.[6]
-
Internal Standard Addition : Add 50 µL of the deuterated internal standard working solution (e.g., Apalutamide-d3).[6]
-
Acidification : Add 100 µL of 2% formic acid and vortex for 10 seconds.[6]
-
Extraction : Add 2.5 mL of tert-butyl methyl ether and vortex for 10 minutes.[6]
-
Phase Separation : Centrifuge the samples to separate the aqueous and organic layers.[5]
-
Organic Layer Transfer : Carefully transfer the upper organic layer to a clean tube.[5]
-
Evaporation : Evaporate the organic solvent to dryness under a gentle stream of nitrogen.[5]
-
Reconstitution : Reconstitute the residue in the mobile phase.[5]
-
Analysis : Inject an aliquot into the analytical system.[5]
Protocol 3: Representative Solid-Phase Extraction (SPE)[5]
-
Sample Pre-treatment : Thaw and vortex plasma samples. To 200 µL of plasma, add 200 µL of 4% phosphoric acid in water and vortex.[5]
-
SPE Cartridge Conditioning : Condition a reversed-phase SPE cartridge (e.g., C8 or C18) with 1 mL of methanol followed by 1 mL of water.[5]
-
Sample Loading : Load the pre-treated sample onto the conditioned SPE cartridge.[5]
-
Washing :
-
Elution : Elute Apalutamide and the internal standard with 1 mL of methanol or acetonitrile.[5]
-
Evaporation and Reconstitution : Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.[5]
-
Analysis : Inject an aliquot into the LC-MS/MS system.[5]
Conclusion
The choice of extraction method for apalutamide and its metabolites is a trade-off between simplicity, speed, and the required cleanliness of the final extract.
-
Protein Precipitation is a simple, fast, and high-recovery method, making it suitable for high-throughput environments.[10][11] However, it may result in less clean extracts, potentially leading to matrix effects in the LC-MS/MS analysis.
-
Liquid-Liquid Extraction offers a cleaner sample extract than PPT by separating the analyte based on its solubility in immiscible liquids, thereby reducing matrix effects.[11] It involves more steps, including solvent evaporation and reconstitution, making it more time-consuming.
-
Solid-Phase Extraction is the most selective technique, providing the cleanest extracts and minimizing matrix effects by using a solid sorbent to isolate the analyte.[5] While highly effective, it is generally the most time-consuming and costly of the three methods.
Ultimately, the optimal method will depend on the specific analytical goals, available instrumentation, and the required sample throughput. For routine therapeutic drug monitoring where high throughput is essential, PPT may be preferred. For more rigorous pharmacokinetic studies requiring the highest sensitivity and minimal matrix interference, SPE would be the method of choice. LLE provides a balance between the two extremes. Method validation according to regulatory guidelines is essential to ensure the accuracy and reliability of the chosen procedure.[4][10]
References
- 1. researchgate.net [researchgate.net]
- 2. page-meeting.org [page-meeting.org]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. iipseries.org [iipseries.org]
- 7. Liquid chromatography–tandem mass spectrometry assay for the simultaneous determination of apalutamide and its active metabolite N-desmethyl apalutamide, and its application in real-world patients with castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijcrr.com [ijcrr.com]
- 9. benchchem.com [benchchem.com]
- 10. foundryjournal.net [foundryjournal.net]
- 11. ijpsjournal.com [ijpsjournal.com]
Validation of Apalutamide-COOH as a definitive biomarker of Apalutamide intake
A comprehensive analysis of Apalutamide-COOH as a robust and reliable indicator of apalutamide (B1683753) administration, offering a non-invasive monitoring solution for clinical and research applications.
In the landscape of therapeutic drug monitoring, the identification of a definitive biomarker is paramount for ensuring patient adherence and optimizing treatment efficacy. For the second-generation androgen receptor inhibitor apalutamide, its inactive carboxylic acid metabolite, this compound (also known as M4), has emerged as a superior candidate for a definitive biomarker of intake. This guide provides a comparative analysis of this compound against the parent drug and its active metabolite, N-desmethyl apalutamide, supported by metabolic data and established principles of biomarker validation.
Executive Summary
Metabolic studies have unequivocally demonstrated that while apalutamide and its active metabolite, N-desmethyl apalutamide, are the predominant circulating analytes in plasma, this compound is the major metabolite excreted in urine. This fundamental pharmacokinetic difference positions urinary this compound as a more reliable and non-invasive biomarker for confirming patient intake of apalutamide compared to plasma-based measurements of the parent drug or its active metabolite. The high abundance of this compound in urine simplifies analytical detection and reduces the potential for false negatives, offering a clear window into patient compliance.
Comparison of Potential Biomarkers
The selection of an ideal biomarker hinges on its metabolic profile, detectability, and the ease and reliability of sample collection. The following table provides a comparative overview of apalutamide, N-desmethyl apalutamide, and this compound as potential biomarkers of intake.
| Feature | Apalutamide | N-desmethyl apalutamide | This compound |
| Matrix of Choice | Plasma | Plasma | Urine |
| Primary Role | Parent Drug (Active) | Active Metabolite | Inactive Metabolite |
| Relative Abundance in Plasma | High (~45% of radioactivity)[1][2][3] | High (~44% of radioactivity)[1][2][3] | Low (~3% of radioactivity)[1][2][3] |
| Relative Abundance in Urine | Low (1.2% of dose)[1][2][3] | Low (2.7% of dose)[1][2][3] | High (31.1% of dose) [1][2][3] |
| Rationale for Use as Biomarker | Direct measurement of administered drug. | Indicates metabolic conversion of the drug. | High concentration in an easily accessible matrix, indicating systemic exposure and metabolism. |
| Advantages | Reflects current systemic exposure. | Long half-life, reflects steady-state exposure. | Non-invasive sample collection, high abundance simplifies detection. |
| Disadvantages | Invasive sample collection (blood draw). | Invasive sample collection; concentration can be influenced by metabolic enzyme activity. | Indirect measure of the active drug. |
Metabolic Pathway and Biomarker Rationale
Apalutamide undergoes extensive metabolism primarily by cytochrome P450 enzymes CYP2C8 and CYP3A4.[2] This process generates several metabolites, including the active N-desmethyl apalutamide and the inactive this compound. While apalutamide and N-desmethyl apalutamide circulate at high concentrations in the plasma, their renal excretion is limited.[1][2][3] Conversely, this compound, despite its low plasma concentration, is efficiently cleared by the kidneys and becomes the most abundant apalutamide-related substance in urine.[1][2][3]
The high concentration of this compound in urine makes it an ideal biomarker for monitoring patient intake. Its presence and quantity in urine directly correlate with the administration and subsequent metabolism of the parent drug, providing a definitive and easily detectable signal of compliance.
Experimental Protocols
While a specific validated method for this compound in urine is not yet widely published, a standard approach using liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be adapted from established methods for apalutamide and its metabolites in plasma.
1. Sample Preparation (Urine)
-
Collection: A mid-stream urine sample is collected in a sterile container.
-
Pre-treatment: An aliquot of the urine sample (e.g., 100 µL) is mixed with an internal standard solution.
-
Hydrolysis (optional but recommended): To account for any potential glucuronide conjugates, the sample may be treated with a β-glucuronidase enzyme.
-
Extraction: A liquid-liquid extraction or solid-phase extraction is performed to isolate the analyte from the urine matrix.
-
Reconstitution: The dried extract is reconstituted in a solvent compatible with the LC-MS/MS system.
2. LC-MS/MS Analysis
-
Chromatography: A reverse-phase C18 column is typically used to separate this compound from other urinary components. A gradient elution with a mobile phase consisting of an aqueous component (e.g., water with 0.1% formic acid) and an organic component (e.g., acetonitrile (B52724) or methanol (B129727) with 0.1% formic acid) is employed.
-
Mass Spectrometry: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode is used for detection. Specific precursor-to-product ion transitions for this compound and the internal standard are monitored for quantification.
3. Method Validation
The analytical method should be validated according to regulatory guidelines (e.g., FDA guidance for bioanalytical method validation) to ensure its accuracy, precision, selectivity, sensitivity, reproducibility, and stability.
References
- 1. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes | CoLab [colab.ws]
In Vivo Pharmacokinetic Showdown: Apalutamide vs. Its Active Metabolite, Apalutamide-COOH
A comprehensive comparison of the in vivo pharmacokinetic profiles of the anti-androgen drug apalutamide (B1683753) and its principal active metabolite, N-desmethyl apalutamide (apalutamide-COOH), reveals distinct characteristics crucial for understanding its therapeutic efficacy and safety. This guide synthesizes available experimental data to provide researchers, scientists, and drug development professionals with a clear, objective comparison of these two entities.
Apalutamide, a next-generation nonsteroidal anti-androgen, is a cornerstone in the treatment of prostate cancer.[1][2] Its mechanism of action involves competitively inhibiting the androgen receptor (AR), thereby preventing AR nuclear translocation, DNA binding, and AR-mediated transcription.[3][4] In vivo, apalutamide is primarily metabolized by cytochrome P450 enzymes CYP2C8 and CYP3A4 to form N-desmethyl apalutamide, its main active metabolite.[4][5][6] While both compounds contribute to the overall therapeutic effect, their pharmacokinetic behaviors exhibit notable differences. N-desmethyl apalutamide is a less potent inhibitor of the androgen receptor, exhibiting approximately one-third of the activity of apalutamide in in vitro assays.[3][7]
Comparative Pharmacokinetic Data
The following tables summarize the key in vivo pharmacokinetic parameters for apalutamide and N-desmethyl apalutamide following oral administration of apalutamide. It is important to note that the data for N-desmethyl apalutamide reflects its formation and elimination as a metabolite, not from direct administration of the compound.
| Parameter | Apalutamide | N-desmethyl apalutamide (this compound) | Reference |
| Time to Peak (Tmax) | ~2 hours | Slower absorption and formation | [4] |
| Half-life (t½) at Steady State | ~3-4.2 days | ~4.6 days | [2][5] |
| Accumulation Ratio (at 240 mg/day) | ~5-fold | ~85.2-fold | [5][8] |
| Plasma Concentration at Steady State | Lower than N-desmethyl apalutamide | Accounts for a significant portion of total drug exposure | [6] |
| Metabolism | Primarily via CYP2C8 and CYP3A4 | Further metabolism and elimination | [5][6] |
| Elimination | Urine (65%) and Feces (24%) | Primarily excreted in urine | [6][7] |
Experimental Protocols
The pharmacokinetic data presented is primarily derived from Phase 1 clinical studies in healthy male subjects and patients with castration-resistant prostate cancer. A typical experimental design to obtain such data is outlined below.
Study Design: An open-label, single- or multiple-dose study is conducted.[9]
Subjects: Healthy male volunteers or patients with the target disease (e.g., castration-resistant prostate cancer).[8]
Drug Administration: A single oral dose of apalutamide (e.g., 240 mg) is administered. For steady-state analysis, subjects receive once-daily oral doses of apalutamide for a specified period (e.g., 4 weeks).[7][9]
Sample Collection: Serial blood samples are collected at predefined time points post-dose (e.g., pre-dose, and at 1, 2, 4, 8, 12, 24, 48, 72, etc., hours post-dose).[10]
Bioanalysis: Plasma concentrations of apalutamide and N-desmethyl apalutamide are determined using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Pharmacokinetic Analysis: Non-compartmental or population pharmacokinetic modeling approaches are used to calculate key parameters including Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the concentration-time curve), and elimination half-life (t½).[5][8]
Visualizing the Androgen Receptor Signaling Pathway and Experimental Workflow
To better illustrate the context of apalutamide's action and the process of its pharmacokinetic evaluation, the following diagrams are provided.
References
- 1. What is the mechanism of Apalutamide? [synapse.patsnap.com]
- 2. youtube.com [youtube.com]
- 3. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]
- 4. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. page-meeting.org [page-meeting.org]
- 6. Apalutamide Absorption, Metabolism, and Excretion in Healthy Men, and Enzyme Reaction in Human Hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. accessdata.fda.gov [accessdata.fda.gov]
- 8. Population Pharmacokinetics of Apalutamide and its Active Metabolite N-Desmethyl-Apalutamide in Healthy and Castration-Resistant Prostate Cancer Subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. ERLEADA - Bioequivalence of 240 mg and 60 mg Tablet Formulations [jnjmedicalconnect.com]
Safety Operating Guide
Essential Procedures for the Safe Disposal of Apalutamide-COOH
The proper disposal of Apalutamide-COOH, a metabolite of the potent androgen receptor inhibitor Apalutamide (B1683753), is a critical component of laboratory safety and environmental protection. Due to the cytotoxic nature of the parent compound, this compound must be handled and disposed of as hazardous chemical waste. Adherence to these protocols is essential to minimize exposure risks for laboratory personnel and prevent environmental contamination.
Operational Plan for Disposal
All materials that have come into contact with this compound are to be considered potentially hazardous and must be handled accordingly. This includes unused or expired compounds, contaminated personal protective equipment (PPE), labware, and cleaning materials.
Step-by-Step Disposal Protocol:
-
Segregation at the Source:
-
Container Management:
-
Disposal of Contaminated Materials:
-
Solid Waste: All disposable items such as gloves, gowns, absorbent pads, and labware that have been in contact with this compound must be collected in a designated hazardous waste container.[1]
-
Liquid Waste: Unused solutions of this compound should not be disposed of down the drain.[1][4] Collect all liquid waste in a sealed, leak-proof container labeled as hazardous chemical waste.[6]
-
Sharps: Any sharps, such as needles or syringes, contaminated with this compound must be disposed of in a designated "Chemo Sharps" container.[3]
-
-
Decontamination of Work Surfaces:
-
Following any procedure involving this compound, thoroughly decontaminate all work surfaces.
-
Wipe down the area with an appropriate decontaminating solution, such as 70% isopropyl alcohol, followed by a detergent solution.[5] All cleaning materials used in this process must also be disposed of as hazardous waste.[5]
-
-
Final Disposal:
-
Store sealed hazardous waste containers in a secure, designated area away from general laboratory traffic.
-
Arrange for the collection and disposal of all this compound waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous material disposal company.[2] Ensure compliance with all local, state, and federal regulations.[1]
-
Chemical Stability and Degradation of Apalutamide
Forced degradation studies on the parent compound, Apalutamide, provide insight into its chemical stability under various stress conditions. While these studies do not outline a specific disposal protocol through chemical degradation, the data is valuable for understanding the compound's reactivity. There is no single accepted method for the chemical deactivation of all cytotoxic agents.[6]
| Stress Condition | Stressor Concentration | Exposure Duration & Temperature | Degradation (%) |
| Acidic Hydrolysis | 0.1N HCl | 4 hours at 65°C | 9.18%[7] |
| Alkaline Hydrolysis | 0.5N NaOH | 4 hours at Room Temperature | 11.60%[7] |
| Oxidative Degradation | 3% H₂O₂ | 1 day at Room Temperature | 10.80%[7] |
| Thermal Degradation | - | Heat at 80°C | 10.80%[7] |
This table summarizes data from forced degradation studies on Apalutamide, not this compound. The data should be used for informational purposes regarding chemical stability and not as a guide for chemical neutralization for disposal.
Experimental Protocols
Detailed experimental protocols for the forced degradation of Apalutamide can be found in the cited literature.[7][8] These studies typically involve subjecting a solution of the active pharmaceutical ingredient (API) to stress conditions as outlined by the International Council for Harmonisation (ICH) guidelines. The resulting degradation products are then analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to determine the extent of degradation and elucidate the structure of the degradants.[8][9][10]
Visualizing the Disposal Workflow
The following diagram illustrates the procedural flow for the proper disposal of this compound waste.
Caption: Workflow for the safe disposal of this compound waste.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. hsrm.umn.edu [hsrm.umn.edu]
- 4. safety.pitt.edu [safety.pitt.edu]
- 5. benchchem.com [benchchem.com]
- 6. web.uri.edu [web.uri.edu]
- 7. jgtps.com [jgtps.com]
- 8. researchgate.net [researchgate.net]
- 9. Degradation pathways and impurity profiling of the anticancer drug apalutamide by HPLC and LC-MS/MS and separation of impurities using Design of Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. discovery.researcher.life [discovery.researcher.life]
Personal protective equipment for handling Apalutamide-COOH
Essential Safety and Handling Guide for Apalutamide-COOH
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It outlines essential personal protective equipment (PPE), operational procedures, and disposal plans to ensure a safe laboratory environment.
Apalutamide, the parent compound of this compound, is classified as harmful if swallowed, may cause skin and eye irritation, and is suspected of damaging fertility or the unborn child.[1] It may also cause damage to the male reproductive system through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects.[1] Due to the limited availability of specific safety data for this compound, it is prudent to handle it with the same precautions as the parent compound.
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is mandatory to prevent direct contact, inhalation, and environmental release. All personnel must be trained in the proper use and disposal of this equipment.
| PPE Category | Specification | Rationale |
| Hand Protection | Two pairs of powder-free chemotherapy gloves (e.g., nitrile) meeting ASTM D6978 standards.[1] | Prevents skin contact and absorption. Double-gloving provides an extra layer of protection. |
| Body Protection | Disposable, low-permeability gown with long sleeves and tight-fitting cuffs that fastens in the back.[1] Impervious clothing is recommended. | Protects skin and personal clothing from contamination. |
| Eye & Face Protection | Safety goggles with side-shields or a full-face shield.[1][2] | Protects against splashes, dust, and aerosols. A face shield is preferred if there is a risk of splashing.[1] |
| Respiratory Protection | A NIOSH-approved N95 or higher respirator should be used when there is a risk of generating airborne powder or aerosols.[1] | Prevents inhalation of the compound, especially when handling the powder form. |
| Foot Protection | Disposable shoe covers should be worn in the designated handling area.[1] | Prevents the tracking of contaminants to other areas. |
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for safely managing this compound in a laboratory setting.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in its original, tightly sealed container in a dry, well-ventilated, and designated area.[1]
-
Keep the container away from heat and moisture and inaccessible to unauthorized personnel.[1]
2. Engineering Controls:
-
All procedures involving solid or solutions of this compound must be conducted in a certified chemical fume hood to minimize inhalation of dust or aerosols.[1]
-
A readily accessible safety shower and eye wash station are mandatory in any laboratory where the compound is handled.[1]
3. Handling Protocol:
-
Preparation: Before entering the designated handling area, don all required PPE in the correct order: shoe covers, inner gloves, gown, outer gloves, and eye/face protection.[1]
-
Work Area Setup: Cover the work surface within the chemical fume hood with a disposable, absorbent pad.[1]
-
Weighing and Reconstitution: Handle solid this compound with care to avoid generating dust. When preparing a solution, add the solvent to the solid slowly to minimize aerosol formation.[1]
-
Post-Handling: After completion, wipe down all surfaces in the fume hood with an appropriate decontaminating solution (e.g., alcohol). Dispose of all contaminated disposable materials as hazardous waste.[1]
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Unused Compound: Do not discard unused this compound in regular trash or flush it down the drain. It must be disposed of as hazardous chemical waste in accordance with local, state, and federal regulations.[1]
-
Contaminated Materials: All disposable items that have come into contact with this compound, including gloves, gowns, shoe covers, absorbent pads, and labware, must be collected in a designated, sealed, and clearly labeled hazardous waste container.[1][3]
-
Waste Storage and Disposal: Store the sealed hazardous waste container in a secure, designated area away from general laboratory traffic and incompatible chemicals.[3] Arrange for pickup and disposal through a licensed hazardous waste disposal company.[3]
Emergency Spill Procedures
In the event of an accidental spill:
-
Evacuate and Secure: Immediately evacuate personnel from the affected area and restrict access.[1]
-
Ventilate: Ensure the area is well-ventilated.[1]
-
Don PPE: Wear full PPE, including respiratory protection, before re-entering the area.[1]
-
Contain and Clean:
-
Decontaminate: Clean the spill area with an appropriate cleaning agent. All cleanup materials must be disposed of as hazardous waste.[3]
-
Report: Report the incident to the laboratory supervisor and the Environmental Health and Safety (EHS) department.[1][3]
Visualized Workflow for Handling this compound
The following diagram illustrates the standard operating procedure for the safe handling of this compound in a research setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
